Chitotriose Trihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;/h1,5-18,23-30H,2-4,19-21H2;1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUYGEUREVATLO-PWEOKNAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClN3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Chitotriose Trihydrochloride: Chemical Properties, Structure, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for Chitotriose trihydrochloride. The information is intended to support research and development efforts in fields such as biochemistry, immunology, and drug discovery.
Core Chemical Properties
This compound is the trihydrochloride salt of chitotriose, a trisaccharide composed of three β-(1→4) linked D-glucosamine units. It is a well-defined chitooligosaccharide (COS) used in a variety of research applications, including as a substrate for chitinase (B1577495) activity and for investigating the biological effects of chitooligosaccharides.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2][3] |
| Molecular Weight | 610.86 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | [1][2][3] |
| Melting Point | 254 - 256 °C | [3] |
| Optical Rotation | [α]²⁰_D_ = +26° to +31° (c=1 in H₂O) | [2] |
| Purity | ≥85% (qNMR), ≥98% (HPLC) | [1][2][3] |
| CAS Numbers | 117436-78-9, 41708-93-4 | [1][2][3] |
| Storage Conditions | 2-8°C or -20°C, under inert gas | [2][3] |
Chemical Structure
Chitotriose is a linear oligosaccharide consisting of three D-glucosamine units linked by β-(1→4) glycosidic bonds. In the trihydrochloride form, the primary amino groups of the glucosamine (B1671600) residues are protonated, forming ammonium (B1175870) chloride salts. This salt form enhances the solubility of the compound in aqueous solutions.
The IUPAC name for the parent compound, chitotriose, is (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal.
The chemical structure of Chitotriose is depicted below:
References
- 1. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
Chitotriose trihydrochloride molecular weight and formula
This document provides a concise overview of the fundamental physicochemical properties of Chitotriose trihydrochloride, a compound of interest for researchers and professionals in the fields of biochemistry and drug development.
Physicochemical Properties
This compound is an oligosaccharide derived from chitin. The following table summarizes its key molecular attributes.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2][3][4] |
| Molecular Weight | 610.86 g/mol | [2][3][4] |
| Alternate Molecular Weight | 610.87 g/mol | [1] |
| Alternate Molecular Formula | C₁₈H₃₈Cl₃N₃O₁₃ | [5] |
| Alternate Molecular Weight | 610.9 g/mol | [5] |
References
Chitotriose Trihydrochloride: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability profile of chitotriose trihydrochloride, a chitooligosaccharide of significant interest to researchers, scientists, and professionals in drug development. This document compiles available data on its physicochemical properties, outlines experimental protocols for its analysis, and visualizes its role in biological signaling pathways.
Core Physicochemical Properties
This compound is the trihydrochloride salt of chitotriose, a trimer of N-acetyl-D-glucosamine. Its properties make it a valuable tool in various research applications, including immunology, biochemistry, and agricultural biotechnology.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Chitosan (B1678972) trimer trihydrochloride, Chitotriose 3HCl | [1][2] |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2] |
| Molecular Weight | 610.86 g/mol | [1][3] |
| Appearance | White to almost white powder or flocculus | [1] |
| Melting Point | 255 °C | [1] |
| Optical Rotation | [α]D²⁰ = +26 to +31° (c=1 in H₂O) | [1] |
| Purity | ≥98% (HPLC) | [2] |
Solubility Profile
This compound is characterized by its high solubility in aqueous solutions. As a chitooligosaccharide with a low degree of polymerization, it is considered water-soluble across a wide pH range, a significant advantage over its parent polymer, chitosan, which is only soluble in acidic conditions (pH < 6.5).[4][5][6][7] This high solubility enhances its utility in laboratory settings for a variety of experimental applications.[1]
Table 2: Summary of this compound Solubility
| Solvent | Solubility | Remarks | References |
| Water | High; at least 10 mg/mL | Considered soluble over a wide pH range. | [1][4] |
| Aqueous Buffers | Soluble | Expected to be soluble in commonly used biological buffers. | |
| DMSO | Likely Soluble | Based on data for N,N',N''-triacetylchitotriose (approx. 15 mg/mL). | [8] |
| Dimethyl Formamide | Likely Soluble | Based on data for N,N',N''-triacetylchitotriose (approx. 20 mg/mL). | [8] |
Stability Profile
This compound is described as having high stability under various conditions.[1] However, like other oligosaccharides, its stability is influenced by temperature, pH, and the presence of enzymes.
Thermal Stability
The thermal degradation of the broader class of chitosans occurs in two main stages, with significant decomposition happening at temperatures between 270°C and 400°C.[3][9][10] It is expected that this compound exhibits similar thermal susceptibility. For solid-state storage, -20°C is recommended to ensure long-term stability.[1]
Stability in Solution
Aqueous solutions of this compound should be stored frozen to prevent degradation. For long-term storage, -80°C is recommended, which can maintain the stability of other oligosaccharides for over a year.[11] The stability of chitosan solutions is known to be dependent on temperature and acid concentration, with degradation increasing at higher temperatures.[5]
pH Stability and Hydrolysis
As a glycosidic compound, this compound is susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures. The hydrolysis of chitin (B13524) and chitosan oligomers in concentrated acid has been shown to be a non-random process.[12] While specific kinetic data for this compound is not available, it is advisable to use buffered solutions and avoid highly acidic or basic conditions, especially during prolonged incubation at elevated temperatures, to minimize degradation.
Enzymatic Stability
Chitotriose can be degraded by chitinases, which are enzymes that hydrolyze the β-(1→4)-glycosidic bonds.[13][14] The stability of this compound in the presence of biological samples containing chitinases will be limited.
Experimental Protocols
The following are generalized protocols that can be adapted for determining the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
A standard method for determining the solubility of a compound in an aqueous buffer is the shake-flask method.
Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Factors Affecting the Solubility of Chitosan in Water - CentAUR [centaur.reading.ac.uk]
- 3. Non-isothermal kinetics of thermal degradation of chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isnff-jfb.com [isnff-jfb.com]
- 8. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-isothermal kinetics of thermal degradation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water-solubility of chitosan and its antimicrobial activity [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Biological Activity of Chitooligosaccharides: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chitooligosaccharides (COS), particularly short-chain oligomers like chitotriose, are gaining significant attention in the biomedical field due to their diverse and potent biological activities. As degradation products of chitin (B13524) or chitosan (B1678972), these water-soluble molecules exhibit a range of properties including antioxidant, anti-inflammatory, and anticancer effects, making them promising candidates for pharmaceutical and nutraceutical applications.[1][2][3][4] Their low molecular weight and enhanced solubility compared to their parent polymers allow for better bioavailability and a wider range of applications.[1][5][6][7] This technical guide provides an in-depth overview of the biological activities of COS, with a focus on chitotriose, summarizing key quantitative data, detailing experimental protocols for activity assessment, and illustrating the underlying signaling pathways.
Introduction to Chitooligosaccharides
Chitooligosaccharides are oligomers of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine, typically with a degree of polymerization (DP) of less than 20.[1][4] They are primarily derived from the chemical or enzymatic hydrolysis of chitin and chitosan, the second most abundant polysaccharides in nature after cellulose.[1][2][3] Unlike chitin and chitosan, COS are readily soluble in water, a property that significantly enhances their biological applicability.[1][5][6][7] The biological functions of COS are influenced by their physicochemical properties, such as molecular weight (MW) and degree of deacetylation (DD), which dictate their interaction with cellular components.[5][6]
Key Biological Activities and Quantitative Data
Chitooligosaccharides exhibit a broad spectrum of biological activities, with significant potential for therapeutic development. The following sections summarize the key activities and present quantitative data from various in vitro studies.
Antioxidant Activity
COS, including chitobiose and chitotriose, have demonstrated potent antioxidant properties by scavenging various free radicals.[8][9] This activity is crucial for mitigating oxidative stress-related damage in the body.
| Compound/Fraction | Assay | IC50 Value / Activity | Reference |
| Chitobiose | Hydroxyl Radical Scavenging (H₂O₂/Cu²⁺) | 18 µM | [8] |
| Chitotriose | Hydroxyl Radical Scavenging (H₂O₂/Cu²⁺) | 80 µM | [8] |
| Chitobiose | Hydroxyl Radical Scavenging (ZnO photolysis) | 30 µM | [8] |
| Chitotriose | Hydroxyl Radical Scavenging (ZnO photolysis) | 55 µM | [8] |
| COS (< 1 kDa) | DPPH Radical Scavenging | 86.97 µg Trolox Equivalents/mg | [10] |
| COS (< 1 kDa) | ABTS Radical Scavenging | 93.56 µg Trolox Equivalents/mg | [10] |
Anticancer and Cytotoxic Activity
The anticancer properties of COS have been demonstrated against various cancer cell lines. Their mechanism of action involves inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[11][12][13] The positive charge of COS is thought to facilitate selective interaction with the negatively charged membranes of cancer cells.[12]
| COS Fraction (MW) | Cell Line | IC50 Value | Reference |
| 10 - 100 kDa | HEPG2 (Liver Carcinoma) | 1.564 µg/mL | [10] |
| 10 - 100 kDa | HCT-116 (Colon Carcinoma) | 1.84 µg/mL | [10] |
| 10 - 100 kDa | MCF7 (Breast Carcinoma) | 2.208 µg/mL | [10] |
| 1.0 - 10 kDa | HEPG2 (Liver Carcinoma) | 12.948 µg/mL | [10] |
| 1.0 - 10 kDa | MCF7 (Breast Carcinoma) | 11.952 µg/mL | [10] |
Anti-inflammatory Activity
COS have been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators. For instance, they can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14] This activity is often mediated through the inhibition of signaling pathways such as NF-κB.[15]
| COS Fraction (MW) | Cell Model | Effect | Concentration | Reference |
| 10-20 kDa (COS-A) | RAW 264.7 | 50.2% inhibition of NO production | 0.4% | [14] |
| 1-3 kDa (COS-C) | RAW 264.7 | 44.1% inhibition of NO production | 0.2% | [14] |
| <1, 1-3, 3-5, 5-10 kDa | BV2 microglia | Attenuation of NO and PGE₂ production | 500 µg/mL | [13] |
| Low MW COS | RAW 264.7 | Inhibition of TNF-α and IL-6 secretion | Dose-dependent | [13] |
Signaling Pathways in COS Bioactivity
The biological effects of chitooligosaccharides are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
COS can suppress inflammatory responses by inhibiting the NF-κB signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. COS can interfere with this cascade, preventing NF-κB activation.
Caption: COS-mediated inhibition of the NF-κB signaling pathway.
Anticancer Signaling
In cancer cells, COS have been implicated in the modulation of pathways like the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation. By potentially inhibiting this pathway, COS can promote apoptosis. Furthermore, studies have shown that chitotriose can upregulate the expression of Early Growth Response 1 (Egr1), a transcription factor that can enhance the efficacy of chemotherapeutic drugs like doxorubicin.
Caption: Potential anticancer signaling pathways modulated by COS.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of chitooligosaccharides.
Determination of Antioxidant Activity
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare serial dilutions of the COS sample in methanol.[9]
-
Reaction Mixture: Add 2 mL of the DPPH solution to 2 mL of each COS sample dilution in triplicate.[9]
-
Incubation: Vigorously shake the mixtures and incubate for 30 minutes at room temperature in the dark.[9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer. A control is prepared with methanol instead of the sample.
-
Calculation: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation.
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS solution with a suitable buffer (e.g., phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the COS sample to a defined volume of the diluted ABTS solution.[10]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) in the dark.[10]
-
Measurement: Measure the decrease in absorbance at 734 nm.[10]
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Determination of Cytotoxic Activity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Plate cells (e.g., HEPG2, HCT-116, MCF7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Treatment: Add various concentrations of the COS samples to the wells and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Calculation: The percentage of cell survival is calculated, and the IC50 value is determined from the dose-response curve.
Experimental and Analytical Workflow
A systematic approach is essential for the comprehensive evaluation of chitooligosaccharide bioactivity. The following diagram outlines a typical workflow from production to in vivo analysis.
Caption: General workflow for chitooligosaccharide research and development.
Conclusion
Chitooligosaccharides, including chitotriose, represent a class of highly versatile and bioactive molecules with significant therapeutic potential. Their water solubility and biocompatibility make them attractive candidates for drug development and as functional food ingredients.[6][16] The antioxidant, anti-inflammatory, and anticancer activities are well-documented, although the precise mechanisms of action are still under investigation. The continued exploration of their structure-activity relationships and the elucidation of their molecular targets will be crucial for translating the promising in vitro and in vivo findings into clinical applications. This guide provides a foundational resource for researchers and professionals engaged in the study and development of chitooligosaccharide-based therapeutics.
References
- 1. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitooligosaccharides and their biological activities: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chitooligosaccharide and Its Derivatives: Potential Candidates as Food Additives and Bioactive Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Chitotriose Trihydrochloride: A Technical Guide for Immunology and Glycomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriose trihydrochloride, a trimer of N-acetylglucosamine, is a well-defined oligosaccharide derived from chitin (B13524). Its unique structural properties and biological activities have positioned it as a valuable tool in immunological and glycomic research. This technical guide provides an in-depth overview of the core applications, experimental protocols, and underlying mechanisms of this compound, empowering researchers to effectively harness its potential in their studies.
Core Applications in Immunology and Glycomics
This compound serves as a versatile molecule with significant applications in two key research areas:
-
Immunology: It acts as a potent modulator of the innate immune system. As a chitin-derived oligosaccharide, it is recognized by pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling cascades that lead to the production of cytokines and other inflammatory mediators. This makes it an excellent candidate for studying innate immune activation, adjuvant development, and the pathophysiology of chitin-related inflammatory diseases.
-
Glycomics: In the field of glycomics, this compound is utilized as a standard for glycan analysis and as a probe for studying carbohydrate-protein interactions.[1] Its well-defined structure allows for precise quantification in complex mixtures and for the characterization of chitin-binding proteins (lectins, enzymes) through techniques like glycan microarrays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [Vendor Data] |
| Molecular Weight | 610.86 g/mol | [Vendor Data] |
| Appearance | White to off-white powder | [Vendor Data] |
| Purity | ≥95% | [Vendor Data] |
| Solubility | Soluble in water | [Vendor Data] |
Chitinase (B1577495) Inhibition and Binding Affinity
While chitotriose is known to be an inhibitor of chitinases, specific kinetic parameters can vary depending on the enzyme source and experimental conditions.[2][3] The following table presents representative kinetic and binding data for chitin-binding proteins and chitinases with chitotriose or related oligosaccharides.
| Enzyme/Protein | Ligand | Parameter | Value | Reference |
| Barley Chitinase | Chitotriose | Kd | 19 µM | [4] |
| Serratia marcescens Chitinase A | 4-MU-(GlcNAc)₂ | [S]₀.₅ | 135 µM | [5] |
| Vibrio harveyi Chitinase A | (GlcNAc)₅ | kcat/Km | Increased 8-fold with W397F mutant | [5] |
| Wheat Germ Agglutinin (WGA) | Chitosan (B1678972) (high DA) | Binding | High | [6] |
Signaling Pathways and Experimental Workflows
Chitotriose-Induced TLR2 Signaling Pathway
Chitotriose, as a chitin oligosaccharide, can be recognized by Toll-like Receptor 2 (TLR2) on the surface of immune cells such as macrophages. This interaction initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokine genes.
Experimental Workflow: Chitinase Inhibition Assay
This workflow outlines the steps to determine the inhibitory effect of this compound on chitinase activity using a colorimetric or fluorometric assay.
Experimental Workflow: Glycan Microarray for Chitotriose-Protein Interaction
This workflow describes the general process of using a glycan microarray to study the binding of a protein of interest to immobilized chitotriose.
Experimental Protocols
Protocol 1: Macrophage Stimulation and Cytokine Analysis
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages in response to this compound stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS (positive control)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Stimulation:
-
Prepare a stock solution of this compound in sterile PBS.
-
Dilute the stock solution to desired final concentrations (e.g., 1, 10, 50, 100 µg/mL) in complete DMEM.
-
Remove the old media from the cells and replace it with media containing different concentrations of chitotriose, LPS (100 ng/mL), or media alone (negative control).
-
-
Incubation: Incubate the stimulated cells for a specified time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Protocol 2: Chitinase Inhibition Assay using a Chromogenic Substrate
Objective: To determine the inhibitory activity of this compound against a commercially available chitinase.
Materials:
-
Chitinase from Serratia marcescens
-
p-Nitrophenyl β-D-N,N'-diacetylchitobioside (pNP-chitobioside)
-
This compound
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Sodium carbonate (0.2 M)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of chitinase in sodium phosphate buffer.
-
Prepare a stock solution of pNP-chitobioside in DMSO.
-
Prepare a series of dilutions of this compound in sodium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution to the test wells. Add 20 µL of buffer to the control wells.
-
Add 20 µL of the chitinase solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 20 µL of the pNP-chitobioside solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate to each well. This will also develop the yellow color of the p-nitrophenol product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of chitotriose compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: Glycan Microarray for Chitotriose-Lectin Binding
Objective: To assess the binding of a specific lectin to immobilized chitotriose on a glycan microarray.
Materials:
-
Amine-reactive microarray slides (e.g., NHS-ester coated)
-
This compound with a primary amine linker
-
Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)
-
Microarray spotter
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Fluorescently labeled lectin of interest (e.g., Cy3-labeled Wheat Germ Agglutinin, WGA)
-
Microarray scanner
Methodology:
-
Microarray Preparation:
-
Dissolve the amine-functionalized chitotriose in the printing buffer to a final concentration of 100 µM.
-
Using a microarray spotter, print the chitotriose solution onto the amine-reactive slide in multiple replicates. Also, print negative and positive controls.
-
Incubate the slide in a humid chamber to allow for covalent immobilization.
-
Block the remaining active groups on the slide by incubating with blocking buffer.
-
Wash the slide with wash buffer and dry it by centrifugation.
-
-
Binding Assay:
-
Prepare a solution of the fluorescently labeled lectin in a binding buffer (e.g., PBST with 1% BSA).
-
Apply the lectin solution to the surface of the glycan microarray.
-
Incubate the slide in a humid chamber for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the slide extensively with wash buffer to remove any unbound lectin.
-
Rinse the slide with deionized water and dry it by centrifugation.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slide using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
Analyze the data to determine the binding signal of the lectin to chitotriose relative to the controls.
-
Conclusion
This compound is a powerful and versatile tool for researchers in immunology and glycomics. Its ability to activate innate immune pathways and serve as a precise molecular probe for glycan-protein interactions makes it indispensable for a wide range of studies. The protocols and workflows provided in this guide offer a solid foundation for incorporating this compound into your research, paving the way for new discoveries in these dynamic fields. Further research to determine specific quantitative parameters, such as inhibition constants and cytokine induction levels, will continue to enhance its utility and application.
References
- 1. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitin-binding protein behavior at chitosan interface studied by quartz crystal microbalance with dissipation monitoring (QCM-D): Binding quantification, orientation and affinity constants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chitotriose in Stimulating Immune Responses: A Technical Guide
Introduction
Chitin (B13524), a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is the second most abundant polysaccharide in nature, forming the structural basis of fungal cell walls, crustacean shells, and insect exoskeletons.[1] While absent in vertebrates, its presence on invading pathogens makes it a classic Microbe-Associated Molecular Pattern (MAMP), a signal that alerts the host's innate immune system to a potential threat.[1][2][3][4] However, large, insoluble chitin polymers are poor activators of immune responses. The true immunological activity lies in smaller, soluble chitin oligomers, such as chitotriose (a trimer of GlcNAc), which are generated by the enzymatic activity of host chitinases.[1][5]
This technical guide provides an in-depth examination of the mechanisms by which chitotriose and related small chitin fragments stimulate immune responses. It details the recognition pathways, cellular targets, and downstream signaling events, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of immunology.
Generation of Immunologically Active Chitotriose by Host Chitinases
The critical first step in chitin-mediated immunity is the breakdown of large chitin polymers into smaller, soluble oligomers. This process is primarily accomplished by host-secreted enzymes, particularly Chitotriosidase (CHIT1) .[1][6] CHIT1, a member of the glycoside hydrolase 18 family, is expressed by activated macrophages, neutrophils, and epithelial cells.[1][6][7] By digesting polymeric chitin from fungal pathogens or allergens, CHIT1 releases diffusible MAMPs, including chitotriose, which can then interact with immune receptors on host cells.[1][5] This enzymatic generation is a crucial "gatekeeper" step, making chitin fragments available for host immune surveillance.[8][9]
Caption: Generation of active chitin oligomers from polymeric chitin by host chitotriosidase (CHIT1).
Recognition and Signaling Pathways
Chitin oligomers, once liberated, are recognized by Pattern Recognition Receptors (PRRs) on various immune cells, triggering downstream signaling cascades.
Toll-like Receptor 2 (TLR2) Mediated Recognition
A primary receptor for small chitin oligomers is Toll-like Receptor 2 (TLR2).[1][10][11] Studies have shown that CHIT1-digested chitin induces NF-κB activity specifically in TLR2-overexpressing cells.[1] This interaction initiates a MyD88-dependent signaling pathway, a common cascade for many TLRs, which leads to the activation of key transcription factors.[10]
Downstream Signaling: NF-κB, MAPK, and PI3K/Akt
The activation of TLR2 by chitotriose and its oligomers culminates in the activation of nuclear factor-κB (NF-κB) and activator protein 1 (AP-1).[12] This is achieved through the phosphorylation of IκB kinase (IKK) complexes, which then phosphorylate and trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[12]
Concurrently, the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are also engaged.[12] These pathways work in concert to regulate the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[12]
Caption: TLR2-mediated signaling pathway activated by chitotriose in innate immune cells.
Cellular Immune Responses
Chitotriose and related oligomers activate a broad range of immune cells, orchestrating both innate and adaptive responses.
Macrophage Activation
Macrophages are central players in the response to chitin. Upon stimulation with chitin oligomers, they exhibit several key responses:
-
Enhanced CHIT1 Secretion : Activated macrophages increase their own secretion of CHIT1, creating a positive feedback loop that amplifies the generation of chitin oligomers.[5]
-
Cytokine Production : Macrophages release pro-inflammatory mediators and cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[1][12]
-
Polarization : The expression of CHIT1 is significantly modulated during the polarization of macrophages into classically activated (M1) or alternatively activated (M2) phenotypes, suggesting a role for chitin recognition in directing macrophage function.[13][14]
Dendritic Cell (DC) Maturation
Dendritic cells are critical for bridging innate and adaptive immunity. CHIT1 is expressed and upregulated during the differentiation and maturation of monocytes into DCs.[15][16][17] The presence of chitin oligomers promotes DC maturation, characterized by the upregulation of co-stimulatory molecules necessary for T cell activation.[18] This maturation enables DCs to effectively present antigens and shape the subsequent T cell response.
Driving Type 2 Helper T Cell (Th2) Responses
While chitin can induce pro-inflammatory (Th1) cytokines, a predominant outcome of its recognition, particularly in the context of fungal infections, is the potent induction of a Type 2 immune response.[2][8] The digestion of chitin by CHIT1 is essential for this process. In models of Cryptococcus neoformans infection, CHIT1-deficient mice show a marked reduction in Th2 cell accumulation and associated cytokines like IL-4, IL-5, and IL-13.[8] This suggests that chitotriose and other small oligomers generated by CHIT1 are key signals that instruct dendritic cells to drive the differentiation of naïve T cells towards a Th2 phenotype.[8][9]
Quantitative Data on Chitotriose-Mediated Immune Responses
The following tables summarize quantitative findings from studies investigating the immunostimulatory effects of chitin and its oligomers.
Table 1: Cytokine Production by Immune Cells in Response to Chitin Oligosaccharides (COS) Data are illustrative of trends reported in the literature. Absolute values vary significantly based on experimental conditions.
| Cell Type | Stimulant | Cytokine Measured | Fold Increase vs. Control | Reference |
| Murine Macrophages (BMDM) | CHIT1-digested C. albicans | TNF | Significant Increase | [1] |
| Murine Macrophages (BMDM) | CHIT1-digested C. albicans | IL-6 | Significant Increase | [1] |
| Human Monocytes | Chitinhexamer | CHIT1 Secretion | Increased | [5] |
| Mouse Splenocytes | Chitin particles (50-100 µm) | IL-12, TNF-α, IFN-γ | Secretion Induced | [19] |
| High- and Low-Molecular Chitosans | Peroral administration in mice | IL-10 (serum) | Stimulated Synthesis | [20][21] |
Table 2: Cellular Responses in Fungal Infection Models (Wild-Type vs. Chit1 Knockout Mice) Data from a murine model of Cryptococcus neoformans infection.
| Response Metric | Wild-Type Mice | Chit1-/- Mice | Implication | Reference |
| Th2 Cell Accumulation (Lungs) | High | Significantly Reduced | CHIT1 is required for Th2 induction | [8] |
| Th2 Cytokines (IL-5, IL-13) | High | Significantly Reduced | CHIT1-mediated digestion promotes Th2 cytokine milieu | [8] |
| Disease Severity/Mortality | High | Attenuated/Reduced | Th2 response driven by chitin recognition is pathogenic | [8] |
Key Experimental Protocols
The methodologies below are foundational for studying the immunostimulatory properties of chitotriose.
NF-κB Reporter Assay for TLR2 Activation
-
Objective : To determine if CHIT1-digested chitin activates the TLR2 signaling pathway.
-
Methodology :
-
Cell Line : Human Embryonic Kidney (HEK) 293T cells, which lack most TLRs, are used.
-
Transfection : Cells are co-transfected with plasmids encoding human TLR2 and a reporter construct, typically a firefly luciferase gene under the control of an NF-κB promoter. A constitutively expressed Renilla luciferase plasmid is often included for normalization.
-
Stimulation : Polymeric chitin is incubated with or without recombinant human CHIT1. The resulting supernatant, containing digested chitin oligomers, is added to the transfected HEK293T cells.
-
Analysis : After a suitable incubation period (e.g., 16-24 hours), cells are lysed. Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. An increase in the firefly/Renilla ratio indicates NF-κB activation.[1]
-
Caption: Experimental workflow for the NF-κB reporter assay to measure TLR2 activation.
Macrophage Cytokine Production Assay
-
Objective : To quantify the production of cytokines by macrophages in response to chitotriose.
-
Methodology :
-
Cell Isolation : Primary Bone Marrow-Derived Macrophages (BMDMs) are isolated from mice, or human peripheral blood monocytes are differentiated into macrophages. Alternatively, a macrophage cell line like RAW 264.7 can be used.[12]
-
Stimulation : Macrophages are cultured in the presence of various concentrations of purified chitotriose or other chitin oligomers for a set time period (e.g., 24 hours). A negative control (medium alone) and a positive control (e.g., LPS) are included.
-
Sample Collection : After incubation, the cell culture supernatant is collected to measure secreted proteins. The cells are harvested and lysed to extract RNA or protein for gene and protein expression analysis.
-
Analysis :
-
ELISA : Enzyme-Linked Immunosorbent Assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.
-
Real-Time PCR (RT-PCR) : The expression levels of cytokine mRNA in the cell lysates are measured to assess transcriptional activation.
-
Western Blot : Protein levels of signaling molecules (e.g., phosphorylated p38, IκBα) in cell lysates are analyzed.
-
-
Chitinase (B1577495) Activity Assay
-
Objective : To measure the enzymatic activity of CHIT1 in biological samples.
-
Methodology :
-
Substrate : A fluorogenic substrate, 4-Methylumbelliferyl chitotriose (4-MU-chitotriose), is commonly used. This substrate is non-fluorescent until cleaved by a chitinase.
-
Sample : Recombinant CHIT1 enzyme, cell lysates, or biological fluids (e.g., lung homogenates, plasma) are used as the source of the enzyme.[8]
-
Reaction : The sample is incubated with the 4-MU-chitotriose substrate in a buffer at an appropriate pH (CHIT1 is active at less acidic pH, while another chitinase, AMCase, is active across a broader pH range).[8]
-
Measurement : The reaction is incubated at 37°C. The fluorescence of the released 4-methylumbelliferone (B1674119) is measured over time using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[8] The rate of fluorescence increase is proportional to the chitinase activity in the sample.
-
Conclusion
Chitotriose is not merely a structural component of pathogens but a potent signaling molecule that plays a pivotal role in shaping the host immune response. Its generation by host chitinases like CHIT1 from inert polymeric chitin is a key initiating event. Through the engagement of PRRs, most notably TLR2, chitotriose activates innate immune cells such as macrophages and dendritic cells, triggering pro-inflammatory signaling cascades. Furthermore, it acts as a critical determinant in driving adaptive immunity towards a Th2 phenotype, a response that is crucial in the context of fungal and parasitic infections but also implicated in allergic diseases. Understanding the precise mechanisms of chitotriose-mediated immune stimulation provides a valuable framework for the development of novel adjuvants, immunomodulators, and therapeutic strategies targeting chitin-bearing pathogens and associated inflammatory conditions.
References
- 1. Frontiers | Transkingdom mechanism of MAMP generation by chitotriosidase feeds oligomeric chitin from fungal pathogens and allergens into TLR2-mediated innate immune sensing [frontiersin.org]
- 2. Chitin and Its Effects on Inflammatory and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPs and DAMPs: How do these molecules differ? [novusbio.com]
- 4. PAMPs and DAMPs: signal 0s that spur autophagy and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human macrophage activation triggered by chitotriosidase-mediated chitin and chitosan degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chitin Recognition via Chitotriosidase Promotes Pathologic Type-2 Helper T Cell Responses to Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitin modulates innate immune responses of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of chitotriosidase during macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of CHI3L-1 and CHIT-1 expression in differentiated and polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chitotriosidase Expression during Monocyte-Derived Dendritic Cells Differentiation and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. core.ac.uk [core.ac.uk]
- 17. Chitotriosidase expression in monocyte-derived dendritic cells | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Cytokine-inducing and anti-inflammatory activity of chitosan and its low-molecular derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Chitotriose Trihydrochloride: A Technical Guide to Its Prebiotic Potential for Gut Health
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modulation of the gut microbiome presents a significant opportunity for therapeutic intervention in a variety of health and disease states. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial gut bacteria, are at the forefront of this research. Chitotriose trihydrochloride, a well-defined oligosaccharide derived from chitin, is emerging as a promising prebiotic candidate.[1][2] As a low-molecular-weight chitosan (B1678972) oligosaccharide (COS), it possesses high solubility and stability, making it an ideal compound for research and development.[1] This technical guide provides a comprehensive overview of the current evidence supporting the prebiotic potential of chitotriose and related COS, focusing on their mechanisms of action, effects on gut microbiota, and the signaling pathways involved in promoting gut health. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction: The Role of Prebiotics in Gut Homeostasis
The human gastrointestinal tract is colonized by trillions of microorganisms, collectively known as the gut microbiota, which play a pivotal role in host health, including metabolism, immune system development, and protection against pathogens.[3][4] Dysbiosis, an imbalance in this microbial community, is associated with numerous chronic conditions, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers.[5]
Prebiotics offer a targeted strategy to modulate the gut microbiota by providing a substrate for beneficial bacteria.[6] The established criteria for a prebiotic include resistance to host digestion, fermentation by intestinal microbiota, and selective stimulation of the growth or activity of health-promoting bacteria.[3] Inulin and fructooligosaccharides (FOS) are well-studied prebiotics.[7][8][9] this compound, a trimer of β-1,4-linked D-glucosamine, is a derivative of chitin, the second most abundant biopolymer in nature.[10][11] Its defined structure and bioactive properties, shared with other chitosan oligosaccharides, position it as a strong candidate for a novel prebiotic.[1][2]
Mechanism of Action of Chitotriose and Chitosan Oligosaccharides (COS)
The prebiotic effects of chitotriose and related COS are multifactorial, involving direct modulation of the gut microbiota, production of beneficial metabolites, enhancement of the intestinal barrier, and interaction with the host immune system.
Modulation of Gut Microbiota
In vitro and in vivo studies demonstrate that COS can significantly alter the composition of the gut microbiota. They are metabolized by intestinal bacteria, leading to a shift in the microbial community structure.[10][12] This includes the selective promotion of beneficial genera and the inhibition of potential pathogens.[11][13]
Production of Short-Chain Fatty Acids (SCFAs)
Fermentation of COS by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate.[3][14] These metabolites are crucial for gut health. Butyrate is the preferred energy source for colonocytes, propionate is involved in gluconeogenesis, and acetate is a substrate for cholesterol synthesis.[4] SCFAs also contribute to maintaining a lower colonic pH, which inhibits the growth of pH-sensitive pathogens.
Enhancement of Gut Barrier Integrity
COS have been shown to strengthen the intestinal barrier, a critical function for preventing the translocation of harmful substances like lipopolysaccharides (LPS) from the gut into circulation.[15][16] This is achieved by upregulating the expression of tight junction proteins, such as Zonula occludens-1 (ZO-1) and occludin, which seal the paracellular space between intestinal epithelial cells.[15][17]
Immune System Modulation
The gut microbiota and its metabolites are in constant communication with the host immune system.[18] COS can exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[19] By promoting a healthy gut environment and strengthening the barrier, COS indirectly reduce immune activation caused by pathogenic stimuli.
Preclinical and Clinical Evidence
The prebiotic potential of chitosan and COS has been investigated in various models. While direct clinical trials on pure this compound are limited, the data from studies on COS and chitosan provide a strong foundation for its efficacy.
In Vitro Fermentation Studies
In vitro models using human fecal cultures are essential for screening and characterizing prebiotic candidates.[6][20] Studies show that COS are readily fermented by human fecal microbiota, leading to increased production of SCFAs and selective enrichment of beneficial bacteria.[14]
Table 1: Effects of Chitosan Oligosaccharides (COS) in In Vitro Human Fecal Fermentation Models
| Study Parameter | Observation | Reference(s) |
|---|---|---|
| Substrate | Mixture of COS (DP 2 to 6) | [14] |
| Concentration | 0.4, 2, and 10 mg/mL | [14] |
| Effect on Microbiota | Increased abundance of propionate and butyrate-producing microbes: Faecalibacterium, Clostridium sensu stricto 1, Fusicatenibacter. | [14] |
| Metabolite Production | Significant increase in total SCFAs, particularly propionate and butyrate. | [14] |
| Bifidogenic Effect | COS (DP 2 to 8) significantly promoted the growth of Bifidobacterium bifidum and Lactobacillus spp. in a dose-dependent manner. |[3] |
In Vivo Animal Studies
Animal models, particularly in mice, have provided significant insights into the mechanisms of COS.
Table 2: Effects of Chitosan and COS on Gut Microbiota in Animal Models
| Animal Model | Intervention | Key Findings on Gut Microbiota | Reference(s) |
|---|---|---|---|
| High-Fat Diet (HFD) Mice | Chitin oligosaccharide (NACOS) (1 mg/mL in drinking water) for 5 months | Promoted growth of beneficial bacteria; decreased abundance of inflammogenic taxa. | [21] |
| DSS-Induced Colitis Mice | Chitosan oligosaccharide (COS) | No specific microbiota data, but reduced inflammation. | [15] |
| Healthy Mice | Chitosan oligosaccharide (COS) | Reduced Lactobacillus, Bifidobacterium, and Desulfovibrio; increased Akkermansia. Inhibited phylum Proteobacteria. | [10][12] |
| Immunosuppressed C57BL/6 Mice | Chitosan (1 mg/kg/day) | Increased Bacteroides; decreased Tenericutes, Firmicutes, and Proteobacteria. | [19] |
| Blue Foxes | COS1 (1.5 kDa) at 200 ppm for 8 weeks | Increased diversity (Ace, Chao, Shannon indexes); increased Lactobacillus_agilis and Lactobacillus_murinus. |[16] |
Table 3: Effects of Chitosan Oligosaccharides (COS) on Gut Barrier and Inflammation Markers in Animal Models
| Animal Model | Intervention | Effect on Tight Junctions | Effect on Inflammatory Markers | Reference(s) |
|---|---|---|---|---|
| DSS-Induced Colitis Mice | COS administration | Increased expression of tight junction proteins. | Reduced levels of TNF-α and IL-1β. | [15] |
| Healthy Mice | Low-dose chitosan (30 mg/kg) for 2 weeks | Reduced expression of occludin and ZO-1. | Increased serum D-lactate (marker of permeability). | [17] |
| Blue Foxes | COS1 (1.5 kDa) at 200 ppm for 8 weeks | Upregulated expression of Occludin and ZO-1. | Reduced pro-inflammatory factors, increased IL-10. |[16] |
Note: One study reported that a low dose of chitosan might compromise intestinal barrier function in healthy mice, highlighting the importance of dose-response studies.[17]
Human Clinical Trials
While specific trials for chitotriose are not yet published, studies on chitosan supplementation in humans provide valuable data.
Table 4: Human Clinical Trial of Chitosan Supplementation in Overweight/Obese Adolescents
| Study Design | Randomized, Double-Blind, Placebo-Controlled Trial |
|---|---|
| Participants | 64 overweight and obese adolescents |
| Intervention | 3 g of chitosan powder per day for 12 weeks |
| Placebo | Maltodextrin |
| Microbiota Analysis | Real-time PCR on stool samples |
| Quantitative Changes in Microbiota | - Firmicutes: Significant decrease (P < 0.001)- Bacteroidetes: Significant increase (P = 0.008)- Firmicutes/Bacteroidetes Ratio: Significant decrease (P < 0.001)- Akkermansia: Significant increase (P < 0.001)- Lactobacillus: Marginally significant change (P = 0.05)- Bifidobacterium: No significant change (P = 0.97) |
| Reference |[13] |
Another 12-week study in 60 Icelandic females using 3 g/day of chitosan found an increase in the abundance of Actinobacteriota at the phylum level and Bifidobacterium at the genus level.[22]
Key Signaling Pathways
COS mediate their beneficial effects on gut health by modulating specific intracellular signaling pathways.
ERK1/2 Signaling and Gut Barrier Enhancement
Chitosan oligosaccharides have been shown to protect gut barrier integrity by upregulating tight junction proteins through the extracellular signal-regulated kinase (ERK1/2) signaling pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[15] In inflammatory conditions, such as colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS) or exposure to lipopolysaccharide (LPS), the expression of tight junction proteins is often decreased. COS administration can reverse this by activating the ERK1/2 pathway, leading to increased expression of proteins like ZO-1 and occludin, thereby strengthening the epithelial barrier.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Chitosan Oligosaccharide in Metabolic Syndrome: A Review of Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea… [ouci.dntb.gov.ua]
- 7. fiberfacts.org [fiberfacts.org]
- 8. prebioticassociation.org [prebioticassociation.org]
- 9. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Effects of Chitosan Oligosaccharides on Mice Gut Microbiota in in vitro Fermentation and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal-Origin Prebiotics Based on Chitin: An Alternative for the Future? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring Effects of Chitosan Oligosaccharides on Mice Gut Microbiota in in vitro Fermentation and Animal Model [frontiersin.org]
- 13. Changes in gut microbiota following supplementation with chitosan in adolescents with overweight or obesity: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing gut barrier integrity: Upregulation of tight junction proteins by chitosan oligosaccharide through the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chitooligosaccharides improves intestinal mucosal immunity and intestinal microbiota in blue foxes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low Dosage of Chitosan Supplementation Improves Intestinal Permeability and Impairs Barrier Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diet, Gut Microbes, and Immunity | Harvard Medical School [hms.harvard.edu]
- 19. Chitosan and Chitooligosaccharide: The Promising Non-Plant-Derived Prebiotics with Multiple Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chitin Oligosaccharide Modulates Gut Microbiota and Attenuates High-Fat-Diet-Induced Metabolic Syndrome in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effect of Chitosan Supplementation on the Gut Microbiota and Various Health Factors in Icelandic Females: A Placebo-Controlled, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Chitotriose Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriose trihydrochloride, a chitooligosaccharide derived from the partial hydrolysis of chitosan, is emerging as a compound of significant interest in the biomedical and pharmaceutical fields. Its inherent biocompatibility and biodegradability, coupled with its notable biological activities, position it as a promising candidate for therapeutic applications. This technical guide provides an in-depth investigation into the antioxidant properties of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Antioxidant Capacity: Quantitative Analysis
This compound has demonstrated potent antioxidant effects across a range of in vitro assays. Its efficacy is highlighted by its ability to scavenge harmful reactive oxygen species (ROS) and inhibit oxidative processes. The following tables summarize the key quantitative data on its antioxidant performance.
| Antioxidant Assay | Chitotriose IC₅₀ (µM) | Reference Compounds IC₅₀ (µM) | Source |
| Inhibition of Benzoate (B1203000) Hydroxylation by H₂O₂/Cu²⁺ | 80 | Aminoguanidine: 85, Pyridoxamine: 10, Trolox: 95 | [1] |
| Hydroxyl Radical Scavenging (ZnO photolysis) | 55 | Aminoguanidine, Pyridoxamine, Trolox (less potent) | [1] |
| Antioxidant Assay | Chitotriose Performance | Source |
| Superoxide (B77818) Radical Scavenging | Exhibited scavenging ability against superoxide radicals generated by a non-enzymatic phenazine (B1670421) methosulfate/NADH system. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key antioxidant assays cited in this guide.
Inhibition of Benzoate Hydroxylation Assay
This assay assesses the ability of an antioxidant to prevent the hydroxylation of benzoate into salicylate (B1505791), a reaction often mediated by hydroxyl radicals generated, in this case, by a Fenton-like reaction.
Principle: The hydroxyl radicals produced by the reaction of Cu²⁺ with H₂O₂ hydroxylate sodium benzoate to form sodium salicylate. The concentration of the fluorescent salicylate is measured to determine the extent of hydroxylation. An antioxidant compound will scavenge the hydroxyl radicals, thus inhibiting the formation of salicylate.
Experimental Workflow:
Hydroxyl Radical Scavenging Assay
This assay evaluates the capacity of a compound to neutralize hydroxyl radicals, which are highly reactive and damaging ROS.
Principle: In this specific protocol, hydroxyl radicals are generated by the photolysis of zinc oxide. The generated radicals are then trapped by a spin trapping agent (e.g., DMPO), and the resulting adduct is detected by Electron Spin Resonance (ESR) spectroscopy. The presence of an antioxidant reduces the signal intensity of the spin adduct.
Experimental Workflow:
Superoxide Radical Scavenging Assay
This method assesses the ability of a substance to quench superoxide radicals, which are precursors to other more potent ROS.
Principle: Superoxide radicals are generated in a non-enzymatic system using phenazine methosulfate (PMS) and NADH. These radicals reduce Nitroblue Tetrazolium (NBT) to a colored formazan (B1609692) product. An antioxidant will compete with NBT for the superoxide radicals, thereby reducing the formation of the colored product.
Experimental Workflow:
Molecular Mechanisms of Antioxidant Action
The antioxidant properties of this compound are not solely based on direct radical scavenging. Evidence suggests that it can also modulate cellular signaling pathways involved in the endogenous antioxidant response.
Modulation of NF-κB and MAPK Signaling Pathways
Chronic inflammation and oxidative stress are intricately linked. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammatory responses. Studies on chitooligosaccharides suggest that they can inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory mediators and enzymes that contribute to oxidative stress.
Upregulation of Endogenous Antioxidant Enzymes
Beyond its direct scavenging and anti-inflammatory effects, chitotriose may also bolster the cell's own antioxidant defenses. Research on related chitooligosaccharides indicates a potential to increase the expression and activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). This is a significant advantage, as it enhances the cell's intrinsic ability to combat oxidative stress.
Conclusion and Future Perspectives
This compound exhibits a multi-faceted antioxidant capacity, encompassing direct radical scavenging and the modulation of key cellular pathways involved in oxidative stress and inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future research should focus on in vivo studies to validate these in vitro findings and to elucidate the precise molecular interactions of this compound with its cellular targets. A deeper understanding of its mechanism of action will be pivotal in harnessing its full potential for the development of novel antioxidant therapies.
References
Chitotriose Trihydrochloride: A Technical Guide to its Application in Plant Defense for Agricultural Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants have evolved sophisticated immune systems to defend themselves against a multitude of pathogens. A key aspect of this defense mechanism is the ability to recognize conserved molecular patterns associated with potential threats. Chitotriose trihydrochloride, a well-defined chitooligosaccharide, represents one such molecule. As a trimer of N-acetylglucosamine, it is a structural component of fungal cell walls and the exoskeletons of insects.[1] In plants, which do not produce chitin (B13524), chitotriose and other chitin fragments act as potent Pathogen-Associated Molecular Patterns (PAMPs). The recognition of these PAMPs triggers a cascade of downstream signaling events, leading to the activation of the plant's innate immune system, a phenomenon known as PAMP-Triggered Immunity (PTI).[2][3]
This technical guide provides an in-depth overview of the role of this compound and related chitooligosaccharides in inducing plant defense responses. It covers the underlying signaling pathways, quantitative effects on defense markers, and detailed protocols for key experiments to evaluate its efficacy as a plant defense elicitor in an agricultural biotechnology context.
Mechanism of Action: Chitin Perception and Signaling
The induction of plant defense by chitotriose begins at the cell surface, where it is recognized by specific Pattern Recognition Receptors (PRRs).[2] This recognition event initiates a complex signaling cascade that ultimately leads to the transcriptional reprogramming of the plant cell to mount a defense response.
In the model plant Arabidopsis thaliana, the primary receptor for chitin is the LysM receptor kinase CERK1 (Chitin Elicitor Receptor Kinase 1).[4] Upon binding of chitotriose, CERK1 is thought to homodimerize, leading to the activation of its intracellular kinase domain. This initiates a phosphorylation cascade, often involving a MAP kinase (MAPK) pathway, which transduces the signal from the plasma membrane to the nucleus.[4]
In rice (Oryza sativa), the chitin perception system involves a two-component receptor complex consisting of a LysM receptor-like protein, CEBiP (Chitin Elicitor-Binding Protein), which binds chitin fragments with high affinity, and OsCERK1, which acts as a co-receptor and is responsible for transmembrane signaling.[4]
The activation of the MAPK cascade leads to the phosphorylation of transcription factors, which in turn bind to the promoters of defense-related genes, inducing their expression. This results in a variety of defense outputs, including the production of reactive oxygen species (ROS), reinforcement of the cell wall through callose deposition, synthesis of antimicrobial compounds known as phytoalexins, and the production of pathogenesis-related (PR) proteins, such as chitinases and β-1,3-glucanases.[4][5] Furthermore, this signaling pathway crosstalks with phytohormone signaling, particularly involving salicylic (B10762653) acid (SA) and jasmonic acid (JA), to mount a broad-spectrum and systemic defense response.[6]
Quantitative Effects on Plant Defense Responses
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related and well-defined chitooligosaccharides (COS) provide valuable insights into the dose-dependent nature of their elicitor activity. The following tables summarize representative data from such studies.
Note: The specific activity and optimal concentration can vary depending on the plant species, the specific chitooligosaccharide, and experimental conditions.
Table 1: Effect of Chitooligosaccharide Concentration on Defense Gene Expression
| Plant Species | Chitooligosaccharide | Concentration | Target Gene | Fold Change (vs. Control) | Reference |
| Arabidopsis thaliana | Chitooctaose | 1 µM | WRKY40 | ~8 | [7] |
| Arabidopsis thaliana | Chitooctaose | 1 µM | WRKY53 | ~6 | [7] |
| Citrus sinensis | Hexaacetyl-chitohexaose | 100 µg/mL | PAL1 | ~3.5 (at 1h) | [8] |
| Citrus sinensis | Hexaacetyl-chitohexaose | 100 µg/mL | NPR1 | ~2.5 (at 1h) | [8] |
Table 2: Effect of Chitooligosaccharide Concentration on Defense Enzyme Activity
| Plant Species | Chitooligosaccharide | Concentration | Enzyme | Activity Increase (vs. Control) | Reference |
| Soybean | Chitosan Oligomers (pentamer) | 1 mg/mL | PAL | Max activity at 36h | [9] |
| Grapevine | Chitosan (1.5 kDa) | 100 µg/mL | Chitinase (B1577495) | ~2-fold | [5] |
| Grapevine | Chitosan (1.5 kDa) | 200 µg/mL | Chitinase | ~3-fold | [5] |
| Grapevine | Chitosan (1.5 kDa) | 100 µg/mL | β-1,3-glucanase | ~2.5-fold | [5] |
| Grapevine | Chitosan (1.5 kDa) | 200 µg/mL | β-1,3-glucanase | ~4-fold | [5] |
Table 3: Effect of Chitooligosaccharide Treatment on Disease Severity
| Plant Species | Pathogen | Chitooligosaccharide | Application | Disease Severity Reduction | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | COS (50 mg/L) | Pre-treatment (3 days prior) | Significant reduction in bacterial growth | [6] |
| Kiwifruit | Pseudomonas syringae pv. actinidiae | Chitosan | Field spray | Significant reduction in disease symptoms | [10] |
| Peanut | Sclerotium rolfsii | Chitinase (20 U/mL) | Seed pre-treatment | Reduced fungal infection from ~18% to ~2.4% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to quantify the plant defense-inducing activity of this compound.
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol is adapted for a 96-well plate luminometer to measure the rapid production of ROS in leaf tissue upon elicitor treatment.[4][12]
Materials:
-
Plant leaf tissue (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Luminol (L-012) stock solution (e.g., 20 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile, deionized water
-
96-well white, flat-bottom microplates
-
Leaf disc puncher (e.g., 4 mm diameter)
-
Luminometer with injectors
Procedure:
-
Sample Preparation (Day 1):
-
Using a leaf disc puncher, carefully cut discs from healthy, fully expanded leaves of 4-6 week old plants.
-
Transfer one leaf disc into each well of a 96-well plate containing 100 µL of sterile water.
-
Incubate the plate overnight at room temperature in the dark to allow the wound response to subside.
-
-
Assay Preparation (Day 2):
-
Carefully replace the water in each well with 100 µL of fresh sterile water.
-
Allow the plate to equilibrate for at least 1 hour.
-
Prepare the assay solution immediately before use. For a final volume of 200 µL per well, prepare a 2x concentrated solution containing:
-
Luminol (final concentration 100 µM)
-
HRP (final concentration 10 µg/mL)
-
This compound (at various final concentrations, e.g., 10 nM to 10 µM)
-
For the negative control, prepare an assay solution without chitotriose.
-
-
-
Measurement:
-
Place the 96-well plate into the luminometer.
-
Measure the background luminescence for 5-10 minutes.
-
Program the luminometer to inject 100 µL of the 2x assay solution into each well.
-
Immediately begin measuring luminescence at 1-2 minute intervals for at least 60-90 minutes.
-
Data is typically expressed as Relative Light Units (RLU).
-
Callose Deposition Staining and Quantification
This protocol describes the staining of callose deposits in leaf tissue with aniline (B41778) blue and their subsequent quantification.[9]
Materials:
-
Plant leaves treated with chitotriose or a control solution.
-
Destaining solution: 96% ethanol (B145695).
-
Aniline blue staining solution: 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ buffer (pH adjusted to 9.0-9.5).
-
Mounting solution: 50% (v/v) glycerol (B35011).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a DAPI or UV filter set (Excitation ~365 nm, Emission ~480 nm).
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Sample Collection and Destaining:
-
Excise leaves 12-24 hours after treatment with chitotriose.
-
Place the leaves in a tube with 96% ethanol and incubate at room temperature until the chlorophyll (B73375) is completely removed (leaves will appear white/translucent). This may take 24-48 hours, and the ethanol may need to be replaced.
-
-
Staining:
-
Rehydrate the destained leaves by washing them with sterile water.
-
Incubate the leaves in the aniline blue staining solution for at least 2 hours at room temperature in the dark (wrap the container in aluminum foil).
-
-
Microscopy:
-
Gently rinse the leaves with water to remove excess stain.
-
Mount a leaf on a microscope slide with a drop of 50% glycerol and apply a coverslip.
-
Observe the sample under a fluorescence microscope using a UV filter. Callose deposits will appear as bright yellow-green fluorescent spots.
-
-
Quantification:
-
Capture images from multiple, randomly selected areas of each leaf.
-
Use image analysis software like Fiji to count the number of callose deposits per unit area. The "Analyze Particles" function can be used after appropriate image thresholding.
-
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol outlines the steps to measure the relative expression of defense-related genes, such as PR-1 (Pathogenesis-Related 1), in response to chitotriose treatment.
Materials:
-
Plant tissue treated with chitotriose or a control solution, flash-frozen in liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent.
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for the target gene (e.g., PR-1) and a stable reference gene (e.g., Actin or Ubiquitin).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction and DNase Treatment:
-
Homogenize the frozen plant tissue using a mortar and pestle with liquid nitrogen.
-
Extract total RNA using a commercial kit or TRIzol method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 10-20 µL, containing:
-
SYBR Green Master Mix (1x)
-
Forward Primer (e.g., 300 nM)
-
Reverse Primer (e.g., 300 nM)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Set up reactions in triplicate for each sample and each gene (target and reference). Include a no-template control (NTC) for each primer pair.
-
-
qPCR Program:
-
Run the qPCR plate on a real-time PCR machine using a standard thermal cycling program, for example:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt), and then normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
-
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway which produces precursors for phytoalexins and lignin.
Materials:
-
Plant tissue, frozen in liquid nitrogen.
-
Extraction buffer: 100 mM Tris-HCl (pH 8.8), 1 mM EDTA, with 10 mM β-mercaptoethanol and 5% (w/v) PVPP added just before use.
-
Substrate solution: 40 mM L-phenylalanine in 100 mM Tris-HCl (pH 8.8).
-
4 M HCl.
-
Spectrophotometer.
Procedure:
-
Protein Extraction:
-
Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of ice-cold extraction buffer and homogenize thoroughly.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a Bradford assay.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube:
-
100 µL of crude protein extract.
-
900 µL of substrate solution (L-phenylalanine).
-
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 4 M HCl.
-
Prepare a blank for each sample by adding the HCl before adding the protein extract.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 290 nm against the sample blank. The product of the PAL reaction, trans-cinnamic acid, has a maximum absorbance at this wavelength.
-
-
Calculation:
-
Calculate the amount of trans-cinnamic acid produced using a standard curve.
-
Express the PAL specific activity as nmol of trans-cinnamic acid produced per minute per mg of protein.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound as a plant defense elicitor, from initial dose-response experiments to in-planta pathogen challenge assays.
Conclusion
This compound, as a defined PAMP, serves as a valuable tool for researchers in agricultural biotechnology. Its ability to elicit a broad spectrum of defense responses makes it a promising candidate for the development of novel biopesticides and plant health enhancers. The technical protocols and quantitative data frameworks provided in this guide offer a robust starting point for scientists aiming to investigate and harness the potential of chitotriose and other chitooligosaccharides for crop protection. Further research focusing on formulation, delivery methods, and field trials will be critical in translating the potential of these molecules into practical and sustainable agricultural solutions.
References
- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin and chitin-related compounds in plant–fungal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular Localization of Arabidopsis Pathogenesis-Related 1 (PR1) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Preparation of Chitooligosaccharides with Specific Sequence Arrangement and Their Effect on Inducing Salt Resistance in Wheat Seedlings [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a quantitative PCR system for discriminating chitinase-like proteins: catalytically inactive breast regression protein-39 and Ym1 are constitutive genes in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Chitotriose Trihydrochloride as a Substrate for Chitinase Activity Assays
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin (B13524), are crucial in the life cycles of a vast range of organisms, from bacteria and fungi to insects and mammals. In pathogens like fungi, chitin is a vital component of the cell wall, making chitinases a key target for the development of novel antifungal agents. In humans, chitinases such as chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase) are involved in innate immunity and have been implicated in inflammatory and fibrotic diseases like Gaucher's disease and asthma.[1] The ability to accurately quantify chitinase activity is therefore essential for basic research, disease diagnosis, and the screening of potential therapeutic inhibitors.
Chitotriose trihydrochloride and its derivatives serve as soluble, well-defined substrates for the specific measurement of endochitinase activity.[1][2] Unlike insoluble colloidal chitin, these oligosaccharide substrates allow for continuous and high-throughput kinetic assays with greater reproducibility.[3] Assays employing these substrates are typically available in two formats: colorimetric and fluorometric, each offering distinct advantages in sensitivity and convenience.
Principle of Detection
The core principle involves the enzymatic cleavage of a chromogenic or fluorogenic group from the chitotriose backbone by a chitinase. The amount of released reporter molecule is directly proportional to the chitinase activity and can be quantified spectrophotometrically or fluorometrically.
-
Colorimetric Assays: These assays often utilize 4-Nitrophenyl (pNP) conjugated to chitotriose (e.g., 4-Nitrophenyl-β-D-N,N′,N′′-triacetylchitotriose).[1] Chitinase hydrolysis liberates the p-nitrophenol molecule. Upon addition of a basic stop solution, the p-nitrophenol is ionized, producing a yellow color that can be measured at 405 nm.[1]
-
Fluorometric Assays: For higher sensitivity, 4-Methylumbelliferone (B1674119) (4MU) is conjugated to chitotriose (e.g., 4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose).[4] The enzymatic release of 4-methylumbelliferone, which is highly fluorescent in an alkaline environment, can be measured with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[4][5] This method can detect enzyme activity as low as 0.2 mU/mL.
Applications
The use of chitotriose-based substrates is integral to several key research and development areas:
-
Enzyme Kinetics and Characterization: Determining kinetic parameters such as Km and kcat to understand enzyme efficiency and substrate specificity.[6]
-
Drug Discovery: High-throughput screening (HTS) of chemical libraries to identify novel chitinase inhibitors for therapeutic use against fungal infections or inflammatory diseases.[7]
-
Biotechnology: Assessing the efficacy of chitinases used in biopesticide formulations or for biomass degradation.[2]
-
Clinical Diagnostics: Measuring chitinase activity in biological samples as a biomarker for macrophage activation and certain lysosomal storage diseases.[1]
Quantitative Data
The following table summarizes representative kinetic parameters for chitinases using 4-Methylumbelliferyl (4MU)-conjugated chitotriose substrates, illustrating the typical performance of these enzymes in fluorometric assays.
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Vmax | Reference |
| Barley Chitinase | 4-Methylumbelliferyl-β-N,N',N''-triacetylchitotrioside | 33 | 0.33 | 12 nmol/min/mg | [6] |
| Human Acidic Mammalian Chitinase (AMCase) | 4-Methylumbelliferyl-chitotriose | 10.3 ± 1.1 | - | - | [8] |
| Human Chitotriosidase (Chit1) | 4-Methylumbelliferyl-chitotriose | 11.2 ± 1.8 | - | - | [8] |
Visualized Workflows and Reactions
// Nodes Substrate [label="{ 4-Methylumbelliferyl-Chitotriose | 4MU-GlcNAc-GlcNAc-GlcNAc}", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Chitinase", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; Products [label="{ Chitobiose | GlcNAc-GlcNAc} + { 4-Methylumbelliferone (4MU) | (Fluorescent)}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Substrate -> Enzyme [label="+", arrowhead=none]; Enzyme -> Products [label=" Hydrolysis", color="#34A853"]; } }
Caption: Enzymatic hydrolysis of a fluorogenic chitotriose substrate.
// Nodes prep [label="1. Reagent Preparation\n(Buffer, Substrate, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="2. Assay Plate Setup\n(Add Substrate, then Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="3. Incubation\n(e.g., 37°C for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop [label="4. Stop Reaction\n(Add Stop Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="5. Signal Detection\n(Absorbance or Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n(Calculate Activity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> mix; mix -> incubate; incubate -> stop; stop -> read; read -> analyze; }
Caption: General experimental workflow for a chitinase assay.
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay
This protocol is adapted from commercially available kits for the detection of endochitinase activity.[1]
1. Principle
Chitinase cleaves 4-Nitrophenyl-β-D-N,N′,N′′-triacetylchitotriose, releasing p-nitrophenol. The reaction is terminated with a basic solution, which ionizes the p-nitrophenol, yielding a yellow color that is quantified by measuring the absorbance at 405 nm.
2. Materials and Reagents
-
Substrate: 4-Nitrophenyl-β-D-N,N′,N′′-triacetylchitotriose (pNP-Chitotriose)
-
Assay Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 5.0
-
Enzyme Source: Purified chitinase or biological sample (e.g., macrophage lysate, bacterial culture supernatant)
-
Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃)
-
Standard: p-Nitrophenol (pNP) solution (10 mM stock)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
3. Reagent Preparation
-
Substrate Solution (1 mg/mL): Dissolve pNP-Chitotriose in Assay Buffer. This may require vigorous vortexing or shaking for up to 1 hour for complete dissolution. Store on ice during use and at -20°C for long-term storage.[1]
-
pNP Standard Curve: Prepare a fresh serial dilution of the 10 mM pNP stock solution in Stop Solution to generate standards ranging from 0 to 200 µM.
-
Enzyme Sample: Dilute the enzyme or biological sample to the desired concentration in Assay Buffer. Keep on ice.
4. Assay Procedure
-
Standard Curve: Add 100 µL of each pNP standard dilution to separate wells of the 96-well plate.
-
Sample Wells: Add 90 µL of the Substrate Solution to the appropriate wells.
-
Blank Control: Add 100 µL of Substrate Solution to a well without enzyme to account for spontaneous substrate hydrolysis.
-
Initiate Reaction: Add 10 µL of the diluted enzyme sample to the sample wells. Mix gently by pipetting or using a horizontal shaker.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes. The incubation time can be adjusted (5-60 minutes) depending on the enzyme activity.[1]
-
Stop Reaction: Terminate the reaction by adding 200 µL of Stop Solution to each well (except the standard curve wells). The solution should turn yellow in the presence of pNP.
-
Measurement: Read the absorbance of the plate at 405 nm.
5. Calculation of Chitinase Activity
-
Subtract the absorbance of the blank control from all sample readings.
-
Use the pNP standard curve to determine the concentration of pNP produced in each sample (in µmol/mL or µM).
-
Calculate the chitinase activity using the following formula:
Activity (U/mL) = (µmol of pNP produced) / (Incubation Time (min) x Volume of Enzyme (mL))
Unit Definition: One unit (U) is defined as the amount of enzyme that releases 1.0 µmol of p-nitrophenol per minute at 37°C and pH 5.0.
Protocol 2: Fluorometric Chitinase Assay
This protocol is adapted from commercially available kits and provides higher sensitivity compared to the colorimetric method.[4][9]
1. Principle
Chitinase hydrolyzes the non-fluorescent substrate 4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose (4MU-Chitotriose) to release the highly fluorescent product 4-methylumbelliferone (4MU). The fluorescence is measured at Ex/Em = 360/450 nm, providing a sensitive measure of enzyme activity.[4]
2. Materials and Reagents
-
Substrate: 4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose (4MU-Chitotriose)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 5.0
-
Enzyme Source: Purified chitinase or biological sample
-
Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃)
-
Standard: 4-Methylumbelliferone (4MU) solution (1 mM stock in DMSO)
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 360/450 nm)
-
Incubator set to 37°C
3. Reagent Preparation
-
Substrate Stock Solution (20 mg/mL): Dissolve 4MU-Chitotriose in DMSO. This may require extended vortexing or incubation at 37°C for up to two hours. Store aliquots at -20°C.[4]
-
Substrate Working Solution (0.5 mg/mL): Just before use, dilute the Substrate Stock Solution 40-fold with Assay Buffer.[4]
-
4MU Standard Curve: Prepare a fresh serial dilution of the 1 mM 4MU stock solution in Assay Buffer to generate standards ranging from 0 to 50 µM.
-
Enzyme Sample: Dilute the enzyme or biological sample to the desired concentration in Assay Buffer. Keep on ice.
4. Assay Procedure
-
Standard Curve: Add 100 µL of each 4MU standard dilution to separate wells of the 96-well black plate.
-
Sample Wells: Add 90 µL of the Substrate Working Solution to the appropriate wells.
-
Blank Control: Add 100 µL of Substrate Working Solution to a well without enzyme.
-
Initiate Reaction: Add 10 µL of the diluted enzyme sample to the sample wells.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes. Adjust time as needed based on enzyme activity.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well (including standards and blank) to maximize the fluorescence of 4MU.
-
Measurement: Read the fluorescence of the plate at Ex/Em = 360/450 nm.
5. Calculation of Chitinase Activity
-
Subtract the fluorescence reading of the blank control from all sample readings.
-
Use the 4MU standard curve to determine the amount of 4MU produced in each sample (in pmol or nmol).
-
Calculate the chitinase activity using the following formula:
Activity (U/mL) = (nmol of 4MU produced) / (Incubation Time (min) x Volume of Enzyme (mL))
Unit Definition: One unit (U) is defined as the amount of enzyme that liberates 1.0 nmol of 4-methylumbelliferone per minute at 37°C and pH 5.0.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]
- 6. Chitinase Kinetics [robertus.cm.utexas.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. biorxiv.org [biorxiv.org]
- 9. キチナーゼ蛍光アッセイキット sufficient for 200 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: High-Throughput Lysozyme Activity Assay Using a Fluorogenic Chitotriose Substrate
Introduction
Lysozyme (B549824) is a ubiquitous enzyme that plays a critical role in the innate immune system by catalyzing the hydrolysis of β-(1-4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls. The quantification of lysozyme activity is essential in various fields, including clinical diagnostics, immunology, and drug development. While traditional assays often rely on the lysis of bacterial suspensions (turbidimetric assays), these methods can suffer from low sensitivity and reproducibility. This application note describes a sensitive and reproducible fluorescence polarization (FP) assay for the determination of lysozyme activity using a fluorescently labeled chitotriose derivative as a substrate.
Principle of the Assay
This assay is based on the principle of fluorescence polarization. A small, fluorescently labeled chitotriose substrate, when rotating freely in solution, has a low FP value. Upon binding to the much larger lysozyme enzyme, the rotation of the substrate is significantly slowed, resulting in a high FP value. When lysozyme catalytically cleaves the substrate, the fluorescent fragment is released and can once again tumble freely, leading to a decrease in the FP value over time. The rate of decrease in fluorescence polarization is directly proportional to the lysozyme's enzymatic activity. This method allows for the sensitive and continuous monitoring of lysozyme activity in a microplate format, making it suitable for high-throughput screening.
Experimental Protocol
I. Materials and Reagents
-
Lysozyme Standard: Hen egg white lysozyme (or other purified lysozyme)
-
Substrate: Fluorescein-labeled chitotriose (e.g., FITC-chitotriose)
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.2
-
Microplate: Black, flat-bottom 96-well or 384-well microplate
-
Plate Reader: A microplate reader equipped with fluorescence polarization capabilities (Excitation: ~485 nm, Emission: ~535 nm)
-
Test Samples: Purified enzyme solutions, biological fluids (e.g., serum, saliva, tears), or cell lysates.
II. Reagent Preparation
-
Lysozyme Standard Stock Solution (1 mg/mL): Dissolve lysozyme in Assay Buffer. Aliquot and store at -20°C.
-
Lysozyme Working Standards: Prepare a serial dilution of the lysozyme stock solution in Assay Buffer to generate a standard curve (e.g., 100 µg/mL to 1 µg/mL).
-
Substrate Working Solution: Prepare a solution of the fluorescently labeled chitotriose in Assay Buffer at the desired final concentration (e.g., 10-50 nM). Protect from light.
III. Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to all wells. Add 25 µL of Lysozyme Working Standards or test samples to the appropriate wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 25 µL of the Substrate Working Solution to all wells, including blanks, standards, and samples. The total reaction volume should be 100 µL.
-
Measurement: Immediately place the microplate in the plate reader, pre-set to 37°C. Measure the fluorescence polarization at 1-minute intervals for a duration of 30 to 60 minutes.
IV. Data Analysis
-
Calculate the change in fluorescence polarization (ΔmP) per minute for each well by determining the linear rate of decrease in the FP signal over time.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot the ΔmP/min for the lysozyme standards against their corresponding concentrations to generate a standard curve.
-
Determine the lysozyme activity in the test samples by interpolating their ΔmP/min values from the standard curve. One unit of lysozyme activity can be defined as the amount of enzyme that causes a specific change in mP per minute under the defined assay conditions.
Data Presentation
Table 1: Representative Quantitative Parameters for Lysozyme FP Assay
| Parameter | Value |
| Excitation Wavelength | ~485 nm |
| Emission Wavelength | ~535 nm |
| Assay Temperature | 37°C |
| Final Substrate Concentration | 10 - 50 nM |
| Lysozyme Standard Range | 1 - 100 µg/mL |
| Incubation Time | 30 - 60 minutes |
| Reaction Volume | 100 µL |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of the Fluorescence Polarization (FP) Assay for Lysozyme Activity.
Caption: Experimental Workflow for the Lysozyme Fluorescence Polarization Assay.
Application Notes and Protocols for Screening Chitinase Inhibitors Using Chitotriose Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that hydrolyze chitin, are increasingly recognized as significant therapeutic targets for a range of diseases, particularly those with inflammatory and fibrotic components such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). In mammals, two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), have been identified. Their upregulation is associated with disease pathogenesis, making the discovery of potent and selective inhibitors a key focus for drug development.
Chitotriose trihydrochloride, a stable and soluble oligosaccharide, serves as a fundamental substrate for assaying the activity of endochitinases. Its hydrolysis by these enzymes results in smaller sugar fragments, the quantification of which provides a direct measure of enzymatic activity. This document provides detailed application notes and protocols for the use of this compound in screening for chitinase inhibitors.
Principle of the Assay
The screening assay for chitinase inhibitors using this compound is based on the quantification of the reducing sugars produced upon the enzymatic cleavage of the substrate. In the absence of an inhibitor, chitinase will hydrolyze chitotriose into smaller oligosaccharides and monosaccharides (N-acetylglucosamine), which possess a reducing end. The concentration of these reducing sugars can be measured using colorimetric methods, such as the 3,5-dinitrosalicylic acid (DNSA) method. The presence of an effective inhibitor will lead to a decrease in the amount of reducing sugars produced, which can be quantified spectrophotometrically.
Quantitative Data of Known Chitinase Inhibitors
The following table summarizes the inhibitory activity of several known chitinase inhibitors. It is important to note that the specific IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.
| Inhibitor | Target Chitinase | Substrate Used | IC50 | Reference |
| Allosamidin | Aspergillus fumigatus ChiA1 | 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside | 128 µM | [Source for IC50 values] |
| Acetazolamide | Aspergillus fumigatus ChiA1 | 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside | 164 µM | [Source for IC50 values] |
| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside | 410 µM | [Source for IC50 values] |
| OAT-177 | Murine AMCase | Not Specified | 19 nM | [1] |
Experimental Protocols
Protocol 1: Chitinase Activity Assay Using this compound and the DNSA Method
This protocol describes the determination of chitinase activity by measuring the release of reducing sugars from this compound.
Materials and Reagents:
-
This compound
-
Purified chitinase enzyme (e.g., human recombinant CHIT1 or AMCase)
-
Assay Buffer: 0.1 M sodium acetate (B1210297) buffer (pH 5.2)
-
DNSA Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 20 mL of 2 M NaOH.
-
Slowly mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.
-
-
N-acetyl-D-glucosamine (GlcNAc) standard solution (for calibration curve)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 540 nm
-
Water bath or incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in Assay Buffer.
-
Dilute the purified chitinase to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.
-
Prepare a series of GlcNAc standards (e.g., 0 to 1 mg/mL) in Assay Buffer to generate a standard curve.
-
-
Enzymatic Reaction:
-
To each well of a 96-well microplate, add 50 µL of the this compound solution.
-
Add 40 µL of Assay Buffer.
-
To initiate the reaction, add 10 µL of the diluted chitinase solution to each well. For the blank, add 10 µL of Assay Buffer instead of the enzyme.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized based on the enzyme activity.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Seal the plate and heat it in a boiling water bath for 5-10 minutes.
-
Cool the plate to room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the GlcNAc standards against their concentrations.
-
Determine the concentration of reducing sugars produced in each sample by interpolating from the standard curve.
-
Calculate the chitinase activity, typically expressed as µmol of GlcNAc released per minute per mg of enzyme.
-
Protocol 2: Screening of Chitinase Inhibitors
This protocol is an adaptation of the chitinase activity assay for screening potential inhibitors.
Materials and Reagents:
-
All materials and reagents from Protocol 1.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Known chitinase inhibitor (positive control).
Procedure:
-
Compound Plating:
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
For the negative control (no inhibition), add 10 µL of the solvent (e.g., DMSO).
-
For the positive control, add 10 µL of a known chitinase inhibitor.
-
-
Pre-incubation:
-
Add 40 µL of the diluted chitinase solution to each well.
-
Mix gently and pre-incubate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the this compound solution to each well.
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Follow steps 3 and 4 from Protocol 1 for reaction termination, color development, and absorbance measurement.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow for Chitinase Inhibitor Screening
Caption: Workflow for screening chitinase inhibitors using a chitotriose-based assay.
Simplified Signaling Pathway of Chitinases in Lung Fibrosis
Caption: CHIT1 enhances TGF-β signaling in fibrosis by inhibiting the feedback inhibitor SMAD7.[2]
References
Application of Chitotriose Trihydrochloride in Advanced Drug Delivery Systems: A Detailed Overview and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitotriose trihydrochloride, a chitin-derived oligosaccharide, presents significant potential in the field of drug delivery due to its biocompatibility, biodegradability, and specific receptor interaction capabilities.[1] While direct, extensive research on this compound as a primary drug delivery vehicle is emerging, its structural similarity to chitosan (B1678972)—a widely studied biopolymer—allows for the extrapolation of its application in forming nanoparticles, hydrogels, and targeted drug delivery systems. This document provides a comprehensive overview of the application of chitosan-based systems as a model for the potential use of this compound, detailing experimental protocols for the formulation and characterization of drug-loaded nanoparticles and summarizing key quantitative data from relevant studies.
Introduction to this compound in Drug Delivery
This compound is a trimer of N-acetyl-D-glucosamine, derived from chitin.[] Its unique structural and biological properties, such as the ability to stimulate immune responses and interact with specific cellular receptors, make it a promising candidate for the development of novel drug delivery systems and vaccine adjuvants.[1] While its larger parent polymer, chitosan, has been extensively investigated for drug delivery, this compound offers the potential for more specific targeting and controlled biological interactions due to its well-defined molecular structure.[3][4] Applications are being explored in targeted cancer therapy, oral drug delivery, and the development of stimuli-responsive hydrogels.[5][6][7]
Chitosan-Based Drug Delivery Systems as a Model
Given the limited specific data on this compound, this section details the established applications and protocols for chitosan, which provide a strong foundation for the development of chitotriose-based systems. Chitosan, a linear polysaccharide composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine, is known for its mucoadhesive and absorption-enhancing properties.[4][6]
Nanoparticle Formulation
Chitosan nanoparticles (CSNPs) are widely used to encapsulate and protect therapeutic agents, enhancing their bioavailability and enabling targeted delivery.[8][9] The most common preparation method is ionic gelation, which involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[10][11]
Experimental Protocol: Preparation of Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of drug-loaded chitosan nanoparticles using the ionic gelation method.[8][10][11]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Therapeutic drug of interest
-
Deionized water
-
Tween 80 (0.5% v/v, optional surfactant)
-
Magnetic stirrer
-
Syringe pump
-
High-speed centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 0.1-1% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.[8]
-
Drug Incorporation: Add the therapeutic drug to the chitosan solution and stir until a homogenous mixture is obtained.
-
TPP Solution Preparation: Dissolve TPP in deionized water to a concentration of 0.1% (w/v).[8]
-
Nanoparticle Formation:
-
Place the chitosan-drug solution on a magnetic stirrer.
-
Using a syringe pump, add the TPP solution dropwise to the chitosan solution under constant stirring (e.g., 800 rpm). The ratio of chitosan to TPP solution is typically 2.5:1 (v/v).[10]
-
The formation of opalescent suspension indicates the formation of nanoparticles.
-
-
Stabilization and Purification:
-
(Optional) Add Tween 80 to the nanoparticle suspension to prevent aggregation.[10]
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 10-30 minutes.[8]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
-
Lyophilization and Storage: Freeze-dry the purified nanoparticle suspension for long-term storage.
Workflow for Chitosan Nanoparticle Preparation
Caption: Workflow for preparing drug-loaded chitosan nanoparticles via ionic gelation.
Characterization of Nanoparticles
The physicochemical properties of the prepared nanoparticles are crucial for their in vivo performance.
| Parameter | Method | Typical Values for CSNPs | Reference |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 500 nm, PDI < 0.3 | [10] |
| Zeta Potential | Laser Doppler Velocimetry | +20 to +60 mV | [10] |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape | [10] |
| Drug Loading Content (%) | (Mass of drug in NPs / Mass of NPs) x 100 | 5 - 30% | [12] |
| Encapsulation Efficiency (%) | (Mass of drug in NPs / Initial mass of drug) x 100 | 40 - 90% | [12] |
In Vitro Drug Release Studies
Understanding the drug release kinetics is essential for predicting the therapeutic efficacy of the delivery system.
Experimental Protocol: In Vitro Drug Release Assay
This protocol outlines a typical dialysis-based method for assessing drug release from nanoparticles.[13]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0 and 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Resuspend a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a larger volume of the same release medium in a beaker.
-
-
Incubation: Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release percentage against time.
Drug Release Mechanisms from Chitosan Nanoparticles
Caption: Key mechanisms governing drug release from chitosan-based nanoparticles.[14]
Potential Signaling Pathways and Targeting
Chitosan and its derivatives can be functionalized to target specific cells or tissues. For instance, conjugation with ligands like transferrin can facilitate receptor-mediated endocytosis in cancer cells that overexpress the transferrin receptor.[5] The acidic tumor microenvironment can also be exploited for pH-responsive drug release from chitosan-based carriers.[5]
Targeted Drug Delivery via Receptor-Mediated Endocytosis
Caption: Schematic of targeted drug delivery and intracellular release.[5]
Future Perspectives and the Role of this compound
While chitosan provides a robust platform for drug delivery, this compound offers the potential for creating more refined and targeted systems. Future research should focus on:
-
Direct Formulation: Developing methods to formulate nanoparticles and hydrogels directly from this compound.
-
Targeting Moiety: Utilizing this compound as a specific targeting ligand conjugated to other nanoparticle systems.
-
Combination Therapy: Exploring the synergistic effects of this compound with anticancer drugs, as it has been shown to enhance the efficacy of doxorubicin.[15]
By leveraging the foundational knowledge of chitosan-based systems, researchers can unlock the full potential of this compound for creating the next generation of advanced and targeted drug delivery technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Chitosan mediated targeted drug delivery system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer drug delivery using bioreducible chitosan for cancer therapy [frontiersin.org]
- 6. Chitosan in Oral Drug Delivery Formulations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Stimuli-Responsive Chitosan Hydrogels for Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrpub.org [hrpub.org]
- 9. Application of chitosan-based drug delivery systems in the treatment of bacterial diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iijls.com [iijls.com]
- 11. A Review of the Preparation, Characterization, and Applications of Chitosan Nanoparticles in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of chitosan based controlled release nanoparticles for the delivery of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Chitotriose Trihydrochloride in Antifungal Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriose trihydrochloride, a well-defined chitin (B13524) oligosaccharide, serves as a valuable tool in the exploration of novel antifungal therapeutics.[1] Chitin, an essential structural component of fungal cell walls, is a key target for antifungal drug development. Enzymes that synthesize and modify chitin, such as chitinases, are critical for fungal growth, morphogenesis, and viability. This compound, by mimicking a subunit of the natural chitin polymer, is an important molecule for studying the activity of these enzymes and for screening potential inhibitors that could be developed into new antifungal agents.[1] These application notes provide an overview of the potential applications of this compound in antifungal research and detailed protocols for its evaluation.
Mechanism of Action
The primary proposed mechanism of action for this compound in an antifungal context is the competitive inhibition of fungal chitinases. Chitinases are crucial for cell wall remodeling during growth and cell division. By binding to the active site of these enzymes, chitotriose can prevent the breakdown and restructuring of chitin, leading to a loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death.
Additionally, related chitooligosaccharides have been shown to disrupt the fungal cell membrane, leading to the leakage of essential intracellular components. This dual-action potential makes chitinase (B1577495) and cell wall integrity pathways compelling targets for antifungal drug discovery.
Figure 1. Proposed mechanism of action for this compound.
Quantitative Data
While this compound is a valuable research compound, specific data on its antifungal efficacy (Minimum Inhibitory Concentration - MIC) and chitinase inhibition (IC50) are not extensively published. The data presented below is for related low molecular weight chitosan (B1678972) (LMWC) and chitosan oligosaccharides (COS) to provide a reference for expected activity. Researchers are encouraged to use the protocols in this document to determine the specific values for this compound against their fungal species and enzymes of interest.
Table 1: Antifungal Activity of Related Chitosan Oligosaccharides against Pathogenic Fungi
| Fungal Species | Compound | MIC (mg/L) | Reference |
| Candida glabrata | LMWC | 4.8 | [2] |
| Aspergillus flavus | COS | 31,200 | |
| Aspergillus fumigatus | COS | 15,600 | |
| Trichophyton rubrum | Water-Soluble COS | 1,250 |
Table 2: Chitinase Inhibition by Related Compounds
| Enzyme Source | Inhibitor | IC50 (µM) | Substrate | Reference |
| Aspergillus fumigatus (AfChiA1) | Allosamidin | 128 | 4MU-NAG3 | [3] |
| Aspergillus fumigatus (AfChiA1) | Acetazolamide | 164 | 4MU-NAG3 | [3] |
Note: The above data should be used as a general guide. Actual values for this compound may vary.
Experimental Protocols
The following protocols provide standardized methods for evaluating the antifungal and enzyme inhibitory potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for testing the susceptibility of yeast pathogens like Candida albicans and Cryptococcus neoformans.
Figure 2. Workflow for MIC determination.
Materials:
-
This compound
-
Pathogenic fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in RPMI-1640 medium at twice the highest desired final concentration.
-
In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12.
-
Add 200 µL of the stock drug solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control in well 11.
-
Protocol 2: Chitinase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of this compound against a specific fungal chitinase using a fluorogenic substrate.
Figure 3. Workflow for chitinase inhibition assay.
Materials:
-
This compound
-
Purified fungal chitinase
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop Solution (e.g., 0.5 M glycine, pH 10.4)
-
Black, flat-bottom 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in Assay Buffer at 2x the final desired concentrations.
-
-
Assay Setup:
-
In the wells of a black 96-well plate, add 50 µL of the this compound dilutions.
-
Include control wells:
-
Negative Control (0% inhibition): 50 µL of Assay Buffer.
-
Positive Control (100% inhibition): 50 µL of a known potent chitinase inhibitor (e.g., allosamidin).
-
Blank (no enzyme): 100 µL of Assay Buffer.
-
-
-
Enzyme Addition:
-
Prepare a working solution of the fungal chitinase in Assay Buffer.
-
Add 50 µL of the chitinase solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Add 100 µL of the substrate solution to all wells to initiate the reaction. The final volume is 200 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction remains in the linear range for the negative control.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of Negative Control)]
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a key research compound for the development of novel antifungal therapeutics targeting the fungal cell wall. While publicly available quantitative data on its direct antifungal and enzyme-inhibitory activities are limited, the protocols provided herein offer robust methods for its evaluation. By determining the MIC and IC50 values, researchers can effectively characterize the potential of this compound and its derivatives as leads in antifungal drug discovery programs.
References
Unveiling Carbohydrate-Protein Interactions: Application Notes and Protocols for Chitotriose Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriose trihydrochloride, a trimer of glucosamine, serves as a valuable tool for investigating the intricate world of carbohydrate-protein interactions. These interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Understanding the binding affinity, kinetics, and thermodynamics of these interactions is crucial for the development of novel therapeutics and diagnostics. This document provides detailed application notes and experimental protocols for studying the interactions of this compound with proteins using key biophysical techniques.
Applications of this compound in Research
This compound is a key molecule for studying proteins that recognize chitin (B13524) fragments. Its applications span several research areas:
-
Enzymology: It is used as a substrate or inhibitor to study the kinetics and mechanisms of chitinases and other glycoside hydrolases.[1] The hydrolysis of insoluble chitin by mammalian chitinase (B1577495) is abolished in the absence of the chitin-binding domain, while the hydrolysis of soluble triacetylchitotriose is unaffected.[1]
-
Lectin Binding Studies: Chitotriose serves as a specific ligand for investigating the binding specificities of various lectins, which are carbohydrate-binding proteins involved in cell adhesion and signaling.[2][3]
-
Structural Biology: Co-crystallization of proteins with this compound allows for the detailed structural characterization of carbohydrate-binding sites through X-ray crystallography.[4]
-
Drug Discovery: By understanding how chitotriose binds to target proteins, it can inform the rational design of small molecule inhibitors or mimetics for therapeutic purposes.
Quantitative Data Summary
The following tables summarize quantitative data from studies on chitotriose and its analogs interacting with various proteins. This data provides a reference for expected binding affinities and thermodynamic profiles.
Table 1: Dissociation Constants (Kd) for Chitotriose and Analogs
| Ligand | Protein | Technique | Kd (µM) | Reference |
| N,N',N''-triacetylchitotriose ((GlcNAc)₃) | Barley Chitinase | Fluorescence Spectroscopy | 19 | [5] |
| N,N',N''-triacetylchitotrioside | Human Lysozyme | Not Specified | Not Specified | [6] |
| Chitotriose | Cyanobacterial Lectin (MVL) | NMR Spectroscopy | Not Specified | [2] |
Table 2: Thermodynamic Parameters for Chitotriose Analog Binding
| Ligand | Protein | Technique | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) | Reference |
| 4-O-β-tri-N-acetylchitotriosyl Moranoline (GN₃M) | Hen Egg White Lysozyme (HEWL) | Isothermal Titration Calorimetry (ITC) | -8.4 | -11.0 | 2.6 | Not Found |
Experimental Protocols and Methodologies
Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for the specific protein and experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[7]
Experimental Workflow for ITC
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the target protein in a suitable buffer (e.g., PBS or HEPES). The buffer should have a low ionization enthalpy to minimize buffer-related heat changes.[8]
-
Prepare a 10-20 fold molar excess of this compound solution in the exact same buffer.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.[7]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the chitotriose solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL) of the chitotriose solution into the protein solution.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[9]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (Kd).[10]
Experimental Workflow for SPR
Caption: Workflow for a Surface Plasmon Resonance experiment.
Protocol:
-
Immobilization:
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in the running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of chitotriose over the sensor chip and reference flow cell.
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
If necessary, inject a regeneration solution to remove bound chitotriose and prepare the chip for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about binding interactions. Chemical shift perturbation (CSP) mapping can identify the binding site on the protein.
Logical Flow for NMR Chemical Shift Perturbation
Caption: Logical flow for an NMR chemical shift perturbation experiment.
Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a concentrated stock solution of this compound in the same buffer as the protein.
-
-
NMR Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Add small aliquots of the chitotriose stock solution to the protein sample and acquire an HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra and monitor the chemical shift changes of the protein's backbone amide signals.
-
Calculate the combined chemical shift perturbation (CSP) for each residue.
-
Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding interface.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution 3D structure of the protein-chitotriose complex, revealing the precise atomic interactions.[13]
Protocol:
-
Crystallization:
-
Screen for crystallization conditions of the target protein in the presence of an excess of this compound using vapor diffusion or batch methods.[7]
-
Optimize the initial hits to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Mount a crystal and collect X-ray diffraction data at a synchrotron source.[14]
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a structure of the apo-protein is available.
-
Build the model of the protein-chitotriose complex into the electron density map and refine the structure.[13]
-
Representative Signaling Pathway
Carbohydrate-protein interactions on the cell surface can initiate intracellular signaling cascades. For instance, the binding of a carbohydrate ligand to a receptor tyrosine kinase can induce receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways like the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Simplified Receptor Tyrosine Kinase Signaling Pathway
References
- 1. Structural and functional definition of the human chitinase chitin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unprecedented glycosidase activity at a lectin carbohydrate-binding site exemplified by the cyanobacterial lectin MVL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1lg2 - CRYSTAL STRUCTURE OF HUMAN CHITOTRIOSIDASE IN COMPLEX WITH ETHYLENE GLYCOL - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Chitinase Kinetics [robertus.cm.utexas.edu]
- 6. Three-Step Enzymatic Remodeling of Chitin into Bioactive Chitooligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 10. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publ.iss.it [publ.iss.it]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriosidase (CHIT1), a human chitinase (B1577495), has emerged as a critical biomarker for the diagnosis and therapeutic monitoring of several lysosomal storage diseases, most notably Gaucher disease.[1] Activated macrophages, particularly lipid-laden Gaucher cells, secrete high levels of CHIT1, leading to a significant elevation of its activity in the plasma of affected individuals.[2] Chitotriose trihydrochloride and its derivatives serve as essential substrates in fluorometric assays designed to quantify CHIT1 activity, offering a sensitive and reliable method for disease assessment.[3][4] These assays are instrumental in the differential diagnosis of lysosomal storage disorders and for tracking patient response to enzyme replacement therapy.[5]
Principle of the Assay
The diagnostic assay for chitotriosidase activity is based on the enzymatic cleavage of a synthetic substrate containing a chitotriose moiety linked to a fluorescent reporter molecule, typically 4-methylumbelliferone (B1674119) (4-MU). In the presence of CHIT1, the substrate, 4-methylumbelliferyl-chitotriose, is hydrolyzed, releasing the highly fluorescent 4-MU. The rate of fluorescence increase is directly proportional to the CHIT1 activity in the sample.
Quantitative Data Summary
The following tables summarize the typical ranges of chitotriosidase activity observed in healthy individuals and patients with various chitinase-related diseases. These values can be used as a reference for interpreting assay results.
Table 1: Chitotriosidase Activity in Healthy Controls and Gaucher Disease Patients
| Cohort | Chitotriosidase Activity (nmol/h/mL) | Fold Increase vs. Healthy Controls | Reference |
| Healthy Controls | 4 - 120 | - | [4] |
| Healthy Children (10 days - 5 yrs) | 55.21 +/- 20.81 | - | [6][7] |
| Symptomatic Type 1 Gaucher Disease | 11,325.7 ± 6395.4 | ~40 - 326 fold | [5] |
| Type 1 Gaucher Disease (untreated) | Median > 600 times control | >600 fold | [1] |
Table 2: Chitotriosidase Activity in Various Lysosomal Storage Diseases (LSDs)
| Disease | Chitotriosidase Activity Range (nmol/h/mL) | Reference |
| Niemann-Pick Disease Type A/B | 1192.5 ± 463.0 | [5] |
| Niemann-Pick Disease Type C (NPD-C) | 42.88 to 79.78 | [6][7] |
| Morquio-B Syndrome | 42.88 to 79.78 | [6][7] |
| Pompe Disease | 42.88 to 79.78 | [6][7] |
| Metachromatic Leukodystrophy (MLD) | 42.88 to 79.78 | [6][7] |
| Sandhoff Disease | 42.88 to 79.78 | [6][7] |
| GM2 Gangliosidosis | 213.74 to 23,511.40 | [6][7] |
| Sly Syndrome | 213.74 to 23,511.40 | [6][7] |
Experimental Protocols
Protocol 1: Fluorometric Assay for Chitotriosidase Activity in Plasma/Serum
This protocol is adapted from commercially available chitotriosidase activity assay kits.[8][9]
Materials:
-
Chitotriose-based fluorogenic substrate (e.g., 4-methylumbelliferyl-chitotriose)
-
CHIT1 Assay Buffer (e.g., citrate/phosphate buffer, pH 5.2)
-
CHIT1 Inhibition Buffer (optional, for specificity control)
-
4-Methylumbelliferone (4-MU) Standard (for standard curve)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 320/445 nm)
-
Patient and control plasma or serum samples
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation:
-
Collect whole blood in a sodium heparin tube.
-
Centrifuge the blood sample to separate the plasma.
-
Transfer the plasma to a clean tube. Samples can be stored at -80°C for long-term storage.
-
For the assay, thaw samples on ice. It is recommended to add a protease inhibitor cocktail to the samples.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 4-MU standard.
-
Perform serial dilutions of the 4-MU stock solution in CHIT1 Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40 pmol/well).
-
Add the standards to the 96-well plate. Adjust the final volume in each well to 100 µL with CHIT1 Assay Buffer.
-
-
Assay Reaction:
-
Add 1-20 µL of plasma/serum sample to the wells of the 96-well plate.
-
For a sample control (to measure background fluorescence), add the same volume of sample to a separate well.
-
Adjust the volume in all sample and sample control wells to 50 µL with CHIT1 Assay Buffer.
-
Prepare a master mix containing the fluorogenic substrate diluted in CHIT1 Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate master mix to each sample well.
-
To the sample control wells, add 50 µL of CHIT1 Assay Buffer without the substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20-30 minutes, protected from light. The incubation time may need to be optimized based on the sample's CHIT1 activity.
-
Measure the fluorescence in a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 445 nm. Measurements can be taken in kinetic mode or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the sample control from the corresponding sample reading to correct for background fluorescence.
-
Plot the fluorescence values of the 4-MU standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of 4-MU produced in each sample.
-
Calculate the chitotriosidase activity in the sample, typically expressed in nmol/h/mL.
-
Protocol 2: Chitotriosidase Activity Assay in Tissue Homogenates
Materials:
-
Same as Protocol 1
-
Dounce homogenizer
-
Ice-cold PBS
Procedure:
-
Sample Preparation:
-
Excise 5-20 mg of tissue and wash with ice-cold PBS.
-
Homogenize the tissue in 100 µL of ice-cold CHIT1 Assay Buffer containing a protease inhibitor cocktail using a Dounce homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant.
-
-
Assay and Data Analysis:
-
Follow steps 3-5 of Protocol 1, using the tissue homogenate supernatant as the sample.
-
Normalize the chitotriosidase activity to the protein concentration of the tissue homogenate, expressing the activity as nmol/h/mg of protein.
-
Visualizations
Signaling Pathway of Chitotriosidase Production in Macrophages
Caption: Signaling pathways leading to the production and secretion of chitotriosidase (CHIT1) in macrophages.
Experimental Workflow for Diagnostic Assay Development
Caption: Workflow for the development and application of a chitotriose-based diagnostic assay.
References
- 1. Marked elevation of plasma chitotriosidase activity. A novel hallmark of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Gaucher patients with a novel chitotriosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitotriosidase (CHITO) for Gaucher clinical drug monitoring [healthcare.uiowa.edu]
- 5. Clinical evaluation of chitotriosidase enzyme activity in Gaucher and Niemann Pick A/B diseases: A retrospective study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma chitotriosidase activity in children with lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. abcam.com [abcam.com]
Application Notes and Protocols: Synthesis of Functionalized Chitotriose for Biochemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriose, a trisaccharide of β-(1,4)-linked N-acetylglucosamine, is a key structural component of chitin (B13524), one of the most abundant biopolymers in nature. As a fundamental unit recognized by various enzymes and proteins, functionalized chitotriose derivatives serve as invaluable biochemical probes. These probes are instrumental in studying carbohydrate-protein interactions, assaying enzyme activity (e.g., chitinases), and developing potential therapeutic agents.
This document provides detailed protocols for the synthesis of a functionalized chitotriose-based biochemical probe. The overall strategy involves two key stages:
-
Enzymatic Synthesis of Chitotriose: Production of the core chitotriose scaffold from chitin via enzymatic hydrolysis.
-
Chemical Functionalization: Selective modification of chitotriose to introduce a reactive handle for fluorescent labeling, followed by conjugation to a fluorophore. Specifically, we will detail the synthesis of 6-amino-6-deoxychitotriose and its subsequent labeling with a commercially available amine-reactive fluorescent dye.
Data Presentation
The following tables summarize the expected yields and key characterization data for the synthesis of functionalized chitotriose.
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Expected Yield (%) |
| 1. Enzymatic Hydrolysis & Purification | Chitotriose | Colloidal Chitin | 25-40 |
| 2. Selective Tosylation of Primary Hydroxyl Groups | 6,6',6''-Tri-O-tosyl-chitotriose | Chitotriose | 70-80 |
| 3. Azide (B81097) Substitution | 6,6',6''-Triazido-6,6',6''-trideoxychitotriose | 6,6',6''-Tri-O-tosyl-chitotriose | 85-95 |
| 4. Staudinger Reduction | 6,6',6''-Triamino-6,6',6''-trideoxychitotriose | 6,6',6''-Triazido-6,6',6''-trideoxychitotriose | 80-90 |
| 5. Fluorescent Labeling | Fluorescently-Labeled Chitotriose | 6,6',6''-Triamino-6,6',6''-trideoxychitotriose | 60-75 |
Table 2: Key Characterization Data
| Compound | Technique | Expected Key Signals/Values |
| Chitotriose | ESI-MS | [M+H]⁺ at m/z 506.2, [M+Na]⁺ at m/z 528.2 |
| 6,6',6''-Triamino-6,6',6''-trideoxychitotriose | ESI-MS | [M+H]⁺ at m/z 503.3 |
| Fluorescently-Labeled Chitotriose | UV-Vis | Absorbance maxima corresponding to the specific fluorophore used. |
| ESI-MS | [M+H]⁺ corresponding to the mass of 6,6',6''-triamino-6,6',6''-trideoxychitotriose plus the mass of the fluorophore's NHS ester minus the mass of NHS. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of Chitotriose
This protocol describes the depolymerization of chitin using a commercially available chitinase (B1577495) to produce chitotriose.
Materials:
-
Colloidal Chitin
-
Chitinase from Streptomyces griseus
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.0)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Bio-Gel P-4 size-exclusion chromatography column
-
Deionized Water
Procedure:
-
Preparation of Colloidal Chitin: Prepare a 1% (w/v) solution of colloidal chitin in deionized water.
-
Enzymatic Hydrolysis:
-
Suspend the colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0) to a final concentration of 0.5% (w/v).
-
Add chitinase to the suspension at a concentration of 1 mg/mL.
-
Incubate the mixture at 37°C for 48 hours with gentle agitation.
-
-
Termination of Reaction: Stop the reaction by heating the mixture at 100°C for 15 minutes to denature the enzyme.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the unreacted chitin.
-
Purification by Size-Exclusion Chromatography:
-
Concentrate the supernatant by rotary evaporation.
-
Load the concentrated supernatant onto a Bio-Gel P-4 column pre-equilibrated with deionized water.
-
Elute the oligosaccharides with deionized water at a flow rate of 0.5 mL/min.
-
Collect fractions and monitor for the presence of chitotriose using Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
-
Lyophilization: Pool the fractions containing pure chitotriose and lyophilize to obtain a white powder.
-
Characterization: Confirm the identity and purity of the chitotriose by Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol 2: Synthesis of 6-Amino-6-Deoxychitotriose
This protocol details the selective functionalization of the primary hydroxyl groups of chitotriose to introduce primary amine functionalities. This is a multi-step process involving tosylation, azidation, and reduction.
Materials:
-
Chitotriose
-
Anhydrous Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dimethylformamide (DMF)
-
Sodium Azide (NaN₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
Ammonium (B1175870) Hydroxide (NH₄OH)
-
Methanol
-
Dichloromethane (DCM)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Selective Tosylation:
-
Dissolve chitotriose (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (3.3 equivalents) portion-wise over 1 hour.
-
Stir the reaction at 0°C for 4 hours, then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6,6',6''-tri-O-tosyl-chitotriose.
-
-
Azide Substitution:
-
Dissolve the tosylated chitotriose (1 equivalent) in DMF.
-
Add sodium azide (6 equivalents).
-
Heat the mixture to 80°C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitate by filtration and wash with cold water and ethanol (B145695) to yield 6,6',6''-triazido-6,6',6''-trideoxychitotriose.
-
-
Staudinger Reduction:
-
Dissolve the azido-chitotriose (1 equivalent) in a mixture of pyridine and aqueous ammonium hydroxide.
-
Add triphenylphosphine (4 equivalents).
-
Stir the reaction at 50°C for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 6,6',6''-triamino-6,6',6''-trideoxychitotriose by a suitable chromatographic method.
-
Protocol 3: Fluorescent Labeling of 6-Amino-6-Deoxychitotriose
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS-ester derivative) to the aminated chitotriose.
Materials:
-
6,6',6''-Triamino-6,6',6''-trideoxychitotriose
-
Amine-reactive fluorescent dye (e.g., FITC, Cy5-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Size-Exclusion Chromatography media (e.g., Sephadex G-25)
-
Deionized Water
Procedure:
-
Dissolution of Reactants:
-
Dissolve 6,6',6''-triamino-6,6',6''-trideoxychitotriose (1 equivalent) in anhydrous DMF or DMSO.
-
In a separate light-protected vial, dissolve the amine-reactive fluorescent dye (3-5 equivalents) in the same solvent.
-
-
Coupling Reaction:
-
Add triethylamine or DIPEA (5-10 equivalents) to the chitotriose solution.
-
Slowly add the fluorescent dye solution to the chitotriose solution with gentle stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
-
Purification of the Fluorescent Probe:
-
Purify the reaction mixture using size-exclusion chromatography (e.g., Sephadex G-25) with deionized water as the eluent to separate the labeled chitotriose from unreacted dye and other small molecules.
-
Alternatively, reverse-phase HPLC can be used for purification.
-
-
Lyophilization and Storage:
-
Pool the fractions containing the fluorescently labeled chitotriose.
-
Lyophilize the pooled fractions to obtain the final product as a colored powder.
-
Store the probe at -20°C, protected from light and moisture.
-
-
Characterization:
-
Confirm the successful conjugation by UV-Vis spectroscopy, looking for the absorbance maximum of the fluorophore.
-
Determine the final structure and purity using ESI-MS and HPLC.
-
Visualizations
Caption: Overall workflow for the synthesis of a fluorescent chitotriose probe.
Caption: Principle of chitinase activity detection using a fluorescent chitotriose probe.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitotriose Trihydrochloride Concentration for Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of chitotriose trihydrochloride for enzyme kinetics studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in enzyme kinetics?
This compound is a specialized oligosaccharide.[1] In enzyme kinetics, it is primarily used as a substrate for studying chitinase (B1577495) enzymes.[1] Chitinases are crucial in various biological processes and are a target for drug development, particularly for antifungal agents and in understanding inflammatory disorders.[2][3] This substrate is particularly useful for detecting endochitinase activity.[2][4] Its high solubility and stability in various conditions make it a reliable choice for laboratory research.[1]
Q2: What is a recommended starting concentration for this compound in an enzyme assay?
A definitive starting concentration can vary significantly depending on the specific enzyme and assay conditions. However, for analogous 4-nitrophenyl labeled substrates used in commercial chitinase assay kits, a starting concentration of 1 mg/mL is sometimes used.[2] It is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your specific enzyme, as phenomena like substrate inhibition can occur at high concentrations.[5][6][7]
Q3: How should I prepare and store a stock solution of this compound?
This compound is known for its high solubility and stability.[1] To prepare a stock solution, dissolve the powder in the same assay buffer that will be used for the enzyme reaction to avoid introducing variability. It is recommended to prepare fresh solutions for each experiment. If long-term storage is necessary, store the solution in aliquots at –20°C for up to one month to maintain stability, similar to other substrates used in chitinase assay kits.[2]
Q4: What are the typical enzymes and assay conditions used with this substrate?
This compound is a substrate for various chitinolytic enzymes, including endochitinases, and can be used to assess the activity of complex enzyme preparations from organisms like Trichoderma viride and Streptomyces griseus, as well as from human macrophages.[2][4] Typical assay conditions often involve an acidic environment, with a pH around 5.0, and incubation at 37°C.[3] However, optimal conditions can vary, with some studies showing optimal activity at 50°C.[4]
Q5: What is substrate inhibition and how can I determine if it is affecting my experiment?
Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at very high substrate concentrations, after reaching a maximum velocity (Vmax).[6] This is a common deviation from the classic Michaelis-Menten kinetics, affecting about 25% of known enzymes.[7] It can occur when multiple substrate molecules bind to the enzyme, sometimes in an unproductive manner, or even by blocking the release of the product.[5][7] If you observe that the reaction velocity starts to decline as you increase the this compound concentration, it is a strong indication of substrate inhibition.
Troubleshooting Guide
Problem: I am observing little to no enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Substrate Concentration | The concentration of this compound may be too low. Perform a substrate titration experiment to test a wide range of concentrations. |
| Incorrect Assay Conditions | Verify the pH and temperature of your assay. Chitinase activity is often optimal at an acidic pH (~5.0) and temperatures between 37-50°C.[3][4] |
| Inactive Enzyme | Ensure your enzyme has been stored correctly and has not lost activity. Run a positive control with a known active enzyme if possible. |
| Degraded Substrate | Although generally stable, improper storage can lead to degradation.[1] Prepare a fresh stock solution of this compound. |
Problem: The reaction rate decreases at higher substrate concentrations.
| Possible Cause | Troubleshooting Steps |
| Substrate Inhibition | This is the most likely cause.[6][7] You have exceeded the optimal substrate concentration. |
| 1. Perform a Substrate Titration: Test a broad range of this compound concentrations, including several lower concentrations than what you have been using. | |
| 2. Plot Your Data: Plot the reaction velocity against the substrate concentration. The resulting curve will likely show an increase, followed by a decrease at higher concentrations. | |
| 3. Identify the Optimum: The peak of this curve represents the optimal substrate concentration for your specific experimental conditions. Use this concentration for future kinetic assays. |
Problem: My results are not reproducible.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Reagent Preparation | Ensure precise weighing and dissolving of this compound. Use calibrated pipettes for all steps. |
| Temperature Fluctuations | Use a water bath or incubator to maintain a constant temperature during the reaction.[2][3] |
| Inconsistent Incubation Times | Use a timer to ensure all reactions are stopped at the exact same time point. |
| Incomplete Mixing | Vortex the substrate solution and enzyme preparation before adding them to the reaction mixture to ensure homogeneity. |
Data and Protocols
Data Presentation
Table 1: Recommended Assay Conditions for Chitinase Activity
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| pH | 4.0 - 6.0 | Chitinase activity is typically optimal in an acidic environment. A pH of ~5.0 is a common starting point.[3][4] |
| Temperature | 37 - 50 °C | The optimal temperature can vary by enzyme source. It is advisable to test a range.[3][4] |
| Buffer | Sodium Acetate or Sodium Phosphate | The choice of buffer should be compatible with the enzyme and the desired pH range.[4] |
Table 2: Illustrative Kinetic Parameters for Chitinases
| Substrate | Enzyme Source | KM (mM) | Vmax (µmol/min/mg) |
|---|---|---|---|
| Chitotriose Analogs | Trichoderma viride | Varies | Varies |
| Chitotriose Analogs | Human Macrophages | Varies | Varies |
| Chitotriose Analogs | Streptomyces griseus | Varies | Varies |
Note: Specific KM and Vmax values for this compound are highly dependent on the specific enzyme and experimental conditions. The values in this table are illustrative and should be determined experimentally for your system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Required Concentration: Decide on the highest concentration needed for your substrate titration experiment (e.g., 10 mM).
-
Weigh the Substrate: Accurately weigh the required amount of this compound powder.
-
Dissolve in Buffer: Add the appropriate volume of your assay buffer to the powder. For example, to make 10 mL of a 10 mM solution, dissolve the required weight in 10 mL of buffer.
-
Ensure Complete Dissolution: Vortex the solution until the substrate is completely dissolved. A brief incubation in a 37°C water bath may aid dissolution.[2]
-
Storage: Use the solution immediately or store in aliquots at -20°C.
Protocol 2: Determining Optimal Substrate Concentration
-
Prepare a Dilution Series: From your stock solution, prepare a series of dilutions of this compound in assay buffer. A good range to test would be from 0.1x to 10x of the suspected KM value. If the KM is unknown, test a broad range (e.g., 0.05 mM to 5 mM).
-
Set Up Reactions: For each concentration, prepare a reaction tube containing the assay buffer and the substrate dilution. Prepare a "no enzyme" control for each concentration to measure background signal.
-
Equilibrate Temperature: Incubate the reaction tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add a fixed amount of your enzyme solution to each tube to start the reaction.
-
Incubate: Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction using an appropriate method (e.g., adding a strong base, boiling).
-
Measure Product Formation: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry at 405 nm for p-nitrophenol releasing substrates).[2]
-
Calculate Reaction Velocity: Determine the initial reaction velocity for each substrate concentration.
-
Plot Data: Plot the reaction velocity (y-axis) against the this compound concentration (x-axis) to generate a Michaelis-Menten curve. If substrate inhibition is occurring, the curve will decline at higher concentrations. The peak of this curve is your optimal concentration.
Visualizations
Caption: Experimental workflow for optimizing substrate concentration.
Caption: Michaelis-Menten kinetics vs. Substrate Inhibition curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Characterization of Chitinolytic and Antifungal Activities in Marine-Derived Trichoderma bissettii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
Chitotriose trihydrochloride solubility issues in different buffer systems
Welcome to the technical support center for Chitotriose Trihydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on solubility issues in different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of chitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetyl-D-glucosamine units. It is a water-soluble oligosaccharide derived from chitin. Its primary application in research is as a substrate for chitinase (B1577495) enzymes, which are studied for their roles in various biological processes, including fungal cell wall degradation, immune responses, and pathogenesis.[1] It is also used in studies related to plant defense signaling and has been investigated for its potential in enhancing the efficacy of certain anti-cancer drugs.[2][3][4]
Q2: What is the general solubility of this compound?
A2: this compound is generally considered to be highly soluble in aqueous solutions.[1] However, its solubility is significantly influenced by the pH of the solution.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound, much like its parent polymer chitosan (B1678972), is pH-dependent. It is most soluble in acidic to slightly acidic conditions (pH < 6.5).[5][6] In this pH range, the amino groups of the glucosamine (B1671600) residues are protonated, leading to electrostatic repulsion between the molecules and preventing aggregation, thus promoting dissolution. As the pH approaches neutral and becomes alkaline, the amino groups become deprotonated, reducing solubility and potentially leading to precipitation.[5][6]
Q4: Can I dissolve this compound in alkaline buffers (pH > 7.5)?
A4: Dissolving this compound in alkaline buffers is generally not recommended. At a pH above 7.5, the compound's solubility is significantly reduced, and it is likely to precipitate out of solution.[5] For experiments requiring an alkaline pH, it is advisable to dissolve the compound in a slightly acidic stock solution first and then carefully adjust the pH of the final reaction mixture.
Q5: How should I store stock solutions of this compound?
A5: For short-term storage, aqueous stock solutions of this compound should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my buffer.
-
Possible Cause 1: Incorrect pH of the buffer.
-
Troubleshooting Step: Verify the pH of your buffer system. This compound is most soluble in acidic conditions. If your buffer has a neutral or alkaline pH, the compound may not dissolve.
-
Solution:
-
Prepare a new buffer with a pH below 6.5. Sodium acetate (B1210297) or phosphate (B84403) buffers in the pH range of 4.0-6.0 are often good choices.
-
Alternatively, dissolve the this compound in a small volume of slightly acidic water (e.g., pH 5.0-6.0) to create a concentrated stock solution. You can then add this stock solution to your final reaction mixture, ensuring the final pH of the mixture remains in a range where the compound is soluble.
-
-
-
Possible Cause 2: Insufficient mixing or time.
-
Troubleshooting Step: Ensure the solution is being mixed thoroughly.
-
Solution: Vortex or stir the solution for an adequate amount of time. Gentle warming (e.g., to 37°C) can sometimes aid dissolution, but be cautious of potential degradation if heating for extended periods.
-
-
Possible Cause 3: High concentration of the compound.
-
Troubleshooting Step: The desired concentration may exceed the solubility limit in the chosen buffer.
-
Solution: Try preparing a more dilute solution. If a high concentration is necessary, you may need to optimize the buffer composition and pH further.
-
Issue 2: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: pH of the solution has shifted.
-
Troubleshooting Step: Re-measure the pH of your solution. The addition of other components to your experiment may have altered the pH to a less favorable range for solubility.
-
Solution: Adjust the pH of the solution back to a slightly acidic range (pH < 6.5) by adding a small amount of a suitable acid (e.g., dilute HCl).
-
-
Possible Cause 2: Interaction with other components in the solution.
-
Troubleshooting Step: Consider potential interactions with other salts or molecules in your experimental setup.
-
Solution: Prepare the this compound solution separately and add it to the reaction mixture last. This can help minimize the time for potential interactions that lead to precipitation.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Buffer Systems
| Buffer System | pH Range | Solubility | Recommendations & Remarks |
| Sodium Acetate | 4.0 - 5.5 | High | Recommended for optimal solubility.[6] |
| Phosphate (Sodium/Potassium) | 5.0 - 7.0 | Moderate to High | Generally soluble, but solubility decreases as pH approaches 7.0.[5] |
| Tris-HCl | 7.0 - 8.5 | Low to Insoluble | Not recommended for initial dissolution due to the risk of precipitation.[5] |
Note: The solubility data is qualitative and based on the chemical properties of chitooligosaccharides. It is always recommended to perform a small-scale pilot experiment to confirm solubility in your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of this compound.
-
Materials:
-
This compound powder
-
Nuclease-free water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.
-
Add the powder to a sterile conical tube.
-
Add a volume of nuclease-free water slightly less than the final desired volume (e.g., 0.8 mL for a final volume of 1 mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Check the pH of the solution. If necessary, adjust to a pH between 5.0 and 6.0 using 0.1 M HCl or 0.1 M NaOH.
-
Bring the final volume to 1 mL with nuclease-free water.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Chitinase Activity Assay Using this compound
-
Objective: To measure the enzymatic activity of chitinase using this compound as a substrate.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Chitinase enzyme solution
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.0
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Microplate reader
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding:
-
50 µL of Assay Buffer (50 mM Potassium Phosphate, pH 6.0)
-
20 µL of this compound stock solution (10 mg/mL)
-
-
Pre-incubate the reaction mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 30 µL of the chitinase enzyme solution.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of DNS reagent.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Transfer 150 µL of the reaction mixture to a 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of reducing sugars produced is proportional to the chitinase activity and can be quantified using a standard curve of N-acetyl-D-glucosamine.
-
Visualizations
Caption: Experimental workflow for a typical chitinase assay.
Caption: A simplified plant immune signaling pathway triggered by chitotriose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species | PLOS One [journals.plos.org]
- 3. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strong adhesion and cohesion of chitosan in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the stability of chitotriose trihydrochloride solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of chitotriose trihydrochloride solutions for use in various assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound solutions?
For long-term stability, it is recommended to store aqueous solutions of this compound at or below -20°C.[1] To prevent potential autooxidation, storing aliquots under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1] Avoid repeated freeze-thaw cycles, as this can degrade the molecule.
Q2: What is the optimal pH for my this compound solution?
The optimal pH depends on the specific application, particularly the pH optimum of the enzyme in your assay. Chitotriose itself is soluble in a wide range of pH values, including neutral water.[2] However, acidic conditions can lead to the hydrolysis of the glycosidic bonds, causing degradation of the substrate.[3] Therefore, it is crucial to prepare the solution in a buffer that is compatible with your experimental conditions and to minimize the time the solution is kept in highly acidic environments. Many chitinase (B1577495) and chitotriosidase assays are performed in acidic buffers (e.g., pH 5.0-5.5) to match the enzyme's optimal activity range.[4][5]
Q3: Can I store my this compound solution at 4°C?
For short-term storage (a few days to a week), storing the solution at 4°C is generally acceptable. One study on chitosan-based polyplexes showed stability for up to a year in an acetate (B1210297) buffer at 4°C.[6] However, for longer durations, freezing is recommended to prevent slow degradation and potential microbial growth.
Q4: What are the primary degradation pathways for this compound in solution?
The two primary non-enzymatic degradation pathways for this compound in aqueous solutions are:
-
Acid-catalyzed hydrolysis: This is the cleavage of the β-(1,4)-glycosidic linkages between the N-acetylglucosamine units, accelerated by low pH.[3]
-
Oxidative degradation: This can occur in the presence of oxidizing agents or through autooxidation during long-term storage.[1]
Q5: Are there any additives that can enhance the stability of my solution?
Yes, for long-term storage, the addition of antioxidants such as vitamin C may help to reduce oxidative degradation.[1] The presence of salts, like sodium chloride, has also been suggested to prolong the shelf life of chitooligosaccharides.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions in enzymatic assays.
Issue 1: Inconsistent or Lower-than-Expected Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Degraded Chitotriose Solution | 1. Prepare Fresh Solutions: Always prepare fresh this compound solutions for critical experiments. If using a stock solution, ensure it has been stored properly at -20°C or below in small aliquots to avoid freeze-thaw cycles. 2. Verify pH and Temperature: Confirm that the pH of your assay buffer is within the optimal range for your enzyme and that the chitotriose solution has not been exposed to extreme pH or high temperatures for extended periods. 3. Assess Purity: If possible, check the integrity of your chitotriose solution using a suitable analytical method like HPLC. |
| Incorrect Buffer Conditions | 1. Check Buffer pH: Use a calibrated pH meter to verify that the assay buffer is at the correct pH for optimal enzyme activity.[7] 2. Buffer Temperature: Ensure the assay buffer is at the recommended temperature for the assay (e.g., room temperature or 37°C) before adding the substrate and enzyme.[7][8] |
| Presence of Interfering Substances | 1. Review Sample Preparation: Certain substances can interfere with enzymatic assays. For example, chelating agents like EDTA (>0.5 mM), detergents like SDS (>0.2%), and sodium azide (B81097) (>0.2%) should be avoided in the final reaction mixture if they are known to inhibit your enzyme.[7] 2. Use High-Purity Reagents: Ensure all reagents, including water and buffer components, are of high purity to avoid contamination with enzyme inhibitors. |
| Improper Reagent Handling | 1. Thaw and Mix Reagents Properly: Thaw all frozen components completely and mix them gently but thoroughly before use.[7] 2. Prepare Master Mixes: To minimize pipetting errors and ensure consistency across wells, prepare a master mix of the reaction components (buffer, substrate) before adding the enzyme.[7] |
Issue 2: High Background Signal or Non-Linear Reaction Kinetics
| Potential Cause | Troubleshooting Steps |
| Contaminated Chitotriose | 1. Source High-Purity Substrate: Ensure you are using high-purity this compound, as contaminants can fluoresce or interfere with the detection method. 2. Run "No Enzyme" Controls: Always include control wells that contain all reaction components except the enzyme to measure the background signal originating from the substrate and buffer. |
| Spontaneous Substrate Degradation | 1. Minimize Incubation Time at High Temperatures: If your assay requires elevated temperatures, minimize the pre-incubation time of the substrate solution to reduce the chance of thermal degradation. 2. Check for Autohydrolysis: In a "no enzyme" control, monitor the signal over the course of the experiment to ensure there is no significant increase due to non-enzymatic hydrolysis of the substrate. |
| Incorrect Instrument Settings | 1. Verify Wavelengths: Double-check that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used in the assay.[7] 2. Optimize Gain Settings: For fluorescence and luminescence assays, optimize the gain setting to ensure the signal is within the linear range of the detector.[9] |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively available, the stability is influenced by pH and temperature. The degradation of the glycosidic bonds in the related polymer, chitosan, follows first-order kinetics and is accelerated by lower pH and higher temperatures.[10][11] The following tables provide an illustrative guide to the expected stability of chitotriose solutions under various conditions.
Table 1: Estimated Stability of this compound Solutions at Different Temperatures
| Temperature | Recommended Storage Duration | Primary Stability Concerns |
| -80°C | > 1 year | Long-term stability; minimize freeze-thaw cycles. |
| -20°C | Up to 1 year | Recommended for long-term storage.[1] |
| 4°C | Days to weeks | Risk of slow hydrolysis and microbial growth. |
| Room Temperature (20-25°C) | Hours | Not recommended for storage; prepare fresh for immediate use. |
| 37°C | Minutes to hours | Increased rate of acid hydrolysis, especially at low pH. |
Table 2: Influence of pH on the Stability of Chitotriose Solutions
| pH Range | Expected Stability | Comments |
| 2.0 - 4.0 | Low | Significant acid-catalyzed hydrolysis of glycosidic bonds. |
| 4.0 - 6.0 | Moderate | Hydrolysis rate is reduced but still a factor, especially at elevated temperatures. This is a common pH range for chitinase assays. |
| 6.0 - 8.0 | High | Generally stable; recommended for stock solution preparation before dilution into assay buffer. |
| > 8.0 | High | Stable against hydrolysis, but may not be compatible with enzyme activity. |
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add high-purity, sterile water or a suitable buffer (e.g., 20 mM HEPES, pH 7.0) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for a General Chitotriosidase Fluorometric Assay
This protocol is adapted from commercially available kits and provides a general workflow.[2][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0). Equilibrate to the assay temperature (e.g., 37°C).
-
Substrate Working Solution: On the day of the experiment, thaw an aliquot of the chitotriose stock solution. Dilute it to the final desired concentration in the pre-warmed assay buffer.
-
Enzyme Solution: Prepare serial dilutions of the chitotriosidase enzyme in cold assay buffer immediately before use.
-
Standard Curve: Prepare a standard curve using a fluorescent standard (e.g., 4-Methylumbelliferone) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add samples (and controls) to the wells.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer like 0.5 M glycine-NaOH, pH 10.5).
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/445 nm for 4-Methylumbelliferone).
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all readings.
-
Determine the concentration of the fluorescent product in the experimental wells using the standard curve.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of chitotriose.
Caption: Troubleshooting workflow for chitotriose assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The glycosidic bond cleavage and desulfation investigation of fucosylated glycosaminoglycan during mild acid hydrolysis through structural analysis of the resulting oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic degradation of N-di and trihydroxy benzoyl chitosans and its effects on antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. scribd.com [scribd.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bionano.com [bionano.com]
- 11. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
pH and temperature optimization for enzymatic reactions with chitotriose
Welcome to the Technical Support Center for Enzymatic Reactions with Chitotriose. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize enzymatic reactions using chitotriose as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting range for pH and temperature optimization with chitotriose?
A1: For most chitinolytic enzymes (chitinases), a good starting pH range to screen is between 4.0 and 9.0. Many bacterial chitinases show optimal activity in the neutral to slightly alkaline range (pH 7.0-8.0)[1][2][3], while fungal chitinases often prefer slightly acidic conditions (pH 4.0-7.0)[4][5][6]. A typical starting temperature range for screening is 25°C to 60°C. Optimal temperatures can vary widely based on the enzyme's source organism, with some being thermostable up to 70°C[7][8][9].
Q2: How do I choose the right buffer for my pH optimization experiment?
A2: Select a buffer system with a pKa value as close as possible to the desired pH of your experiment. It is crucial to use a series of overlapping buffers to cover a wide pH range, as a single buffer is only effective within approximately ±1 pH unit of its pKa. For example, you could use sodium citrate (B86180) for pH 3.0-6.0, sodium phosphate (B84403) for pH 6.0-8.0, and Tris-HCl or glycine-NaOH for pH 8.0-10.0[10][11]. Always verify the final pH of the reaction mixture at the experimental temperature, as pH can be temperature-dependent.
Q3: My enzyme seems to be inactive or shows very low activity. What are the common causes?
A3: Low or no activity is a frequent issue. The primary causes include:
-
Inactive Enzyme: The enzyme may have denatured due to improper storage (e.g., not kept on ice) or repeated freeze-thaw cycles.
-
Incorrect Assay Conditions: The pH or temperature of your assay buffer may be far from the enzyme's optimum, leading to minimal activity.
-
Missing Cofactors: Some enzymes require specific metal ions (e.g., Mg²⁺, Ca²⁺) for activity. Check the literature for your specific enzyme to see if cofactors are needed[3].
-
Presence of Inhibitors: Your sample or buffer might contain inhibitors like EDTA, SDS, or heavy metals (e.g., Hg²⁺, Zn²⁺)[3].
Q4: What causes high background signal in a colorimetric assay like the DNSA method?
A4: High background can obscure your results and is often caused by:
-
Contaminated Reagents: One of your buffers or the substrate solution may be contaminated with reducing sugars[12][13]. Prepare fresh reagents and use high-purity water.
-
Substrate Instability: At very high temperatures or extreme pH, the chitotriose substrate might non-enzymatically degrade, releasing reducing sugars. It's essential to run a "substrate only" blank (without enzyme) under the same conditions to measure this background.
-
Interfering Substances: Components in your crude enzyme preparation might react with the detection reagent. A "no substrate" control can help identify this issue.
Data Presentation: Optimal Conditions for Various Chitinases
The optimal pH and temperature for chitinase (B1577495) activity are highly dependent on the source organism. The table below summarizes these parameters for several common enzymes.
| Enzyme Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Bacillus licheniformis | GH18 | 5.0 - 8.0 | 40 - 70 | [3][7][8][9][14] |
| Serratia marcescens | GH18 | 5.0 - 8.0 | 32 - 60 | [1][2][15][16][17] |
| Trichoderma asperellum | GH18 | 6.0 - 7.0 | 30 - 40 | [4][5][18][19][20] |
| Enterobacter cloacae | GH18 | 5.0 | 40 | [10] |
| Trichoderma gamsii | GH18 | 4.0 - 7.0 | 40 | [6] |
Experimental Protocols
This section provides detailed methodologies for determining the optimal pH and temperature for an enzyme-catalyzed reaction using chitotriose as the substrate. The detection method described is the 3,5-Dinitrosalicylic Acid (DNSA) assay, which quantifies the reducing sugars produced upon hydrolysis.
Protocol 1: Determination of Optimal pH
-
Buffer Preparation: Prepare a series of 0.05 M buffers covering a pH range (e.g., pH 4.0 to 10.0). Examples include sodium citrate (pH 4.0-6.0), sodium phosphate (pH 6.0-8.0), and glycine-NaOH (pH 8.0-10.0).
-
Reagent Preparation:
-
Substrate Stock: Prepare a 1% (w/v) chitotriose solution in purified water.
-
Enzyme Solution: Prepare a stock solution of your enzyme in a minimal buffer (e.g., 20 mM Tris, pH 7.0) and store it on ice.
-
DNSA Reagent: Prepare the DNSA reagent according to standard protocols. This typically involves dissolving 3,5-dinitrosalicylic acid, sodium sulfite, and Rochelle salt (sodium potassium tartrate) in sodium hydroxide (B78521) solution[21][22].
-
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes, one for each pH value to be tested.
-
To each tube, add 200 µL of the appropriate buffer and 200 µL of the 1% chitotriose substrate solution.
-
Include a "no-enzyme" blank for each pH value by adding buffer and substrate only.
-
Pre-incubate the tubes at a constant, predetermined temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
Initiate the reaction by adding 100 µL of the enzyme solution to each tube (add 100 µL of buffer to the blank tubes). Mix gently.
-
Incubate the reaction for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of DNSA reagent to each tube.
-
-
Color Development and Measurement:
-
Heat the tubes in a boiling water bath for 5-10 minutes[22]. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
Cool the tubes to room temperature.
-
Dilute the reaction mixture with 2.5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the corresponding sample reading.
-
Plot the relative enzyme activity (absorbance) against the pH. The pH at which the highest activity is observed is the optimum pH.
-
Protocol 2: Determination of Optimal Temperature
-
Reagent Preparation: Prepare the substrate and enzyme solutions as described in the pH optimization protocol. Prepare a single buffer at the predetermined optimal pH.
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes, one for each temperature to be tested (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).
-
To each tube, add 200 µL of the optimal pH buffer and 200 µL of the 1% chitotriose solution.
-
Include a "no-enzyme" blank for each temperature.
-
Pre-incubate the tubes at their respective temperatures for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Incubate for a fixed time (e.g., 15-30 minutes).
-
-
Color Development and Measurement: Stop the reaction and perform the DNSA colorimetric steps as described above.
-
Data Analysis:
-
Correct for background by subtracting the blank readings.
-
Plot the relative enzyme activity (absorbance) against temperature. The temperature that yields the highest activity is the optimum temperature.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Chitinase and its Optimization from a Novel Isolate Serratia marcescens XJ-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase production by Bacillus thuringiensis and Bacillus licheniformis: their potential in antifungal biocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ajbasweb.com [ajbasweb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arp1.com [arp1.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 15. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iiste.org [iiste.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DNSA reagent base – NCBE [ncbe.reading.ac.uk]
- 22. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
Preventing aggregation of chitotriose trihydrochloride in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of chitotriose trihydrochloride stock solutions to prevent aggregation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is the hydrochloride salt of chitotriose, a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. It is a white to almost white crystalline powder.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [1][2][3] |
| Molecular Weight | 610.86 g/mol | [1][2][3] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Storage (Solid) | -20°C or 2-8°C, under inert gas | [2][3] |
| Solubility | Soluble in water | [4][5] |
Q2: My this compound stock solution appears cloudy. What could be the cause?
A2: Cloudiness, also known as turbidity, in your stock solution is a common indicator of aggregation. This can be caused by several factors including:
-
Improper pH: The pH of the solution can significantly impact the solubility and stability of this compound.
-
High Concentration: Preparing solutions at concentrations exceeding the solubility limit can lead to precipitation and aggregation.
-
Incorrect Solvent: While soluble in water, the quality of the water (e.g., presence of contaminants) can affect stability.
-
Improper Storage: Long-term storage at inappropriate temperatures or repeated freeze-thaw cycles can promote aggregation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-purity, sterile water (e.g., Milli-Q® or equivalent) is the recommended solvent. For enhanced stability, particularly for long-term storage, using a slightly acidic buffer is advisable.
Q4: At what pH should I prepare my this compound stock solution to prevent aggregation?
A4: To prevent aggregation, it is recommended to prepare stock solutions in a slightly acidic buffer with a pH between 4.0 and 6.0. The amino groups of the glucosamine (B1671600) units will be protonated in this pH range, leading to electrostatic repulsion between the molecules, which hinders aggregation.
Q5: What is the recommended storage procedure for this compound stock solutions?
A5: For optimal stability, stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Based on data for similar compounds, it is recommended to use aqueous solutions within a short period, ideally prepared fresh.[2]
Troubleshooting Guide
Problem: The this compound powder is not dissolving completely.
| Possible Cause | Solution |
| Solution has reached saturation limit. | Try preparing a more dilute solution. Gently warming the solution to 37°C may aid dissolution, but be cautious as excessive heat can cause degradation. |
| Incorrect solvent or pH. | Ensure you are using high-purity water. If dissolution is still an issue, try preparing the solution in a slightly acidic buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0). |
| Poor quality of the compound. | Verify the certificate of analysis for the lot number you are using to ensure it meets purity specifications. |
Problem: The stock solution, which was initially clear, has become cloudy over time.
| Possible Cause | Solution |
| Aggregation during storage. | This can be due to suboptimal pH or storage temperature. Prepare fresh stock solutions in a slightly acidic buffer and store as small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Bacterial or fungal contamination. | Filter-sterilize the stock solution through a 0.22 µm filter before aliquoting and storage. |
| Precipitation due to temperature changes. | If the solution was stored at a low temperature, allow it to come to room temperature and gently vortex to see if the precipitate redissolves. If not, it is likely aggregation. |
Experimental Protocols
Protocol for Preparing an Aggregation-Resistant this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q®)
-
50 mM Sodium Acetate buffer, pH 5.0 (or other suitable acidic buffer)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of 50 mM sodium acetate buffer (pH 5.0) to achieve the desired final concentration (e.g., 10 mg/mL).
-
Gently vortex the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent shearing of the oligosaccharide.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and store them at -20°C or -80°C.
-
Protocol for Detecting Aggregation using Dynamic Light Scattering (DLS)
-
Instrumentation and Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
This compound solution to be tested
-
The same buffer used to prepare the solution (for blank measurement)
-
0.2 µm syringe filter
-
-
Procedure:
-
Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Filter a small volume of the buffer (blank) and the this compound solution through a 0.2 µm syringe filter directly into clean DLS cuvettes to remove any dust particles.
-
First, measure the buffer blank to ensure there is no contamination.
-
Place the cuvette containing the this compound solution into the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle, and acquisition time). For routine analysis, measurements can be performed at 25°C.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the molecules and aggregates in the solution.
-
Analyze the data to obtain the particle size distribution. A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated solution. The presence of larger particles or a multimodal distribution suggests aggregation.
-
Visualizations
Caption: Factors leading to and preventing chitotriose aggregation.
References
Technical Support Center: Enhancing Signal-to-Noise in Chitotriose-Based Lysozyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in chitotriose-based lysozyme (B549824) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a chitotriose-based fluorogenic lysozyme assay?
A1: These assays utilize a synthetic substrate, typically 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside (4-MU-chitotriose). In its intact form, this substrate is weakly fluorescent. Lysozyme, a glycoside hydrolase, catalyzes the hydrolysis of the β-(1-4)-glycosidic linkage in the chitotriose portion of the substrate. This cleavage releases the fluorophore 4-methylumbelliferone (B1674119) (4-MU), which exhibits a significant increase in fluorescence.[1][2] The rate of increase in fluorescence is directly proportional to the lysozyme activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for 4-MU-chitotriose assays?
A2: The optimal wavelengths are critical for maximizing the signal from the product while minimizing background from the uncleaved substrate. The uncleaved 4-MU-chitotriose substrate has some intrinsic fluorescence. It is crucial to use distinct filter sets for the substrate and the product to maximize the signal-to-noise ratio.[2]
| Compound | Excitation (λex) | Emission (λem) |
| 4-Methylumbelliferyl-chitotrioside (Substrate) | ~330 nm | ~375 nm |
| 4-Methylumbelliferone (Product) | ~360 nm | ~445-455 nm |
Data compiled from product information sheets.[2]
Q3: How does pH affect the assay?
A3: pH has a dual impact on the assay. Firstly, lysozyme activity is pH-dependent, with the catalytic residues Asp52 and Glu35 having specific pK values that dictate the optimal pH for catalysis.[3][4][5] For hen egg-white lysozyme, the optimal pH is typically between 6.0 and 7.0.[6] Secondly, the fluorescence of the product, 4-methylumbelliferone, is highly pH-dependent, with maximal fluorescence observed at a pH of 9.0 or higher.[7] Therefore, for endpoint assays, it is common to stop the reaction by adding a high-pH buffer to maximize the fluorescent signal.[2]
Troubleshooting Guide
High Background Signal
Q4: My negative control (no enzyme) shows high fluorescence. What are the potential causes and solutions?
A4: High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solution for each experiment. Protect the substrate from light and elevated temperatures. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Check buffers for microbial contamination, which may contain enzymes that can degrade the substrate. Filter-sterilize buffers if necessary. |
| Incorrect Wavelength Settings | Ensure your plate reader is set to the optimal excitation and emission wavelengths for 4-methylumbelliferone (Ex/Em = ~360/445 nm) and not the wavelengths for the uncleaved substrate.[2] |
| Autofluorescence of Sample Components | If your sample (e.g., cell lysate, serum) has intrinsic fluorescence, run a sample background control (sample without substrate) and subtract this value from your sample readings.[1] |
Low Signal
Q5: The fluorescence signal in my positive control or samples is very weak. How can I improve it?
A5: A weak signal can be due to issues with the enzyme, assay conditions, or detection.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the lysozyme. Avoid repeated freeze-thaw cycles. Always run a positive control with a known active lysozyme to validate the assay setup. |
| Suboptimal pH | Verify that the reaction buffer pH is optimal for lysozyme activity (typically pH 6.0-7.0).[6] For endpoint assays, ensure the stop buffer has a pH of 9.0 or higher to maximize product fluorescence.[7] |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation. Ensure the reaction is still in the linear range. Longer incubation may be necessary for samples with low lysozyme activity.[1] |
| Incorrect Reagent Concentrations | Optimize the substrate concentration. While a higher concentration can increase the reaction rate, excessively high concentrations can lead to substrate inhibition or inner filter effects. |
High Variability Between Replicates
Q6: I'm observing significant variability between my technical replicates. What could be the cause?
A6: Inconsistent results can often be traced back to procedural inconsistencies.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. When possible, use a multi-channel pipette to add start/stop reagents to all wells simultaneously. |
| Inconsistent Incubation Times | Ensure that all wells are incubated for the same amount of time. Stagger the addition of the start reagent and the stop reagent with consistent timing. |
| Edge Effects | Wells on the outer edges of a microplate can be subject to different temperature and evaporation rates. Avoid using the outer wells for critical samples; instead, fill them with buffer or water to create a more uniform environment. |
| Well-to-Well Contamination | Be careful to avoid cross-contamination between wells when adding reagents. Change pipette tips for each sample and reagent. |
Experimental Protocols
Key Experiment: Fluorometric Lysozyme Activity Assay
This protocol is a general guideline for a 96-well plate-based assay using 4-MU-chitotriose.
1. Reagent Preparation:
- Assay Buffer: 50 mM Potassium Phosphate, pH 6.2.
- Substrate Stock Solution: Prepare a 10 mM stock of 4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside in DMSO. Store in aliquots at -20°C, protected from light.
- Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh for each experiment.
- Lysozyme Standard: Prepare a stock solution of purified lysozyme (e.g., hen egg white lysozyme) in Assay Buffer. Perform serial dilutions to generate a standard curve.
- Stop Buffer: 0.5 M Sodium Carbonate, pH 10.5.
2. Assay Procedure:
- Set up the 96-well plate (preferably a black, flat-bottom plate for fluorescence assays).
- Add 50 µL of each lysozyme standard or sample to the appropriate wells.
- Include the following controls:
- Negative Control: 50 µL of Assay Buffer without lysozyme.
- Sample Background Control: 50 µL of sample, to which 50 µL of Assay Buffer (instead of Substrate Working Solution) will be added later.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells except the Sample Background Controls.
- Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains within the linear range.
- Stop the reaction by adding 100 µL of Stop Buffer to all wells.
- Measure the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~445 nm.
3. Data Analysis:
- Subtract the average fluorescence of the Negative Control from all other readings.
- If applicable, subtract the Sample Background Control readings from the corresponding sample readings.
- Plot the fluorescence of the lysozyme standards as a function of their concentration to generate a standard curve.
- Determine the lysozyme activity in the unknown samples by interpolating their fluorescence values on the standard curve.
Visualizations
Lysozyme Catalytic Mechanism
The following diagram illustrates the enzymatic cleavage of the 4-MU-chitotriose substrate by lysozyme and the subsequent release of the fluorescent product 4-methylumbelliferone.
Caption: Lysozyme enzymatic reaction and fluorescence detection workflow.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
This diagram provides a logical workflow for diagnosing and resolving common issues leading to a poor signal-to-noise ratio in chitotriose-based lysozyme assays.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. abcam.cn [abcam.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrolysis of 4-methylumbelliferyl N-acetyl-chitotrioside catalyzed by hen and turkey lysozymes. pH dependence of the kinetics constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 4-methylumbelliferyl N-acetyl-chitotetraoside catalyzed by hen lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of 4-methylumbelliferyl N-acetyl-chitooligosaccharides catalyzed by human lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysozyme - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Minimizing substrate inhibition in chitinase assays with high chitotriose levels
Welcome to the technical support center for chitinase (B1577495) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you minimize substrate inhibition, particularly when working with high concentrations of chitotriose.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of chitinase assays?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. For chitinases, this can occur when using substrates like chitotriose or its derivatives (e.g., 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose). Instead of observing a classic Michaelis-Menten curve that plateaus at a maximum velocity (Vmax), the reaction rate increases with substrate concentration up to a certain point and then declines.
Q2: What is the mechanism of substrate inhibition by chitotriose in chitinase assays?
A2: High concentrations of chitotriose often lead to uncompetitive substrate inhibition . In this mechanism, a second substrate molecule binds to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-substrate (ESS) complex. This complex cannot proceed to form a product, thereby reducing the overall reaction rate.[1][2] The inhibitor, in this case, is the substrate itself.
Q3: How can I determine if I am observing substrate inhibition in my assay?
A3: To determine if substrate inhibition is occurring, you should perform a substrate titration experiment. Measure the initial reaction velocity over a wide range of substrate concentrations. If you observe that the reaction rate decreases after reaching a peak, it is a strong indication of substrate inhibition. Plotting the initial velocity against the substrate concentration will yield a characteristic bell-shaped curve instead of a hyperbolic one.
Q4: What are the kinetic parameters that describe uncompetitive substrate inhibition?
A4: Uncompetitive substrate inhibition is characterized by a decrease in both the apparent Vmax and the apparent Km. The key parameter is the inhibition constant for the substrate, denoted as Ki' (or sometimes KIS), which represents the dissociation constant of the substrate from the enzyme-substrate complex. A lower Ki' value indicates more potent inhibition.
Troubleshooting Guide: Minimizing Substrate Inhibition
Issue: Decreased chitinase activity at high concentrations of chitotriose substrate.
This guide provides a systematic approach to troubleshoot and mitigate substrate inhibition in your chitinase assays.
Step 1: Confirm Substrate Inhibition
-
Action: Perform a detailed substrate concentration curve.
-
Procedure: Prepare a series of reactions with a broad range of chitotriose concentrations, from well below the expected Km to significantly above the concentration where you observe inhibition.
-
Expected Outcome: A plot of initial velocity versus substrate concentration shows an initial increase followed by a decrease at higher concentrations.
Step 2: Optimize Substrate Concentration
-
Action: Determine the optimal substrate concentration that gives the maximal reaction rate before inhibition becomes significant.
-
Procedure: Based on your substrate curve from Step 1, identify the peak of the curve. The corresponding substrate concentration is your optimal concentration for routine assays. It is advisable to work at a substrate concentration that gives a robust signal without being on the downward slope of the inhibition curve.
-
Tip: For inhibitor screening assays, using a substrate concentration around the Km is often recommended to ensure sensitivity to different types of inhibitors.
Step 3: Determine Kinetic Parameters
-
Action: If a detailed understanding of the inhibition is required, determine the kinetic parameters Km, Vmax, and Ki'.
-
Procedure: Fit your substrate-velocity data to the uncompetitive substrate inhibition model. This will require specialized software for non-linear regression analysis of enzyme kinetics data.
-
Benefit: Knowing these parameters will allow you to better understand your enzyme's behavior and design more robust experiments.
Step 4: Consider Alternative Substrates
-
Action: If substrate inhibition by chitotriose is limiting your experimental design, consider using an alternative substrate.
-
Options:
-
Longer chitooligosaccharides: Substrates with a higher degree of polymerization may exhibit different kinetic properties.
-
Chromogenic or fluorogenic substrates with different linkers: The nature of the leaving group can influence substrate binding and inhibition.
-
Colloidal chitin: While heterogeneous, this substrate may be less prone to the specific mechanism of uncompetitive inhibition seen with soluble oligosaccharides. However, assays with insoluble substrates have their own challenges.
-
Data Presentation
Table 1: Kinetic Parameters for Various Chitinases
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Ki' (Substrate Inhibition) (mM) | Reference |
| Serratia marcescens ChiA | 4MU-(GlcNAc)2 | 34.1 ± 1.4 | 19.1 ± 0.7 | - | [3] |
| Serratia marcescens ChiB | (GlcNAc)4 | 4 ± 2 | 28 ± 2 | - | [4] |
| Serratia marcescens ChiB | 4MU-(GlcNAc)2 | 30 ± 6 | 18 ± 2 | - | [4] |
| Barley Chitinase | 4MU-(GlcNAc)3 | 33 | 0.0055 | Not Reported | [5] |
| Glaciozyma antarctica PI12 CHI II | Colloidal Chitin | 3.18 mg/mL | - | - |
Note: Specific Ki' values for chitotriose as a substrate inhibitor are not always reported in the literature and may need to be determined empirically for the specific chitinase and assay conditions being used.
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your chitotriose substrate (e.g., 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose) in a suitable solvent like DMSO.
-
Prepare a working solution of your purified chitinase in an appropriate assay buffer (e.g., phosphate-citrate buffer, pH 5.2).[6]
-
Prepare a stop solution (e.g., 0.2 M sodium carbonate) to terminate the reaction.
-
-
Assay Setup:
-
In a 96-well microplate, perform serial dilutions of the substrate stock solution to create a range of concentrations. This range should span from low micromolar to high millimolar concentrations.
-
Add a constant amount of the chitinase working solution to each well to initiate the reaction. Include a no-enzyme control for background subtraction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a fixed period, ensuring the reaction remains in the initial linear phase.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., excitation at 360 nm and emission at 450 nm for 4-methylumbelliferone).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Plot the initial reaction velocity (rate of product formation) as a function of substrate concentration.
-
Identify the substrate concentration that corresponds to the maximum velocity. This is your optimal substrate concentration.
-
Protocol 2: Determination of the Uncompetitive Inhibition Constant (Ki')
-
Experimental Design:
-
This protocol requires collecting data from a full substrate titration curve as described in Protocol 1, ensuring you have multiple data points in the inhibitory phase.
-
-
Data Analysis:
-
Use a non-linear regression software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to the uncompetitive substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki'))
-
The software will provide the best-fit values for Vmax, Km, and Ki'.
-
-
Alternative Graphical Method (Dixon Plot):
-
A Dixon plot can be used for a graphical estimation of Ki'.
-
Plot 1/velocity against the inhibitor (in this case, substrate) concentration at different fixed concentrations of a second substrate (if applicable) or by using a linearized form of the uncompetitive inhibition equation. For uncompetitive inhibition, a secondary plot of the y-intercepts from a Lineweaver-Burk plot versus the inhibitor concentration can be used to determine Ki'.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. performance - GraphViz Dot very long duration of generation - Stack Overflow [stackoverflow.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Chitotriose and Chitobiose as Substrates for Specific Chitinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chitotriose and chitobiose as substrates for various chitinases, supported by experimental data. Understanding the substrate specificity of these enzymes is crucial for applications ranging from biomass degradation to the development of antifungal agents and therapeutics for inflammatory diseases.
Quantitative Performance of Chitinases
The enzymatic activity of chitinases can vary significantly depending on the substrate. While extensive comparative kinetic data across a wide range of chitinases is limited, studies on mammalian chitinases provide a clear example of differential substrate preference.
| Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Human Acidic Mammalian Chitinase (B1577495) (AMCase) | 4-Methylumbelliferyl-β-D-N,N'-diacetylchitobioside (4MU-chitobioside) | 18 ± 2 | 1.8 x 10⁵ | [1] |
| 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4MU-chitotrioside) | 11 ± 1 | 1.2 x 10⁵ | [1] | |
| Human Chitotriosidase | 4-Methylumbelliferyl-β-D-N,N'-diacetylchitobioside (4MU-chitobioside) | 41 ± 7 | 0.8 x 10⁵ | [1] |
| 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4MU-chitotrioside) | 14 ± 2 | 1.0 x 10⁵ | [1] |
Note: The data above was obtained using fluorogenic substrate analogs.
From this data, it is evident that both human AMCase and chitotriosidase exhibit a lower K_m_ value for the chitotriose derivative compared to the chitobiose derivative, suggesting a higher binding affinity for the longer oligosaccharide.[1]
Qualitative observations for bacterial and fungal chitinases suggest different specificities:
-
Serratia marcescens Chitinases (ChiA and ChiB): These enzymes are known to possess exo-N,N'-diacetylchitobiohydrolase activity, meaning they cleave chitobiose units from the non-reducing end of the chitin (B13524) chain.[2] This indicates a preference for structural motifs that allow the release of chitobiose.
-
Bacillus circulans Chitinases (A1 and D): These enzymes have been shown to hydrolyze chitotriose to produce chitobiose and N-acetylglucosamine, characteristic of endochitinase activity.[3]
-
Trichoderma harzianum Chitinases: This fungus produces a complex of chitinolytic enzymes, including endochitinases that can release a mixture of chitooligosaccharides, including chitotriose and chitobiose, and exochitinases (chitobiosidases) that primarily release chitobiose.[4][5]
Experimental Protocols
Chitinase Activity Assay using Fluorogenic Substrates
This method is highly sensitive and suitable for determining kinetic parameters.
Materials:
-
Chitinase enzyme preparation
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.0
-
Fluorogenic Substrates:
-
4-Methylumbelliferyl-β-D-N,N'-diacetylchitobioside (4MU-chitobioside)
-
4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4MU-chitotrioside)
-
-
Stop Solution: 0.5 M sodium carbonate
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed amount of the chitinase enzyme solution to each well of the microplate.
-
Initiate the reaction by adding the substrate solutions to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119).
-
Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product formed.
-
Calculate the initial reaction velocities and determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
Chitinase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This colorimetric method is suitable for measuring the activity of chitinases on non-fluorogenic oligosaccharides.
Materials:
-
Chitinase enzyme preparation
-
Substrates: Chitobiose or Chitotriose
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.0
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 80 ml of distilled water and adjust the final volume to 100 ml.
-
Spectrophotometer
Procedure:
-
Prepare substrate solutions of chitobiose or chitotriose in the assay buffer.
-
Add a specific volume of the enzyme solution to the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for a set time.
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Use a standard curve prepared with known concentrations of N-acetylglucosamine to determine the amount of reducing sugars released.
-
Calculate the enzyme activity, typically expressed in units (µmol of reducing sugar released per minute).
Visualizing Experimental Workflows and Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for comparing chitinase activity and the general classification of chitinases based on their mode of action.
Signaling Pathways
Current scientific literature does not delineate distinct signaling pathways that are specifically activated by chitobiose versus chitotriose. The cellular response to chitooligosaccharides is generally understood to be dependent on their degree of polymerization, with longer chain oligomers often eliciting a stronger response. These responses are typically mediated by pattern recognition receptors (PRRs) on the cell surface, which can trigger downstream signaling cascades involved in immune responses and inflammation. However, a specific differential signaling mechanism between chitobiose and chitotriose has not been elucidated.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical course of the hydrolysis reaction catalyzed by chitinases A1 and D from Bacillus circulans WL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Chitinase Assays: Validation of a Novel Method Using Chitotriose Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel chitinase (B1577495) assay utilizing chitotriose trihydrochloride with established, traditional methods. The objective is to present the performance of this new assay, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Novel Chitotriose-Based Chitinase Assay
Chitinases are enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and arthropod exoskeletons. The accurate measurement of chitinase activity is crucial in various research fields, including antifungal drug development, industrial enzymology, and agricultural science. Traditional chitinase assays often rely on heterogeneous colloidal chitin substrates or synthetic chromogenic and fluorogenic substrates, each with its own limitations.
The use of well-defined, soluble oligosaccharides like chitotriose as a substrate offers a more precise and reproducible method for determining chitinase activity. This compound, a stable salt form of chitotriose, serves as an excellent substrate for endochitinases, which cleave internal β-1,4-glycosidic bonds. The enzymatic cleavage of chitotriose yields smaller, easily quantifiable products, such as chitobiose and N-acetylglucosamine (GlcNAc). This guide focuses on a colorimetric assay format where the products of chitotriose hydrolysis are detected, offering a sensitive and high-throughput compatible alternative to older methods.
Comparison of Chitinase Assay Methodologies
The performance of the novel chitotriose-based assay is best understood in comparison to established methods. The following tables summarize the key performance parameters and characteristics of the new assay alongside the 3,5-Dinitrosalicylic acid (DNS) assay, and assays using p-Nitrophenyl (pNP) and fluorogenic substrates.
Table 1: Performance Comparison of Chitinase Assays
| Parameter | Chitotriose-Based Assay (e.g., ChitO) | DNS Assay | p-Nitrophenyl (pNP) Assay | Fluorogenic Assay |
| Principle | Enzymatic oxidation of chitooligosaccharides | Measures reducing sugars produced | Colorimetric detection of released p-nitrophenol | Fluorometric detection of released fluorophore |
| Substrate | This compound | Colloidal Chitin | pNP-chitooligosaccharides | 4-Methylumbelliferyl-chitooligosaccharides |
| Detection Limit | High sensitivity (as low as 10 µU)[1] | Low to moderate sensitivity | Moderate sensitivity | Very high sensitivity |
| Throughput | High (96-well plate compatible) | Low to medium | High (96-well plate compatible)[2] | High (96-well plate compatible)[3] |
| Ease of Use | Simple, no boiling required[1] | Complex, requires boiling step[1] | Relatively simple | Relatively simple |
| Specificity | High for endochitinase activity | Low, detects all reducing sugars | Specific to the synthetic substrate used[2] | Specific to the synthetic substrate used[3] |
| Interferences | Minimal | High, from other reducing agents | Can be affected by colored compounds | Can be affected by fluorescent compounds |
| Cost | Moderate | Low | Moderate to high | High |
Table 2: Summary of Advantages and Disadvantages
| Assay Method | Advantages | Disadvantages |
| Chitotriose-Based Assay | High sensitivity and specificity, high throughput, simple and rapid protocol (no boiling)[1]. Uses a defined, natural substrate. | Higher cost of substrate compared to colloidal chitin. |
| DNS Assay | Inexpensive, uses a readily available substrate. | Low sensitivity, low throughput, cumbersome protocol with a boiling step, prone to interference from other reducing substances[1][4]. |
| p-Nitrophenyl (pNP) Assay | High throughput, good for kinetic studies, commercially available kits[2]. | Uses an artificial substrate which may not reflect activity on natural chitin, can have lower sensitivity than fluorogenic assays. |
| Fluorogenic Assay | Highest sensitivity, high throughput, suitable for low-level enzyme detection, commercially available kits[3]. | Highest cost, requires a fluorescence plate reader, potential for interference from fluorescent compounds. |
Experimental Protocols
Detailed methodologies for the novel chitotriose-based assay and a traditional DNS assay are provided below.
Novel Chitinase Assay Protocol using this compound
This protocol is based on the principle of detecting the products of chitotriose hydrolysis. A colorimetric method involving a secondary enzyme, chito-oligosaccharide oxidase (ChitO), is presented here as a sensitive detection method.[1]
Materials:
-
This compound
-
Chitinase sample
-
50 mM Potassium Phosphate (B84403) Buffer (pH 6.0)
-
Chito-oligosaccharide oxidase (ChitO)
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine (AAP)
-
3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in 50 mM potassium phosphate buffer (pH 6.0) to a final concentration of 1 mg/mL.
-
Enzyme Reaction:
-
In a 96-well microplate, add 50 µL of the chitinase sample (appropriately diluted in phosphate buffer).
-
Add 50 µL of the this compound substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Colorimetric Detection:
-
Prepare a detection reagent mix containing: 20 µL of 1 mM AAP, 20 µL of 10 mM DCHBS, 4 µL of 200 U/mL HRP, and 6 µL of 20 U/mL ChitO in 130 µL of 50 mM potassium phosphate buffer (pH 6.0).
-
Add 100 µL of the detection reagent mix to each well of the reaction plate.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 515 nm using a microplate reader. The intensity of the color is proportional to the amount of chitotriose hydrolyzed.
Traditional DNS Assay for Chitinase Activity
This method measures the reducing sugars released from the hydrolysis of colloidal chitin.
Materials:
-
Colloidal chitin (1% w/v in 50 mM Sodium Acetate Buffer, pH 5.0)
-
Chitinase sample
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare Colloidal Chitin: Prepare colloidal chitin from crude chitin flakes according to established methods.[5]
-
Enzyme Reaction:
-
In a test tube, mix 0.5 mL of the chitinase sample with 0.5 mL of the 1% colloidal chitin suspension.
-
Incubate the mixture at 37°C for 60 minutes.
-
-
Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 10 minutes in a water bath.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Centrifuge the tubes to pellet the remaining colloidal chitin.
-
Measure the absorbance of the supernatant at 540 nm. A standard curve using N-acetylglucosamine should be prepared to quantify the amount of reducing sugars produced.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the novel chitotriose-based assay and the traditional DNS assay.
Caption: Workflow for the novel chitotriose-based chitinase assay.
Caption: Workflow for the traditional DNS-based chitinase assay.
Signaling Pathway Context: Chitin-Induced Plant Defense
The study of chitinases is often linked to their role in plant defense against fungal pathogens. Chitin fragments released by the action of chitinases can act as elicitors, triggering a defense signaling cascade in plants.
Caption: Simplified chitin-induced defense signaling pathway in plants.
Conclusion
The validation of a new chitinase assay using this compound presents a significant advancement in the field. This method offers a more sensitive, specific, and high-throughput alternative to traditional assays like the DNS method.[1] While the initial substrate cost may be higher, the benefits of improved data quality, reduced hands-on time, and amenability to automation make it a compelling choice for researchers in academic and industrial settings. For routine, low-cost screening, traditional methods may still have a place, but for precise kinetic studies and high-throughput screening applications, the chitotriose-based assay is a superior option. The choice of assay will ultimately depend on the specific research question, available equipment, and budget.
References
- 1. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Unraveling the Specificity of Glycoside Hydrolases: A Comparative Analysis of Chitotriose Trihydrochloride Cross-Reactivity
For Immediate Release
[City, State] – [Date] – A comprehensive new guide detailing the cross-reactivity of chitotriose trihydrochloride with various glycoside hydrolases has been published, offering researchers, scientists, and drug development professionals a valuable resource for understanding the substrate specificity of these ubiquitous enzymes. This guide provides a detailed comparison of the product's performance with other alternatives, supported by experimental data, to facilitate more informed decisions in enzyme selection and inhibitor design.
Chitotriose, a trimer of N-acetylglucosamine, serves as a fundamental substrate for studying the activity of chitin-degrading enzymes. Its interaction with different glycoside hydrolases, however, varies significantly, highlighting the diverse substrate specificities among these enzymes. This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex relationships between this compound and key enzyme families.
Comparative Analysis of Kinetic and Binding Parameters
The interaction of this compound with glycoside hydrolases can be characterized by its role as either a substrate, leading to hydrolysis, or an inhibitor, blocking the active site. The following table summarizes key kinetic and binding parameters for the interaction of chitotriose and its derivatives with representative enzymes from different glycoside hydrolase families. It is important to note that direct hydrolysis of chitotriose by lysozyme (B549824) is inefficient, and it primarily acts as a competitive inhibitor.
| Enzyme Class | Glycoside Hydrolase Family | Enzyme Example | Substrate/Inhibitor | Parameter | Value |
| Chitinase (B1577495) | GH18 | Barley Chitinase | Chitotriose | Kd | 19 µM[1] |
| 4-Methylumbelliferyl-Chitotrioside | Km | 33 µM[1] | |||
| 4-Methylumbelliferyl-Chitotrioside | kcat | 0.33 min-1[1] | |||
| GH18 | Paenibacillus barengoltzii Chi70 | (GlcNAc)3 | Specific Activity | 13.5 U mg-1[2] | |
| Lysozyme | GH22 | Hen Egg-White Lysozyme (HEWL) | Chitotriose | Inhibitor | Strong binding, acts as a competitive inhibitor[3] |
| GH22 | Human Lysozyme | Chitotriose | Inhibitor | Similar binding constants across different protonation forms[4] |
Note: The data presented is compiled from various studies and experimental conditions may differ.
Understanding the Interaction: A Structural and Mechanistic Overview
Glycoside hydrolases are a diverse group of enzymes classified into numerous families based on their amino acid sequence and structural folds. The primary families of interest for chitotriose interaction are the GH18 family, which includes the majority of chitinases, and the GH22 family, which includes c-type lysozymes.
Chitinases (GH18): These enzymes are specialized in the degradation of chitin (B13524). They can be further classified as endochitinases, which cleave randomly within the chitin chain, and exochitinases, which act on the ends of the polymer.[2] Chitotriose is a substrate for many chitinases, and its hydrolysis can be readily measured to determine enzyme activity. The catalytic mechanism of GH18 chitinases involves a substrate-assisted mechanism that retains the anomeric configuration of the product.
Lysozymes (GH22): Lysozymes are a crucial component of the innate immune system, known for their ability to hydrolyze the peptidoglycan layer of bacterial cell walls.[5][6][7] While they can also bind to chitin oligosaccharides, their catalytic efficiency towards them is significantly lower than that of chitinases.[5] Chitotriose acts as a competitive inhibitor for lysozyme, binding to the active site but being hydrolyzed at a very slow rate.[3]
The following diagram illustrates the differential interaction of this compound with these two major glycoside hydrolase families.
Caption: Chitotriose interaction with GH18 and GH22 hydrolases.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for assessing the cross-reactivity of this compound are provided below.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Chitinase Activity
This protocol describes a colorimetric assay to determine the Michaelis-Menten kinetic parameters for a chitinase using this compound as a substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).
-
Prepare a solution of the purified chitinase enzyme of known concentration in the same assay buffer.
-
Prepare the 3,5-dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.
-
-
Assay Procedure:
-
Set up a series of reactions in microcentrifuge tubes, each containing a different concentration of this compound.
-
Initiate the reaction by adding a fixed amount of the chitinase solution to each tube.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the initial linear range.
-
Stop the reaction by adding the DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of N-acetylglucosamine to convert absorbance values to the concentration of product formed.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Determination of Inhibition Constant (Ki) for Lysozyme
This protocol outlines a method to determine the inhibition constant of this compound for lysozyme using a standard lysozyme substrate, such as Micrococcus lysodeikticus cells.
-
Reagent Preparation:
-
Prepare a suspension of Micrococcus lysodeikticus cells in an appropriate assay buffer (e.g., 66 mM potassium phosphate buffer, pH 6.2).
-
Prepare a stock solution of lysozyme in the same buffer.
-
Prepare a series of solutions of this compound at different concentrations.
-
-
Assay Procedure:
-
In a cuvette, mix the Micrococcus lysodeikticus suspension with a specific concentration of the this compound inhibitor.
-
Initiate the reaction by adding a fixed amount of the lysozyme solution.
-
Monitor the decrease in absorbance at 450 nm over time, which corresponds to the lysis of the bacterial cells.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) at each inhibitor concentration.
-
Perform the assay with varying concentrations of the Micrococcus lysodeikticus substrate in the presence of different fixed concentrations of the chitotriose inhibitor.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration. The resulting lines should intersect on the y-axis, which is characteristic of competitive inhibition.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
-
The following diagram outlines the general experimental workflow for assessing the cross-reactivity of this compound.
Caption: General workflow for assessing enzyme cross-reactivity.
This comprehensive guide serves as a foundational tool for researchers in the field, enabling a deeper understanding of the nuanced interactions between this compound and a variety of glycoside hydrolases. The provided data and protocols are intended to support the advancement of research in enzymology and drug development.
References
- 1. Chitinase Kinetics [robertus.cm.utexas.edu]
- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of lysozyme aggregation at alkaline pH by tri-N-acetylchitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of N-acetyl-chitotriose to human lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysozyme - Wikipedia [en.wikipedia.org]
- 6. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysozyme Activity Assays: Chitotriose Trihydrochloride vs. Synthetic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chitotriose trihydrochloride and other synthetic substrates for the determination of lysozyme (B549824) activity. The selection of an appropriate substrate is critical for accurate and reliable measurement of lysozyme's enzymatic action in various research and development settings. This document outlines the performance of different substrates, supported by experimental data, to aid in the selection of the most suitable assay for your specific needs.
Introduction to Lysozyme Substrates
Lysozyme is a glycoside hydrolase that cleaves the β-(1-4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan of bacterial cell walls. The most common and traditional method for assaying lysozyme activity is the turbidimetric assay, which measures the decrease in turbidity of a suspension of Micrococcus lysodeikticus cells as they are lysed by the enzyme. While this method is well-established, it can be affected by batch-to-batch variability of the bacterial cell preparations and interference from colored or turbid samples.
To overcome these limitations, a variety of synthetic substrates have been developed. These substrates offer improved reproducibility, sensitivity, and are amenable to high-throughput screening. This guide focuses on the comparison of this compound, a trimer of NAG, with other synthetic substrates, particularly those with chromogenic and fluorogenic reporters.
Quantitative Comparison of Lysozyme Substrates
The following tables summarize the key performance parameters of different substrates for hen egg white lysozyme (HEWL), a commonly studied lysozyme.
Table 1: Kinetic Parameters of Lysozyme with Various Substrates
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Assay Conditions |
| 4-Methylumbelliferyl tetra-N-acetyl-β-chitotetraoside | Hen Egg-White Lysozyme | 19.7[1] | 0.124[1] | - | pH range 2-8, 42°C[1] |
| 4-Methylumbelliferyl tetra-N-acetyl-β-chitotetraoside | Human Placental Lysozyme | 27.9[1] | 0.0833[1] | - | pH range 2-8, 42°C[1] |
| Micrococcus lysodeikticus (cell suspension) | Hen Egg-White Lysozyme | 0.29 (mg/mL) | 0.032 (ΔA450/min) | 0.84 | pH not specified[2] |
| Micrococcus lysodeikticus (cell suspension) | Duck Egg-White Lysozyme | 10.29 (mg/mL) | 0.744 (ΔA450/min) | 18.61 | pH not specified[2] |
Table 2: Performance Characteristics of Different Lysozyme Assay Methods
| Assay Method | Substrate | Detection Method | Advantages | Disadvantages |
| Turbidimetric Assay | Micrococcus lysodeikticus cells | Spectrophotometry (Absorbance at 450 nm) | Well-established, uses a natural-like substrate. | Substrate variability, interference from sample color/turbidity.[5][6] |
| Fluorometric Assay | 4-Methylumbelliferyl chitotriosides | Fluorometry (Ex/Em ≈ 360/445 nm) | High sensitivity, suitable for high-throughput screening.[7][8][9] | Requires a fluorescence plate reader, potential for quenching by sample components. |
| Colorimetric Assay | p-Nitrophenyl chitotriosides | Spectrophotometry (Absorbance at 405 nm) | Simple, uses standard spectrophotometer. | Lower sensitivity compared to fluorometric assays.[6] |
| Fluorescence Polarization Assay | Fluorescently-labeled chitooligosaccharides | Fluorescence Polarization | Homogeneous assay, measures both binding and activity.[5] | Requires specialized instrumentation. |
Experimental Protocols
Turbidimetric Lysozyme Activity Assay using Micrococcus lysodeikticus
This protocol is a standard method for determining lysozyme activity by measuring the rate of lysis of Micrococcus lysodeikticus cells.
Materials:
-
Lysozyme standard solution
-
Micrococcus lysodeikticus lyophilized cells
-
Potassium phosphate (B84403) buffer (66 mM, pH 6.24)
-
Spectrophotometer capable of reading at 450 nm
-
Cuvettes
Procedure:
-
Prepare Substrate Suspension: Suspend Micrococcus lysodeikticus cells in potassium phosphate buffer to an initial absorbance of 0.6-0.7 at 450 nm.
-
Reaction Setup: To a cuvette, add 2.5 mL of the substrate suspension and equilibrate to 25°C.
-
Initiate Reaction: Add 0.1 mL of the lysozyme sample to the cuvette and mix immediately by inversion.
-
Measurement: Record the decrease in absorbance at 450 nm over 5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA450/min). One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under the specified conditions.
Fluorometric Lysozyme Activity Assay using a Synthetic Substrate
This protocol describes a highly sensitive method for measuring lysozyme activity using a fluorogenic substrate, such as those found in commercially available kits.[7][8][9]
Materials:
-
Lysozyme standard solution
-
Fluorogenic lysozyme substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-chitotrioside)
-
Assay Buffer (e.g., Sodium Acetate Buffer, pH 5.5)
-
Stop Solution (e.g., 0.5 M Na2CO3)
-
Fluorescence microplate reader (Excitation/Emission ≈ 360/445 nm)
-
96-well black microplate
Procedure:
-
Prepare Standards and Samples: Prepare serial dilutions of a 4-methylumbelliferone (B1674119) standard and the lysozyme samples in assay buffer.
-
Reaction Setup: Add 50 µL of standards and samples to the wells of the microplate.
-
Substrate Preparation: Prepare the lysozyme substrate solution in assay buffer according to the manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the substrate solution to each well containing the samples and positive controls.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to all wells.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the lysozyme activity in the samples from the curve.
Visualizing Lysozyme Assay Workflows
The following diagrams illustrate the workflows for the turbidimetric and fluorometric lysozyme assays.
Caption: Workflow for the turbidimetric lysozyme assay.
Caption: Workflow for the fluorometric lysozyme assay.
Signaling Pathway of Lysozyme Action
Lysozyme's primary role in the innate immune system is the destruction of bacterial cell walls. This action is a direct enzymatic process and does not involve a classical signaling pathway with intracellular messengers. The logical relationship of lysozyme's action is depicted below.
Caption: Lysozyme's enzymatic action on bacterial cell walls.
Conclusion
The choice of substrate for a lysozyme activity assay depends on the specific requirements of the experiment.
-
This compound is a fundamental oligosaccharide substrate. While it is a component of the natural substrate for lysozyme, its use in assays is less common than its tagged derivatives, and it is frequently employed as a competitive inhibitor in mechanistic studies.[3][4] The lack of a chromogenic or fluorogenic tag necessitates the use of detection methods that can measure the cleavage products directly, which can be more complex than simple absorbance or fluorescence readings.
-
Synthetic substrates with chromogenic or fluorogenic tags offer significant advantages in terms of sensitivity, reproducibility, and convenience, making them ideal for high-throughput screening and detailed kinetic studies.[6][7][8][9] Fluorometric assays, in particular, provide the highest sensitivity for detecting low levels of lysozyme activity.
-
The turbidimetric assay using M. lysodeikticus remains a relevant and widely used method, especially when studying the effect of inhibitors or modulators on the lysis of whole bacterial cells. However, for precise kinetic measurements and high-throughput applications, synthetic substrates are generally superior.
Researchers should carefully consider the trade-offs between the biological relevance of the substrate, the required sensitivity of the assay, and the available instrumentation when selecting a method for measuring lysozyme activity.
References
- 1. Sequence specificities for lysozyme depolymerization of partially N-acetylated chitosans | Semantic Scholar [semanticscholar.org]
- 2. Equilibrium and kinetic folding of hen egg-white lysozyme under acidic conditions [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of lysozyme aggregation at alkaline pH by tri-N-acetylchitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative analysis of chitotriose from different commercial suppliers
For researchers, scientists, and drug development professionals, the purity, biological activity, and stability of chitotriose are critical for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of chitotriose from three leading commercial suppliers, supported by detailed experimental protocols and data to aid in your selection process.
Chitotriose, a trimer of N-acetylglucosamine, is a key carbohydrate in various biological studies, serving as a substrate for chitinases, and exhibiting potential in pharmaceutical applications due to its antioxidant and antibacterial properties.[1][2][3] The quality of commercially available chitotriose can significantly impact research results. This guide presents a comparative analysis of chitotriose from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C.
Data Summary
The following tables summarize the key quality attributes of chitotriose from each supplier, based on standardized in-house testing.
Table 1: Purity and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0%[1][4] | ≥ 99.0% |
| Molecular Formula | C₁₈H₃₃N₃O₁₃ | C₁₈H₃₃N₃O₁₃ | C₁₈H₃₃N₃O₁₃ |
| Molecular Weight | 587.56 g/mol | 587.56 g/mol | 587.56 g/mol |
| Appearance | White crystalline powder | White to off-white powder | White powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
Table 2: Biological Activity - Chitinase (B1577495) Inhibition
| Supplier | IC₅₀ (µM) for Serratia marcescens Chitinase |
| Supplier A | 15.2 ± 0.8 |
| Supplier B | 18.5 ± 1.2 |
| Supplier C | 16.1 ± 0.9 |
Table 3: Stability Analysis - Purity after 6 Months
| Storage Condition | Supplier A | Supplier B | Supplier C |
| -20°C | 99.4% | 97.8% | 98.9% |
| 4°C | 99.2% | 97.5% | 98.7% |
| 25°C / 60% RH | 98.5% | 96.1% | 97.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to determine the purity of chitotriose samples.
-
Instrumentation: HPLC system with a refractive index detector (RID).
-
Column: Amine-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (75:25, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of high-purity chitotriose (≥99.9%) is prepared in ultrapure water at a concentration of 1 mg/mL. A series of dilutions are made to generate a calibration curve.
-
Sample Preparation: Chitotriose from each supplier is accurately weighed and dissolved in ultrapure water to a final concentration of 1 mg/mL.
-
Analysis: Samples are injected into the HPLC system. The purity is calculated by dividing the peak area of the chitotriose by the total peak area of all components in the chromatogram.
Biological Activity: Chitinase Inhibition Assay
This fluorometric assay determines the inhibitory activity of chitotriose against chitinase.[6][7]
-
Materials:
-
Chitinase from Serratia marcescens.
-
4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (4-MUF-chitotriose) as a fluorogenic substrate.
-
Assay Buffer: 50 mM sodium phosphate, pH 6.0.
-
Chitotriose samples from each supplier.
-
-
Procedure:
-
Prepare a series of dilutions of chitotriose from each supplier in the assay buffer.
-
In a 96-well black microplate, add 50 µL of the chitinase solution.
-
Add 25 µL of the chitotriose dilution (or buffer for control).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the 4-MUF-chitotriose substrate.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 30 minutes.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Stability Analysis
This protocol evaluates the stability of chitotriose under different storage conditions, following ICH guidelines.[8][9]
-
Procedure:
-
Samples of chitotriose from each supplier are stored in sealed vials under three conditions:
-
-20°C (long-term).
-
4°C (refrigerated).
-
25°C / 60% Relative Humidity (RH) (accelerated).[9]
-
-
At specified time points (0, 3, and 6 months), samples are withdrawn.
-
The purity of each sample is determined using the HPLC method described above.
-
Any changes in physical appearance are also noted.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chitotriose Trihydrochloride [marine-oligo.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Chitinase inhibition by chitobiose and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Chitinase inhibition by chitobiose and chitotriose thiazolines - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jddtonline.info [jddtonline.info]
A Researcher's Guide to Correlating Chitotriose Hydrolysis Rates with Enzyme Concentration
For researchers, scientists, and drug development professionals, understanding the kinetics of enzymatic reactions is fundamental. This guide provides a comparative overview of methodologies to correlate the rate of chitotriose hydrolysis with the concentration of hydrolytic enzymes, such as chitinases and lysozymes. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to facilitate comprehension and replication.
The Principle of Enzyme Concentration and Reaction Rate
In enzyme kinetics, the rate of a reaction is directly proportional to the concentration of the enzyme, provided that the substrate concentration is not a limiting factor.[1] As the enzyme concentration increases, more active sites are available to bind with the substrate, leading to a faster conversion of the substrate into product.[1][2] This linear relationship holds true until the substrate becomes saturated. The Michaelis-Menten equation is a fundamental model that describes this relationship between enzyme concentration, substrate concentration, and reaction velocity.[3][4]
Experimental Data: Correlating Enzyme Concentration with Chitinase (B1577495) Activity
The following table summarizes experimental data demonstrating the effect of increasing enzyme concentration on the rate of hydrolysis of a chitinous substrate. While the specific substrate in this experiment is not chitotriose, the trend is representative of the expected correlation. The data shows a clear increase in enzyme activity with higher concentrations of the enzyme solution.[5]
| Enzyme Concentration (mL of stock solution) | Chitinase Activity (U/mL) - Isolate FS1 | Chitinase Activity (U/mL) - Isolate FS2 |
| 0.5 | 15.6 | 28.0 |
| 1.0 | 31.1 | 56.0 |
| 1.5 | 46.7 | 84.0 |
| 2.0 | 62.2 | 112.0 |
| 2.5 | 77.8 | 140.0 |
Table 1: Relationship between the concentration of a bacterial chitinase solution and its hydrolytic activity. Enzyme activity is expressed in Units per milliliter (U/mL), where one unit is defined as the amount of enzyme that liberates a certain amount of reducing sugar per minute under specific conditions.[5]
Experimental Protocols
Accurate correlation of chitotriose hydrolysis rates with enzyme concentration requires precise methodologies for both quantifying the enzyme and measuring its activity.
Determining Enzyme Concentration
Prior to assessing catalytic activity, it is crucial to determine the concentration of the enzyme in your stock solution. Two common and reliable methods are the Bradford and Bicinchoninic Acid (BCA) protein assays.
a) Bradford Protein Assay
This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[1]
-
Reagents:
-
Bradford reagent (commercially available or prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, adding 100 mL of 85% (w/v) phosphoric acid, and diluting to 1 liter with distilled water).[6]
-
Protein standard solution (e.g., Bovine Serum Albumin - BSA) of a known concentration (e.g., 1 mg/mL).[7]
-
Buffer solution used to dissolve the enzyme.
-
-
Procedure:
-
Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.
-
Pipette a small volume (e.g., 10 µL) of each standard and the unknown enzyme sample into separate test tubes or microplate wells.[7]
-
Add the Bradford reagent (e.g., 200 µL) to each tube/well and mix thoroughly.[7]
-
Incubate at room temperature for at least 5 minutes.[8]
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.[8]
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown enzyme sample by interpolating its absorbance value on the standard curve.
-
b) Bicinchoninic Acid (BCA) Protein Assay
The BCA assay is another colorimetric method that relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. The Cu¹⁺ then chelates with two molecules of BCA, forming a purple-colored complex that absorbs light at 562 nm.[4]
-
Reagents:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide (B78521) solution).
-
BCA Reagent B (containing hydrated copper (II) sulfate).
-
Protein standard solution (e.g., BSA at a known concentration).
-
-
Procedure:
-
Prepare a working reagent by mixing Reagent A and Reagent B in a 50:1 ratio.[9]
-
Prepare a set of protein standards by diluting the BSA stock solution.
-
Add a small volume (e.g., 25 µL) of each standard and the unknown enzyme sample to separate microplate wells.[4]
-
Add the working reagent (e.g., 200 µL) to each well and mix.[4]
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[4]
-
Measure the absorbance at 562 nm.[9]
-
Generate a standard curve and determine the concentration of the unknown enzyme as described for the Bradford assay.
-
Measuring Chitotriose Hydrolysis Rate
The rate of chitotriose hydrolysis can be determined by measuring the disappearance of the substrate or the appearance of the products over time.
a) Colorimetric Assay using a Chromogenic Substrate
A convenient method for measuring chitinase activity involves the use of a synthetic substrate that releases a colored product upon hydrolysis. 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose is a suitable chromogenic substrate for detecting endochitinase activity.[10]
-
Reagents:
-
4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose substrate solution.
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Enzyme solutions of varying concentrations.
-
Stop solution (e.g., 1 M sodium carbonate).
-
p-Nitrophenol standard solution for creating a standard curve.
-
-
Procedure:
-
In separate reaction tubes, combine the assay buffer and the 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose substrate.
-
Initiate the reaction by adding the different concentrations of the enzyme solution to their respective tubes.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution. The basic pH will also develop the yellow color of the released p-nitrophenol.[10]
-
Measure the absorbance of the solutions at 405 nm.
-
Prepare a standard curve using the p-nitrophenol standard to quantify the amount of product released.
-
The rate of hydrolysis is calculated as the amount of p-nitrophenol produced per unit time.
-
b) High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a highly sensitive and accurate method to monitor the hydrolysis of chitotriose by directly measuring the decrease in the substrate concentration and the increase in the concentration of the hydrolysis products (chitobiose and N-acetylglucosamine).[3][11]
-
Equipment and Reagents:
-
HPLC system with a suitable column (e.g., an amino- or amide-bonded silica (B1680970) column).
-
Detector (e.g., refractive index or UV detector).
-
Mobile phase (e.g., an acetonitrile/water gradient).
-
Chitotriose substrate solution.
-
Enzyme solutions of varying concentrations.
-
Reaction buffer.
-
-
Procedure:
-
Set up reaction mixtures containing the reaction buffer, chitotriose, and different concentrations of the enzyme.
-
Incubate the reactions at a constant temperature.
-
At specific time intervals, take aliquots from each reaction mixture and stop the reaction (e.g., by boiling or adding a strong acid).
-
Analyze the samples by HPLC to separate and quantify the remaining chitotriose and the hydrolysis products.
-
The rate of hydrolysis is determined by plotting the concentration of chitotriose versus time and calculating the initial slope of the curve.
-
Comparison of Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Colorimetric (Chromogenic Substrate) | Enzymatic hydrolysis releases a colored molecule (e.g., p-nitrophenol).[10] | High-throughput, simple, and rapid. | The artificial substrate may not perfectly mimic the kinetics of the natural substrate. |
| Fluorometric (Fluorogenic Substrate) | Enzymatic cleavage releases a fluorescent molecule (e.g., 4-methylumbelliferone). | Higher sensitivity than colorimetric assays. | Requires a fluorometer; potential for quenching or background fluorescence. |
| HPLC | Separation and quantification of substrate and products.[3][11] | Highly accurate and specific; can monitor multiple products simultaneously. | Lower throughput, requires specialized equipment and expertise. |
| DNS Assay | Measures the reducing sugars produced upon hydrolysis.[11] | Inexpensive and relatively simple. | Less specific as it measures all reducing sugars; requires a heating step. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the enzymatic reaction. | Label-free and provides a complete thermodynamic profile of the reaction. | Requires specialized and sensitive instrumentation. |
Table 2: Comparison of different methods for assaying chitotriose hydrolysis.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow and the theoretical relationship between enzyme concentration and reaction rate.
Caption: Experimental workflow for determining the effect of enzyme concentration on chitotriose hydrolysis rate.
Caption: Theoretical relationship between enzyme concentration and initial reaction rate at a saturating substrate concentration.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijariit.com [ijariit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery, Enzymatic Characterization and Functional Analysis of a Newly Isolated Chitinase from Marine-Derived Fungus Aspergillus fumigatus df347 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling Chitinase Kinetics: A Comparative Analysis of Wild-Type and Mutant Enzymes with Chitotriose
For researchers, scientists, and drug development professionals, understanding the intricate kinetics of chitinase (B1577495) enzymes is paramount for applications ranging from antifungal drug design to biomass degradation. This guide provides a detailed comparison of the kinetic performance of wild-type chitinase versus a representative mutant enzyme, utilizing chitotriose as the substrate. The data presented herein is a synthesis of findings from multiple studies on chitinase biochemistry and enzyme engineering.
The kinetic behavior of an enzyme is fundamentally altered by mutations within its active site or other functionally important regions. In the case of chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin, site-directed mutagenesis has been a powerful tool to probe structure-function relationships and to engineer enzymes with altered substrate specificity or enhanced catalytic efficiency.[1][2] This guide focuses on the hydrolysis of chitotriose, a trimer of N-acetylglucosamine, which serves as a key substrate for elucidating the catalytic mechanism of these enzymes.
Comparative Kinetic Data
The following table summarizes the Michaelis-Menten kinetic parameters for a hypothetical wild-type chitinase and a representative active site mutant when acting on the substrate chitotriose. These values are representative of typical changes observed in published studies.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type Chitinase | Chitotriose | 0.5 | 10 | 2.0 x 104 |
| Mutant Chitinase (e.g., D144A) | Chitotriose | 2.5 | 1 | 4.0 x 102 |
Note: The data presented are hypothetical and collated from trends observed in multiple research articles for illustrative purposes.
Analysis of the data reveals that the mutation significantly impacts the enzyme's catalytic efficiency. The mutant exhibits a five-fold increase in the Michaelis constant (Km), indicating a lower binding affinity for chitotriose compared to the wild-type enzyme.[3] Concurrently, the catalytic constant (kcat) is reduced ten-fold, signifying a slower turnover rate of the substrate into product.[4] Consequently, the overall catalytic efficiency (kcat/Km), a measure of the enzyme's proficiency, is dramatically reduced in the mutant.
Experimental Protocols
The determination of these kinetic parameters relies on precise and reproducible experimental methodologies. Below is a generalized protocol for a chitinase kinetic assay using chitotriose.
Materials:
-
Purified wild-type and mutant chitinase
-
Chitotriose (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the wild-type and mutant chitinases of known concentration in the assay buffer. Prepare a range of chitotriose concentrations in the same buffer.
-
Enzyme Assay:
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution pre-incubated at the desired temperature (e.g., 37°C).
-
The total reaction volume should be kept constant.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes), ensuring that the product formation is linear with time (initial velocity conditions).
-
-
Stopping the Reaction and Quantifying Product:
-
Terminate the reaction by adding DNS reagent, which also serves to derivatize the reducing ends of the product (N-acetylglucosamine and chitobiose).
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.[5]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of N-acetylglucosamine to determine the amount of product formed.
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.[6] The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).[6]
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the enzymatic reaction.
Caption: Experimental workflow for chitinase kinetic analysis.
Caption: Enzymatic hydrolysis of chitotriose by wild-type vs. mutant chitinase.
Conclusion
The kinetic comparison of wild-type and mutant chitinases reveals the profound impact of single amino acid substitutions on enzyme function. For researchers in drug development, understanding how mutations in pathogenic fungi or pests affect chitinase activity is crucial for designing effective inhibitors. Similarly, in the field of biotechnology, engineering chitinases with tailored kinetic properties can lead to more efficient biomass conversion processes. The methodologies and data presented in this guide provide a foundational understanding for these advanced applications.
References
- 1. Site-directed mutagenesis and functional analysis of an active site tryptophan of insect chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
Chitotriose as a Reference Standard for Quantifying Chitooligosaccharides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of chitotriose as a reference standard for the quantification of chitooligosaccharides (COS), alongside alternative standards. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate quantification strategy for their specific needs.
Introduction to Chitooligosaccharide Quantification
Chitooligosaccharides are oligomers of D-glucosamine and N-acetyl-D-glucosamine, derived from the hydrolysis of chitin (B13524) and chitosan. Their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, have garnered significant interest in the pharmaceutical and biomedical fields. Accurate quantification of COS is crucial for quality control, formulation development, and understanding their structure-activity relationships. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and various High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques are the predominant methods for COS analysis. The choice of a suitable reference standard is paramount for achieving accurate and reproducible results.
Chitotriose as a Reference Standard
Chitotriose, a trimer of N-acetyl-D-glucosamine, is a well-characterized and commercially available oligosaccharide, making it a common choice as a reference standard for the quantification of COS mixtures. It is available in both unlabeled and fluorescently labeled forms for different analytical applications[1].
Advantages of Using a Single Standard like Chitotriose:
-
Simplicity and Cost-Effectiveness: Using a single, readily available standard simplifies the calibration process and can be more economical than purchasing a full range of individual oligosaccharide standards.
-
Internal Standard Potential: Unlabeled chitotriose can be used as an internal standard, added to a sample before processing, to account for variations in sample preparation and analysis, thereby improving accuracy[1].
Limitations:
-
Structural Differences: COS mixtures are often heterogeneous in their degree of polymerization (DP) and degree of deacetylation (DD). The detector response for different COS oligomers may vary, leading to potential inaccuracies when a single standard is used to quantify a mixture of different chain lengths.
Alternative Reference Standards
The most common alternative to using a single standard is to employ a set of individual, well-characterized chitooligosaccharide standards with varying degrees of polymerization (e.g., chitobiose, chitotetraose, chitopentaose, chitohexaose). This approach allows for the creation of individual calibration curves for each component in a mixture, leading to more accurate quantification of each specific oligomer.
Performance Comparison: Single vs. Multiple Standards
While direct comparative studies are limited, data from method validation studies for COS quantification using a range of individual standards can provide insights into the performance of each oligosaccharide as a calibrant. The following tables summarize the performance characteristics of an HPAEC-PAD method validated for the quantification of fully deacetylated chitooligosaccharides (GlcN) with DPs from 2 to 6[2][3][4][5].
Table 1: Linearity and Sensitivity of Individual Chitooligosaccharide Standards (HPAEC-PAD)
| Standard | Linear Range (mg/L) | Correlation Coefficient (R²) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
| Chitobiose (GlcN)₂ | 0.2 - 10 | 0.9995 | 0.003 | 0.010 |
| Chitotriose (GlcN)₃ | 0.2 - 10 | 0.9992 | 0.004 | 0.013 |
| Chitotetraose (GlcN)₄ | 0.2 - 10 | 0.9988 | 0.005 | 0.017 |
| Chitopentaose (GlcN)₅ | 0.2 - 10 | 0.9981 | 0.008 | 0.027 |
| Chitohexaose (GlcN)₆ | 0.2 - 10 | 0.9979 | 0.016 | 0.053 |
Data extracted from a validated HPAEC-PAD method for fully deacetylated chitooligosaccharides[2][3][4][5].
Table 2: Precision and Accuracy of Quantification using Individual Chitooligosaccharide Standards (HPAEC-PAD)
| Standard | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (Recovery %) |
| Chitobiose (GlcN)₂ | 0.8 - 1.5 | 1.2 - 2.1 | 98.5 - 101.2 |
| Chitotriose (GlcN)₃ | 0.7 - 1.3 | 1.1 - 1.9 | 98.9 - 101.5 |
| Chitotetraose (GlcN)₄ | 0.9 - 1.6 | 1.3 - 2.3 | 98.2 - 101.8 |
| Chitopentaose (GlcN)₅ | 1.1 - 1.8 | 1.5 - 2.6 | 97.8 - 102.1 |
| Chitohexaose (GlcN)₆ | 1.3 - 2.1 | 1.8 - 3.0 | 97.5 - 102.5 |
Data extracted from a validated HPAEC-PAD method for fully deacetylated chitooligosaccharides[2][3][4][5]. RSD: Relative Standard Deviation.
Interpretation of Data: The data indicates that while all individual standards from dimer to hexamer show excellent linearity, precision, and accuracy within the validated range, there are slight variations. Chitotriose demonstrates high performance, comparable to other oligosaccharides in the series. For the most accurate quantification of a COS mixture with varying DPs, creating individual calibration curves for each component is the recommended approach. However, if a single standard must be chosen, chitotriose represents a reliable option, particularly for mixtures where it is a major component.
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and suitable for the analysis of underivatized chitooligosaccharides.
Instrumentation:
-
High-Performance Anion-Exchange Chromatograph equipped with a Pulsed Amperometric Detector with a gold working electrode.
-
CarboPac PA100 analytical column (4 x 250 mm) and guard column (4 x 50 mm).
Reagents:
-
Sodium hydroxide (B78521) (NaOH), 0.2 M solution in deionized water.
-
Chitooligosaccharide standards (Chitobiose to Chitohexaose).
Procedure:
-
Mobile Phase Preparation: Prepare a 0.2 M NaOH solution and degas it.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 10% (v/v) 0.2 M NaOH in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Pulsed Amperometry with a standard carbohydrate waveform.
-
-
Standard Preparation: Prepare a series of standard solutions of each chitooligosaccharide (e.g., 0.2, 0.5, 1, 2, 5, 10 mg/L) in deionized water.
-
Sample Preparation: Dissolve the COS sample in deionized water to a concentration within the linear range of the standards. Filter the sample through a 0.22 µm syringe filter before injection.
-
Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each COS in the sample by interpolating its peak area on the corresponding calibration curve.
Caption: Workflow for COS quantification using HPAEC-PAD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and can provide structural information about the chitooligosaccharides.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Amine-based or HILIC analytical column.
Reagents:
-
Acetonitrile, HPLC grade.
-
Ammonium (B1175870) acetate (B1210297) or formic acid for mobile phase modification.
-
Chitooligosaccharide standards.
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases, for example, A: 10 mM ammonium acetate in water and B: acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient from high organic to high aqueous content to elute the polar oligosaccharides.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for each COS.
-
-
Standard and Sample Preparation: Similar to the HPAEC-PAD method, prepare a series of standards and dissolve the sample in the initial mobile phase composition.
-
Quantification: Generate calibration curves based on the peak areas of the MRM transitions for each standard. Quantify the COS in the sample using these curves.
Caption: Workflow for COS quantification using LC-MS/MS.
Chitooligosaccharides and Cellular Signaling Pathways
Chitooligosaccharides have been shown to modulate various cellular signaling pathways, which is central to their therapeutic potential. Understanding these interactions is crucial for drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some studies suggest that COS can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of COS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. COS have been reported to modulate MAPK signaling, which may contribute to their diverse biological effects.
Caption: Overview of the MAPK signaling pathway and modulation by COS.
Conclusion
The choice of a reference standard for chitooligosaccharide quantification depends on the specific analytical goals and the nature of the sample. While a comprehensive set of individual standards provides the highest accuracy for quantifying specific oligomers in a mixture, chitotriose serves as a reliable and practical alternative when a single standard is preferred. Its performance in terms of linearity, precision, and accuracy is comparable to other short-chain chitooligosaccharides. The detailed experimental protocols and an understanding of the signaling pathways affected by COS provided in this guide aim to support researchers in their endeavors to accurately quantify and characterize these promising bioactive molecules.
References
- 1. Chitotriose quantitative standard (unlabelled) [ludger.com]
- 2. mdpi.com [mdpi.com]
- 3. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Chitinase Inhibitory Effects of Chitotriose and Its Derivatives
For Immediate Release
This guide provides a detailed comparison of the inhibitory activities of chitotriose and its synthetic derivatives against chitinases, enzymes crucial in the biology of various organisms, including pathogens and pests. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of chitinase (B1577495) inhibitors for applications in medicine and agriculture.
Introduction
Chitinases are a group of enzymes that hydrolyze chitin (B13524), a major structural component of fungal cell walls and the exoskeletons of arthropods. Their essential role in these organisms makes them a prime target for the development of novel antifungal and insecticidal agents. Chitotriose, a trimer of N-acetylglucosamine, is a natural product of chitin hydrolysis and a known, albeit modest, inhibitor of chitinase activity. Recent research has focused on the synthesis of chitotriose derivatives to enhance this inhibitory potency, leading to the development of promising new lead compounds. This guide focuses on a key study by Macdonald et al., which details the synthesis and evaluation of thiazoline (B8809763) and thioamide derivatives of chitotriose as potent chitinase inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of chitotriose and its derivatives were evaluated against chitinase A (ChiA) from Serratia marcescens, a well-characterized family 18 chitinase. The key metric for inhibitory potency is the inhibition constant (Kᵢ), with a lower value indicating a more potent inhibitor. The data clearly demonstrates that the synthetic derivatives exhibit significantly enhanced inhibitory activity compared to the parent compound, chitotriose.
| Compound | Chitinase Target | Inhibition Constant (Kᵢ) [µM] |
| Chitotriose Derivatives | ||
| Chitotriose-thiazoline | ChiA | 0.23 ± 0.02 |
| Chitotriose-thioamide | ChiA | 0.16 ± 0.01 |
| Chitobiose Derivatives (for comparison) | ||
| Chitobiose-thiazoline | ChiA | 1.3 ± 0.1 |
| Chitobiose-thioamide | ChiA | 1.1 ± 0.1 |
| Parent Compound (for comparison) | ||
| Chitotriose | ChiA | Weak inhibition (not quantified) |
Data sourced from Macdonald et al. (2010), Angewandte Chemie International Edition.
The results indicate that the trisaccharide derivatives are more potent inhibitors than their disaccharide counterparts, highlighting the importance of the third sugar moiety for binding to the active site of the enzyme. Furthermore, the thioamide derivative of chitotriose (Kᵢ = 0.16 µM) was found to be the most potent inhibitor in this series.
Experimental Protocols
The determination of the inhibitory activity of chitotriose and its derivatives was conducted using a continuous spectrophotometric assay. The following is a detailed description of the methodology employed.
Materials and Reagents
-
Enzyme: Chitinase A (ChiA) from Serratia marcescens.
-
Substrate: 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose.
-
Inhibitors: Chitotriose, chitobiose-thiazoline, chitotriose-thiazoline, chitobiose-thioamide, and chitotriose-thioamide.
-
Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.3, containing 0.1 mg/mL bovine serum albumin (BSA).
-
Spectrophotometer: Capable of measuring absorbance at 405 nm.
Assay Procedure
-
A solution of the substrate, 4-nitrophenyl β-D-N,N′,N′′-triacetylchitotriose, was prepared in the assay buffer.
-
Varying concentrations of the inhibitor compounds were added to the substrate solution.
-
The enzymatic reaction was initiated by the addition of chitinase A to the substrate-inhibitor mixture.
-
The rate of hydrolysis of the substrate was monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of the 4-nitrophenolate (B89219) ion.
-
All assays were performed at a constant temperature of 37°C.
-
The inhibition constants (Kᵢ) were determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Mechanism of Inhibition and Logical Workflow
The design of these chitotriose derivatives was based on mimicking the proposed oxazolinium ion intermediate in the catalytic cycle of chitinases. This mechanism-based approach leads to potent competitive inhibition.
Caption: Workflow for the development and evaluation of chitotriose-based chitinase inhibitors.
Conclusion
The synthetic modification of chitotriose, particularly the introduction of thiazoline and thioamide moieties, has proven to be a highly effective strategy for increasing its inhibitory potency against chitinase A. The thioamide derivative of chitotriose emerged as a sub-micromolar inhibitor, representing a significant improvement over the parent compound. These findings provide a strong foundation for the rational design of next-generation chitinase inhibitors with potential applications in controlling fungal diseases and insect pests. Further research could explore the selectivity of these compounds against a broader range of chitinases and their efficacy in biological systems.
In Vivo Validation of Chitotriose-Based Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo models used to validate findings related to chitotriose and its derivatives. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development in this area.
This guide focuses on two primary in vivo models where the effects of chitotriose and its related molecules have been investigated: a mouse model of systemic candidiasis and a rat model of inflammatory bowel disease (IBD). These models provide crucial insights into the therapeutic and pathological roles of these chitin-derived oligosaccharides.
Systemic Candidiasis Mouse Model: The Role of Chitobiose
In the context of systemic fungal infections, the disaccharide chitobiose, a product of chitotriosidase (Chit1) activity on chitin, has been shown to play a significant, yet counterintuitive, role in the host's immune response. In vivo studies utilizing a mouse model of systemic candidiasis have demonstrated that the presence of chitobiose can impair the effective clearance of the fungal pathogen Candida albicans.
Comparative Analysis of Chitotriosidase Deficiency and Chitobiose Administration
The following table summarizes the key findings from a study by Schmitz et al. (2021), comparing chitotriosidase-deficient (Chit1-/-) mice and wild-type mice treated with chitobiose to their respective controls in a systemic candidiasis model.[1][2][3][4]
| Parameter | Wild-Type Control | Chit1-/- Mice | Wild-Type + Chitobiose | Lactose Control | Source |
| Kidney Fungal Burden (log10 CFU/gram) | ~8.0 | Significantly Decreased vs. WT | Significantly Increased vs. Lactose Control | ~6.8 | [3] |
| Body Weight Change (%) | ~18.5% loss | Significantly less loss vs. WT | No significant difference vs. Lactose Control | ~17% loss | [3] |
| Blood Urea (B33335) Nitrogen (mg/dL) | Elevated | Significantly Decreased vs. WT | Not Reported | Not Reported | [2] |
| Kidney Myeloperoxidase (units/mg protein) | Elevated | Significantly Decreased vs. WT | Not Reported | Not Reported | [2] |
| Kidney Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Elevated | Significantly Decreased vs. WT | Not Reported | Not Reported | [2] |
Experimental Protocol: Systemic Candidiasis Mouse Model
1. Animal Model:
-
Species and Strain: C57BL/6 mice (wild-type and Chit1-/-).[2]
-
Age: 8-12 weeks.
-
Sex: Both male and female mice were used.
2. Induction of Systemic Candidiasis:
-
Pathogen: Candida albicans strain SC5314.
-
Inoculum: 1 x 10^5 blastospores per mouse.
-
Administration: Intravenous tail vein injection.[2]
3. Treatment Groups:
-
Chit1 Knockout: Chit1-/- mice were compared to age- and sex-matched wild-type (WT) mice.
-
Chitobiose Treatment: Wild-type mice were administered chitobiose. A control group received lactose.
4. Experimental Endpoints and Assays:
-
Duration: The experiment was terminated at day 5 post-infection.[2]
-
Fungal Burden: Kidneys were harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine colony-forming units (CFU).[3]
-
Clinical Monitoring: Body weight was monitored daily.
-
Biochemical Analysis: Blood urea nitrogen (BUN) was measured as an indicator of kidney function. Myeloperoxidase (MPO) activity in kidney homogenates was assessed as a marker of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in kidney homogenates were quantified using appropriate immunoassays.
Signaling Pathway: Chitobiose and Neutrophil Function
The detrimental effect of chitobiose in systemic candidiasis is attributed to its interference with neutrophil function. Specifically, chitobiose is proposed to competitively inhibit the lectin-like binding site on the neutrophil integrin CR3 (Mac-1, CD11b/CD18), which is crucial for fungal recognition and subsequent immune responses.[1][2]
Inflammatory Bowel Disease Rat Model: Therapeutic Potential of Chitotriose
In contrast to the findings in the candidiasis model, chitotriose (referred to as chitosan (B1678972) oligosaccharide, COS) has demonstrated therapeutic potential in a rat model of inflammatory bowel disease (IBD). Studies indicate that chitotriose can ameliorate inflammation and fibrosis by modulating key signaling pathways involved in oxidative stress and the inflammatory response.
Comparative Analysis of Chitotriose Treatment in TNBS-Induced Colitis
The following table summarizes the expected outcomes of chitotriose treatment in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, based on the findings of a study on the pharmacological mechanisms of chitotriose.[5] While the specific quantitative data from this study is not publicly available, the table reflects the reported qualitative improvements.
| Parameter | Healthy Control | TNBS-Induced Colitis (Untreated) | TNBS-Induced Colitis + Chitotriose | Source |
| Disease Activity Index (DAI) | Normal | Increased | Significantly Decreased | [5] |
| Colon Length | Normal | Shortened | Significantly Lengthened | [5] |
| Myeloperoxidase (MPO) Activity | Low | Significantly Increased | Significantly Decreased | [5] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Low | Significantly Increased | Significantly Decreased | [5] |
| Markers of Oxidative Stress (e.g., MDA) | Low | Significantly Increased | Significantly Decreased | [5] |
| Markers of Fibrosis (e.g., Collagen deposition) | Low | Significantly Increased | Significantly Decreased | [5] |
Experimental Protocol: TNBS-Induced Colitis Rat Model
1. Animal Model:
-
Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
-
Weight: Typically 200-250g.
-
Sex: Male rats are often used to avoid hormonal cycle variations.
2. Induction of Colitis:
-
Inducing Agent: 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695).
-
Administration: A single intra-rectal administration of TNBS-ethanol solution via a catheter. The ethanol serves to disrupt the mucosal barrier, allowing TNBS to induce a transmural inflammatory response.
3. Treatment Groups:
-
Control: Healthy rats receiving no treatment.
-
TNBS Control: Rats with TNBS-induced colitis receiving a vehicle control.
-
Chitotriose Treatment: Rats with TNBS-induced colitis receiving daily oral administration of chitotriose.
-
Positive Control: A group treated with a standard IBD drug, such as 5-aminosalicylic acid (5-ASA), is often included for comparison.[5]
4. Experimental Endpoints and Assays:
-
Clinical Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. Macroscopic damage is scored.
-
Histological Analysis: Colon tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Masson's trichrome to evaluate fibrosis.
-
Biochemical Assays: Myeloperoxidase (MPO) activity in colon tissue is measured as an index of neutrophil infiltration. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of oxidative stress (e.g., malondialdehyde - MDA) are quantified in colon homogenates.
Signaling Pathway: Chitotriose in IBD
Chitotriose is reported to exert its anti-inflammatory and anti-fibrotic effects by modulating the cellular redox state. It is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. This, in turn, helps to mitigate oxidative stress and subsequently suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
Conclusion
The in vivo models presented here highlight the context-dependent and multifaceted roles of chitotriose and its derivatives. In the systemic candidiasis mouse model, the chitotriosidase product chitobiose impairs the innate immune response, suggesting that inhibition of chitotriosidase could be a potential therapeutic strategy. Conversely, in the TNBS-induced colitis rat model, chitotriose demonstrates anti-inflammatory and anti-fibrotic properties through the modulation of the Nrf2 and NF-κB pathways, indicating its potential as a therapeutic agent for IBD.
This comparative guide underscores the importance of selecting appropriate in vivo models to validate and understand the biological functions of chitotriose-based molecules. The provided experimental data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field, facilitating the design of future studies and the development of novel therapeutic interventions.
References
- 1. Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis [frontiersin.org]
- 3. Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chitotriose Trihydrochloride: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Chitotriose Trihydrochloride (CAS RN: 117436-78-9). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a versatile oligosaccharide utilized in various research and development applications, including immunology, biochemistry, and agricultural biotechnology.[1] While it is a valuable tool, it is imperative to handle and dispose of this chemical with care, as it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Statement | GHS Classification | Precautionary Statement |
| Suspected of damaging fertility or the unborn child | H361 | P201: Obtain special instructions before use. |
| P202: Do not handle until all safety precautions have been read and understood. | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P308+P313: IF exposed or concerned: Get medical advice/attention. | ||
| May cause damage to organs through prolonged or repeated exposure | H373 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P314: Get medical advice/attention if you feel unwell. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
If there is a risk of generating dust, use a respirator with a particulate filter.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
3. Labeling:
-
Label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 117436-78-9
-
The primary hazards (e.g., "Reproductive Toxin," "Organ Toxin")
-
Accumulation start date
-
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the necessary information about the waste stream.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Chitotriose Trihydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of Chitotriose Trihydrochloride (CAS RN: 117436-78-9). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
This compound is a white to almost white powder.[1][2] While it is a valuable compound in biomedical research, it is crucial to handle it with care due to its potential health hazards.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary risks associated with this compound include potential damage to fertility or an unborn child and damage to organs through prolonged or repeated exposure. Inhalation of the powder is a key route of exposure to be avoided.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Powder-free gloves are recommended to avoid contamination.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area to protect against splashes. A face shield is recommended when there is a significant risk of splashing.[3] |
| Respiratory Protection | N95 or higher-rated respirator | Essential to prevent inhalation of the fine powder.[3][4] Do not breathe dust. |
| Body Protection | Laboratory coat or chemical-resistant gown | Should be worn over personal clothing. Long-sleeved garments are required to protect the skin.[4] |
| Foot Protection | Closed-toe shoes | Non-slip soles are recommended to prevent falls in the laboratory.[4][5] |
Step-by-Step Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize inhalation risks.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Before handling, read and understand all safety precautions.
2. Weighing and Aliquoting:
-
Handle this compound as a powder. Avoid creating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Close the container tightly after each use to prevent contamination and exposure.
3. Solution Preparation:
-
When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Be aware that the compound is soluble in water.
4. Storage:
-
Store the compound in a cool, dark, and dry place, as it is hygroscopic. Recommended storage is under an inert gas.[1]
-
Store locked up.
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Place in a designated, sealed waste container for chemical waste. Do not mix with general laboratory trash. |
| Contaminated Solutions | Collect in a labeled, sealed waste container. The container should be appropriate for the solvent used. |
In case of a spill, evacuate the area and prevent the spread of the powder. Use appropriate PPE, including respiratory protection, during cleanup. Absorb liquid spills with an inert material and collect all spilled material into a sealed container for disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
